GSK2593074A
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Propriétés
IUPAC Name |
1-[5-[4-amino-7-(1-methylpyrazol-4-yl)thieno[3,2-c]pyridin-3-yl]-2,3-dihydroindol-1-yl]-2-phenylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23N5OS/c1-31-15-20(13-30-31)21-14-29-27(28)25-22(16-34-26(21)25)18-7-8-23-19(12-18)9-10-32(23)24(33)11-17-5-3-2-4-6-17/h2-8,12-16H,9-11H2,1H3,(H2,28,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIGGMBSSOOVGAE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=CN=C(C3=C2SC=C3C4=CC5=C(C=C4)N(CC5)C(=O)CC6=CC=CC=C6)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
GSK2593074A: A Technical Overview of a Dual RIPK1/RIPK3 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
GSK2593074A, also known as GSK'074, is a potent small molecule inhibitor with a dual-targeting mechanism against Receptor-Interacting Protein Kinase 1 (RIPK1) and RIPK3.[1][2][3] These kinases are critical components of the necroptosis signaling pathway, a form of programmed cell death that plays a significant role in inflammation. By inhibiting both RIPK1 and RIPK3, this compound effectively blocks the formation of the necrosome, a key signaling complex, thereby preventing necroptotic cell death.[2] This technical guide provides a comprehensive overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams of the associated signaling pathways and experimental workflows.
Core Mechanism of Action: Inhibition of Necroptosis
This compound functions as a dual inhibitor of RIPK1 and RIPK3, the core kinases that drive necroptosis.[4] Necroptosis is a regulated form of necrosis that is initiated under specific cellular conditions, such as when apoptosis is inhibited. The pathway is initiated by various stimuli, including tumor necrosis factor-alpha (TNF-α). This leads to the recruitment of RIPK1 and RIPK3 into a signaling complex known as the necrosome.[2]
Within the necrosome, RIPK1 and RIPK3 undergo autophosphorylation and phosphorylate each other, leading to their activation. The activated RIPK3 then phosphorylates the mixed lineage kinase domain-like protein (MLKL), the ultimate effector of necroptosis.[1] Phosphorylated MLKL oligomerizes and translocates to the plasma membrane, where it disrupts membrane integrity, leading to cell lysis and the release of damage-associated molecular patterns (DAMPs).[2] This release of DAMPs can trigger an inflammatory response.
This compound binds to both RIPK1 and RIPK3, inhibiting their kinase activity.[5] This inhibition prevents the phosphorylation events necessary for necrosome activation and subsequent MLKL-mediated cell death.[1]
Quantitative Data Summary
The following tables summarize the in vitro and in vivo efficacy of this compound from various preclinical studies.
Table 1: In Vitro Efficacy of this compound
| Cell Line | Species | Stimulus | IC50 | Reference |
| MOVAS (Aortic Smooth Muscle Cells) | Murine | TNF-α + zVAD-fmk | ~3 nM | [3][5] |
| L929 (Fibroblasts) | Murine | TNF-α | ~3 nM | [3][5] |
| Bone Marrow-Derived Macrophages (BMDM) | Murine | Not Specified | ~3 nM | [5] |
| HT-29 (Colon Epithelial Cells) | Human | Not Specified | ~3 nM | [5] |
Table 2: In Vivo Efficacy of this compound in a Mouse Model of Abdominal Aortic Aneurysm (AAA)
| Parameter | Control Group (DMSO) | This compound-Treated Group | P-value | Reference |
| Aortic Dilatation | 85.39 ± 15.76% | 36.28 ± 5.76% | <0.05 | [3] |
| AAA Incidence | 83.3% | 16.7% | Not Specified | [3] |
| Aortic Expansion | 66.06 ± 9.17% | 27.36 ± 8.25% | <0.05 | [3] |
| Progression in Aortic Diameter from Baseline | 157.2% ± 32.0% | 83.2% ± 13.1% | <0.01 | [6] |
Signaling Pathway and Experimental Workflow
Necroptosis Signaling Pathway and Inhibition by this compound
Caption: The Necroptosis Signaling Pathway and the inhibitory action of this compound.
Experimental Workflow: In Vitro Necroptosis Inhibition Assay
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Frontiers | Advances in RIPK1 kinase inhibitors [frontiersin.org]
- 5. Identification of a novel class of RIP1/RIP3 dual inhibitors that impede cell death and inflammation in mouse abdominal aortic aneurysm models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound blocks progression of existing abdominal aortic dilation - PubMed [pubmed.ncbi.nlm.nih.gov]
GSK2593074A: A Dual Inhibitor of RIPK1 and RIPK3 for Attenuation of Necroptosis and Inflammation
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
GSK2593074A, also known as GSK'074, is a potent and selective small molecule inhibitor that dually targets Receptor-Interacting Protein Kinase 1 (RIPK1) and RIPK3.[1][2] These kinases are pivotal components of the necroptosis signaling pathway, a form of programmed cell death that, when dysregulated, contributes to the pathogenesis of numerous inflammatory diseases. By inhibiting the kinase activity of both RIPK1 and RIPK3, this compound effectively blocks the formation of the necrosome complex, thereby preventing necroptotic cell death and the subsequent release of damage-associated molecular patterns (DAMPs) that fuel inflammation.[1] This guide provides a comprehensive overview of the mechanism of action, key preclinical data, and detailed experimental protocols for the evaluation of this compound.
Core Mechanism of Action: Inhibition of the Necrosome
This compound exerts its therapeutic effects by directly binding to and inhibiting the kinase functions of both RIPK1 and RIPK3.[3] Under certain cellular conditions, such as stimulation by tumor necrosis factor-alpha (TNFα) in the presence of caspase inhibitors, RIPK1 and RIPK3 are recruited to form a signaling complex known as the necrosome.[3] Within this complex, RIPK1 and RIPK3 undergo auto- and trans-phosphorylation, leading to the recruitment and phosphorylation of the Mixed Lineage Kinase Domain-Like protein (MLKL).[2] Phosphorylated MLKL then oligomerizes and translocates to the plasma membrane, where it disrupts membrane integrity, leading to necroptotic cell death.[2] this compound intervenes at the apex of this cascade by preventing the initial phosphorylation events mediated by RIPK1 and RIPK3, thus halting the assembly and activation of the necrosome.[1]
Signaling Pathway Diagram
Caption: The Necroptosis Signaling Pathway and the inhibitory action of this compound.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound from various preclinical studies.
Table 1: In Vitro Efficacy and Binding Affinity of this compound
| Parameter | Value | Cell Line/System | Reference |
| IC₅₀ | ~3 nM | MOVAS (mouse aortic smooth muscle cells) | [4] |
| ~3 nM | L929 (mouse fibrosarcoma cells) | [4] | |
| ~3 nM | HT-29 (human colon adenocarcinoma cells) | [4] | |
| ~3 nM | Bone Marrow-Derived Macrophages (BMDM) | [4] | |
| Kd (RIPK1) | 130 nM | Direct Binding Assay | [5][6] |
| Kd (RIPK3) | 12 nM | Direct Binding Assay | [5][6] |
Table 2: In Vivo Efficacy of this compound in a Mouse Model of Abdominal Aortic Aneurysm (AAA)
| Parameter | Control (DMSO) | This compound (4.65 mg/kg/day) | P-value | Reference |
| Progression in Aortic Diameter | 157.2% ± 32.0% | 83.2% ± 13.1% | < 0.01 | [7][8] |
| AAA Incidence (AngII model) | 83.3% | 16.7% | < 0.05 | [4] |
| Aortic Dilatation (AngII model) | 85.39% ± 15.76% | 36.28% ± 5.76% | < 0.05 | [4] |
Experimental Protocols
In Vitro Necroptosis Inhibition Assay
This protocol details a method to induce necroptosis in a cell culture model and assess the inhibitory effect of this compound.[1]
Materials:
-
HT-29 human colon adenocarcinoma cells
-
Complete cell culture medium (e.g., McCoy's 5A with 10% FBS)
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO) as a vehicle control
-
Human TNF-α
-
Smac mimetic (e.g., Birinapant)
-
Pan-caspase inhibitor (e.g., z-VAD-fmk)
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
96-well plates
Procedure:
-
Cell Seeding: Seed HT-29 cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.[1]
-
Compound Pre-treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle control (DMSO). Incubate for 1-2 hours.[1]
-
Necroptosis Induction: Prepare a cocktail of necroptosis-inducing agents in complete medium: TNF-α (e.g., 20 ng/mL), Smac mimetic (e.g., 100 nM), and z-VAD-fmk (e.g., 20 µM).[1]
-
Add the induction cocktail to the wells already containing this compound or vehicle. Include control wells with cells only and cells with the induction cocktail but no inhibitor.[1]
-
Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO₂ incubator.[1]
-
Cell Viability Assessment: Equilibrate the plate and the cell viability reagent to room temperature. Add the cell viability reagent to each well according to the manufacturer's instructions and measure luminescence using a plate reader.[1]
-
Data Analysis: Normalize the data to the vehicle-treated, non-induced control (100% viability) and the vehicle-treated, induced control (0% viability). Calculate the IC₅₀ value for this compound by plotting the percentage of cell viability against the log of the inhibitor concentration and fitting the data to a four-parameter logistic curve.[1]
In Vivo Abdominal Aortic Aneurysm (AAA) Model
This protocol describes the evaluation of this compound in a calcium phosphate-induced model of AAA in mice.[7][8]
Materials:
-
C57BL/6J mice
-
This compound
-
DMSO
-
Calcium chloride (CaCl₂) solution (0.5 M)
-
Anesthetic agents
-
Surgical instruments
-
High-resolution ultrasound system
Procedure:
-
Anesthesia and Surgical Preparation: Anesthetize the mice and place them in a supine position. Shave the abdominal area and sterilize with an appropriate antiseptic.
-
Laparotomy and Aortic Isolation: Make a midline abdominal incision to expose the abdominal aorta. Carefully dissect the infrarenal aorta from the surrounding tissues.
-
AAA Induction: Soak a small piece of sterile cotton gauze in 0.5 M CaCl₂ solution and apply it to the external surface of the aorta for 15 minutes.
-
Compound Administration: Seven days after aneurysm induction, begin treatment with either this compound (4.65 mg/kg/day) or DMSO (vehicle control) via intraperitoneal injection.[7]
-
Monitoring and Analysis: Monitor the aortic diameter weekly using high-resolution ultrasound. At the endpoint (day 28), euthanize the mice and perfuse the vasculature with PBS. Excise the aorta for histological analysis (e.g., H&E, Verhoeff-van Gieson), immunohistochemistry (e.g., for F4/80, CD206, MHCII), and other molecular analyses.[1][7]
Experimental Workflow Diagram
Caption: A generalized workflow for in vivo and in vitro evaluation of this compound.
Off-Target Effects and Considerations
While this compound is a potent inhibitor of RIPK1 and RIPK3, it is important to consider potential off-target effects. One study has identified dual specificity mitogen-activated protein kinase 5 (MAP2K5) as a potential off-target through molecular binding studies.[2] MAP2K5 is involved in cell migration.[2] Therefore, when interpreting experimental results, particularly phenotypes not fully rescued by genetic ablation of RIPK1 or RIPK3, the possibility of off-target activities should be considered. For in vitro studies, it is crucial to maintain a low final concentration of the DMSO vehicle (e.g., <0.1%) to avoid solvent-induced toxicity.[2]
Conclusion
This compound is a valuable research tool and a promising therapeutic candidate for inflammatory diseases driven by necroptosis. Its dual inhibitory action on RIPK1 and RIPK3 provides a potent mechanism to block the necroptotic cell death pathway. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals working with this compound. Further investigation into its clinical potential is warranted.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Frontiers | Advances in RIPK1 kinase inhibitors [frontiersin.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. molnova.com [molnova.com]
- 6. This compound Datasheet DC Chemicals [dcchemicals.com]
- 7. This compound blocks progression of existing abdominal aortic dilation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound blocks progression of existing abdominal aortic dilation - PMC [pmc.ncbi.nlm.nih.gov]
GSK2593074A: A Dual Inhibitor of the Necroptosis Pathway
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Necroptosis is a form of regulated necrosis, or programmed cell death, that is implicated in a variety of human pathologies, including inflammatory diseases, neurodegenerative disorders, and ischemia-reperfusion injury. Unlike apoptosis, necroptosis is a caspase-independent cell death pathway. A key signaling pathway in necroptosis is initiated by tumor necrosis factor-alpha (TNF-α) and is mediated by the sequential activation of Receptor-Interacting Protein Kinase 1 (RIPK1) and Receptor-Interacting Protein Kinase 3 (RIPK3), and the subsequent phosphorylation of Mixed Lineage Kinase Domain-Like protein (MLKL). This cascade leads to the formation of a "necrosome" complex, culminating in MLKL-mediated plasma membrane permeabilization and cell lysis.[1][2][3][4][5]
GSK2593074A, also known as GSK'074, has emerged as a potent small molecule inhibitor of the necroptosis pathway.[6][7][8][9] This technical guide provides a comprehensive overview of this compound, its mechanism of action, quantitative data regarding its inhibitory effects, and detailed protocols for key experimental assays used to characterize its activity.
Mechanism of Action
This compound functions as a dual inhibitor, targeting the kinase activity of both RIPK1 and RIPK3.[6][7][8] By binding to these kinases, this compound prevents their phosphorylation and activation, thereby blocking the formation of the necrosome complex and the downstream signaling events that lead to necroptotic cell death.[10] This dual-targeting capability distinguishes it from other inhibitors that may be selective for either RIPK1 or RIPK3.
Quantitative Data
The inhibitory potency of this compound has been quantified through various in vitro assays. The following tables summarize the key quantitative data for this compound's activity against RIPK1 and RIPK3, as well as its efficacy in cellular models of necroptosis.
Table 1: In Vitro Kinase Inhibition
| Target Kinase | Dissociation Constant (Kd) |
| RIPK1 | 12 nM |
| RIPK3 | 130 nM |
Data from in vitro binding assays.[11]
Table 2: Cellular Activity
| Cell Line(s) | Assay Type | Stimulus | IC50 |
| MOVAS (mouse vascular smooth muscle cells), L929 (mouse fibrosarcoma) | Cell Viability | Necroptosis Induction | ~3 nM |
| HT29 (human colon adenocarcinoma), BMDM (mouse bone marrow-derived macrophages) | Cell Viability | Necroptosis Induction | ~3 nM |
| MOVAS cells | 7-AAD Flow Cytometry | TNF-α (100 ng/mL) + zVAD (60 µmol/L) | 10 nmol/L |
Data from various cellular necroptosis assays.[6][12]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the necroptosis signaling pathway and a general experimental workflow for evaluating necroptosis inhibitors.
Caption: TNF-α induced necroptosis signaling pathway and points of inhibition by this compound.
Caption: General experimental workflow for evaluating the efficacy of necroptosis inhibitors.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the characterization of this compound and other necroptosis inhibitors.
In Vitro Kinase Assay (ADP-Glo™ Kinase Assay)
This assay quantifies the kinase activity of purified RIPK1 or RIPK3 by measuring the amount of ADP produced during the kinase reaction.
Materials:
-
Purified recombinant human RIPK1 or RIPK3 enzyme
-
Kinase assay buffer (e.g., 25 mM HEPES pH 7.2, 12.5 mM MnCl2, 5 mM EGTA, 20 mM MgCl2, 12.5 mM β-glycerol phosphate, 2 mM EDTA, 2 mM DTT)
-
ATP
-
Substrate (e.g., Myelin Basic Protein - MBP)
-
This compound (or other test inhibitors) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
In a 384-well plate, add the kinase buffer containing the purified RIPK1 or RIPK3 enzyme.
-
Add the diluted this compound or DMSO (vehicle control) to the wells and incubate for 15 minutes at room temperature.
-
Initiate the kinase reaction by adding a solution containing ATP (e.g., 50 µM) and the substrate MBP (e.g., 20 µM).
-
Incubate the reaction for 2 hours at room temperature.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions.[6] This typically involves adding the ADP-Glo™ Reagent to terminate the kinase reaction and deplete remaining ATP, followed by the addition of the Kinase Detection Reagent to convert ADP to ATP and measure the resulting luminescence.[8][13]
Lactate Dehydrogenase (LDH) Release Assay
This colorimetric assay measures the activity of LDH released from cells with compromised plasma membranes, a hallmark of necroptosis.
Materials:
-
Cells cultured in a 96-well plate
-
This compound and necroptosis-inducing stimuli (e.g., TNF-α, zVAD-FMK)
-
LDH cytotoxicity assay kit (e.g., from Thermo Fisher Scientific, Promega, or similar)
-
96-well flat-bottom plate for the assay
-
Microplate reader capable of measuring absorbance at 490 nm and 680 nm
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound or vehicle (DMSO) for 1-2 hours.
-
Induce necroptosis by adding the appropriate stimuli (e.g., TNF-α and zVAD-FMK). Include control wells for spontaneous LDH release (no stimulus) and maximum LDH release (lysis buffer).
-
Incubate the plate for a predetermined time (e.g., 6-24 hours).
-
Centrifuge the plate to pellet any detached cells.
-
Carefully transfer the supernatant from each well to a new 96-well flat-bottom plate.
-
Add the LDH reaction mixture from the kit to each well.
-
Incubate at room temperature for 30 minutes, protected from light.
-
Add the stop solution provided in the kit.
-
Measure the absorbance at 490 nm (for formazan (B1609692) product) and 680 nm (for background).
-
Calculate the percentage of LDH release for each condition relative to the controls.[7][9][14][15][16]
Western Blot for Phosphorylated MLKL (p-MLKL)
This technique detects the activated, phosphorylated form of MLKL, a specific marker of necroptosis execution.
Materials:
-
Treated cells
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against p-MLKL (e.g., anti-phospho-S358)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
After treatment, wash cells with ice-cold PBS and lyse them in lysis buffer.
-
Quantify the protein concentration of the lysates.
-
Denature an equal amount of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-p-MLKL antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.[17][18][19][20]
Co-Immunoprecipitation (Co-IP) for RIPK1-RIPK3 Interaction
This method is used to assess the formation of the necrosome by detecting the physical interaction between RIPK1 and RIPK3.
Materials:
-
Treated cells
-
Co-IP lysis buffer (e.g., 0.2% NP-40 in 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, with protease and phosphatase inhibitors)
-
Antibody for immunoprecipitation (e.g., anti-RIPK1)
-
Protein A/G agarose (B213101) beads
-
Wash buffer
-
Elution buffer or Laemmli buffer
-
Antibodies for Western blotting (anti-RIPK3 and anti-RIPK1)
Procedure:
-
Lyse the treated cells in Co-IP lysis buffer.
-
Pre-clear the lysates by incubating with protein A/G agarose beads.
-
Incubate the pre-cleared lysates with the anti-RIPK1 antibody overnight at 4°C.
-
Add protein A/G agarose beads to capture the antibody-protein complexes.
-
Wash the beads several times with wash buffer to remove non-specific binding.
-
Elute the protein complexes from the beads using elution buffer or by boiling in Laemmli buffer.
-
Analyze the eluted proteins by Western blotting using antibodies against RIPK3 and RIPK1.[1][4][5][11]
Flow Cytometry for Cell Death Analysis
This technique quantifies the percentage of dead cells by staining with a membrane-impermeable DNA dye like 7-Aminoactinomycin D (7-AAD).
Materials:
-
Treated cells (both adherent and in supernatant)
-
PBS
-
7-AAD staining solution
-
Flow cytometer
Procedure:
-
Following treatment, collect both the cell culture supernatant and the adherent cells (by trypsinization).
-
Combine the supernatant and the harvested adherent cells and centrifuge to pellet the cells.
-
Wash the cell pellet with cold PBS.
-
Resuspend the cells in a suitable buffer (e.g., PBS or binding buffer).
-
Add 7-AAD staining solution to the cell suspension.
-
Incubate for 15-20 minutes at 4°C in the dark.
-
Analyze the samples on a flow cytometer. 7-AAD positive cells are considered dead or membrane-compromised.[3][10][12][21][22]
Conclusion
This compound is a potent dual inhibitor of RIPK1 and RIPK3, effectively blocking the necroptosis pathway at low nanomolar concentrations in cellular models. Its mechanism of action and efficacy can be thoroughly characterized using a combination of in vitro kinase assays and cellular assays that measure cell death and key signaling events. The detailed protocols and data presented in this guide provide a valuable resource for researchers in academia and industry who are investigating the role of necroptosis in disease and developing novel therapeutics targeting this pathway.
References
- 1. Receptor-Interacting Protein Kinases 1 and 3, and Mixed Lineage Kinase Domain-Like Protein Are Activated by Sublytic Complement and Participate in Complement-Dependent Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. med.virginia.edu [med.virginia.edu]
- 4. merckmillipore.com [merckmillipore.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. Discovery of a Potent RIPK3 Inhibitor for the Amelioration of Necroptosis-Associated Inflammatory Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Detection of Necrosis by Release of Lactate Dehydrogenase (LDH) Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ADP-Glo™ Kinase Assay Protocol [worldwide.promega.com]
- 9. Analysis of Cell Viability by the Lactate Dehydrogenase Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Guidelines for Regulated Cell Death Assays: A Systematic Summary, A Categorical Comparison, A Prospective - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Immunoprecipitation strategies to isolate RIPK1/RIPK3 complexes in mouse macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 12. static.miltenyibiotec.com [static.miltenyibiotec.com]
- 13. promega.com [promega.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 16. scientificlabs.co.uk [scientificlabs.co.uk]
- 17. origene.com [origene.com]
- 18. bio-rad.com [bio-rad.com]
- 19. ptglab.com [ptglab.com]
- 20. m.youtube.com [m.youtube.com]
- 21. research.pasteur.fr [research.pasteur.fr]
- 22. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
An In-depth Technical Guide to the Structure and Synthesis of GSK2593074A
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK2593074A is a potent and selective dual inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1) and Receptor-Interacting Protein Kinase 3 (RIPK3).[1][2] These kinases are key mediators of necroptosis, a form of programmed necrotic cell death that is implicated in the pathophysiology of a range of inflammatory and neurodegenerative diseases. By targeting both RIPK1 and RIPK3, this compound offers a promising therapeutic strategy for conditions where necroptosis is a significant contributor to disease progression. This technical guide provides a comprehensive overview of the structure, mechanism of action, and available data on this compound.
Chemical Structure
The chemical structure of this compound is 1-(5-(4-amino-7-(1-methyl-1H-pyrazol-4-yl)thieno[3,2-c]pyridin-3-yl)indolin-1-yl)-2-phenylethan-1-one.[3]
Molecular Formula: C₂₇H₂₃N₅OS[3]
Molecular Weight: 465.57 g/mol [4]
CAS Number: 1337531-06-2[5]
Synthesis
A detailed, step-by-step synthesis protocol for this compound is not publicly available in the reviewed scientific literature or patent databases. However, based on its chemical structure, a plausible retrosynthetic analysis suggests a multi-step synthesis involving the coupling of three key fragments: a substituted indoline, a phenylacetic acid derivative, and a 4-amino-thieno[3,2-c]pyridine core, which itself is further functionalized with a methyl-pyrazole group. The synthesis would likely involve standard organic chemistry reactions such as amide bond formation, cross-coupling reactions (e.g., Suzuki or Stille coupling) to attach the pyrazole (B372694) moiety, and construction of the heterocyclic thieno[3,2-c]pyridine (B143518) core.
Mechanism of Action
This compound functions as a dual inhibitor of the kinase activity of both RIPK1 and RIPK3.[1][2] These two kinases are central to the necroptosis signaling pathway. Upon stimulation by ligands such as Tumor Necrosis Factor-alpha (TNFα), and in the absence of active caspase-8, RIPK1 and RIPK3 are recruited into a signaling complex known as the necrosome.[6][7] Within this complex, they undergo autophosphorylation and phosphorylate each other, leading to the recruitment and phosphorylation of the downstream effector, Mixed Lineage Kinase Domain-Like protein (MLKL).[6] Phosphorylated MLKL then oligomerizes and translocates to the plasma membrane, leading to membrane permeabilization and ultimately, necrotic cell death.[6]
This compound, by inhibiting the kinase activity of both RIPK1 and RIPK3, prevents the phosphorylation events necessary for necrosome activation and subsequent MLKL-mediated cell death.[1][2] This dual inhibition provides a comprehensive blockade of the necroptosis pathway.
Quantitative Data
The following tables summarize the available quantitative data for this compound.
Table 1: In Vitro Potency and Binding Affinity
| Target | Assay | Value | Cell Line/System | Reference |
| Necroptosis | IC₅₀ | ~3 nM | MOVAS and L929 cells | [5] |
| RIPK1 | Kd | 12 nM | In vitro binding assay | [8] |
| RIPK3 | Kd | 130 nM | In vitro binding assay | [8] |
Table 2: In Vivo Efficacy in a Mouse Model of Abdominal Aortic Aneurysm (AAA)
| Parameter | Treatment Group | Value | P-value | Reference |
| Aortic Dilatation | DMSO | 85.39 ± 15.76% | <0.05 | [5] |
| This compound | 36.28 ± 5.76% | [5] | ||
| AAA Incidence | DMSO | 83.3% | [5] | |
| This compound | 16.7% | [5] | ||
| Aortic Expansion | DMSO | 66.06 ± 9.17% | <0.05 | [5] |
| This compound | 27.36 ± 8.25% | [5] | ||
| Progression in Aortic Diameter | DMSO | 157.2 ± 32.0% | < .01 | [9] |
| This compound | 83.2 ± 13.1% | [9] |
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the necroptosis signaling pathway and a general experimental workflow for evaluating necroptosis inhibitors.
Caption: The Necroptosis Signaling Pathway and the inhibitory action of this compound.
Caption: A general experimental workflow for evaluating necroptosis inhibitors like this compound.
Experimental Protocols
In Vivo Abdominal Aortic Aneurysm (AAA) Model in Mice
The following protocol is a summary of the methodology used in published studies to evaluate the efficacy of this compound in a mouse model of AAA.[9]
1. Animal Model:
-
Male C57BL/6J mice are used.
2. Aneurysm Induction:
-
Mice are anesthetized, and the abdominal aorta is exposed through a midline incision.
-
A solution of calcium chloride (CaCl₂) is applied topically to the external surface of the aorta for a defined period to induce injury and inflammation, leading to aneurysm formation.
3. This compound Administration:
-
A cohort of mice receives daily intraperitoneal (i.p.) injections of this compound (e.g., 4.65 mg/kg/day) starting at a specified time point after aneurysm induction (e.g., day 7).[9]
-
A control group receives injections of the vehicle (e.g., DMSO).[9]
4. Monitoring and Endpoint Analysis:
-
The diameter of the abdominal aorta is monitored at regular intervals using non-invasive imaging techniques such as ultrasound.
-
At the end of the study period (e.g., day 28), mice are euthanized, and the aortas are harvested.[9]
-
Histological and immunohistochemical analyses are performed on the aortic tissue to assess parameters such as inflammation (e.g., macrophage infiltration), elastin (B1584352) degradation, and smooth muscle cell content.
Conclusion
This compound is a valuable research tool and a potential therapeutic candidate for a variety of inflammatory and degenerative diseases driven by necroptosis. Its dual inhibitory activity against both RIPK1 and RIPK3 provides a robust blockade of this cell death pathway. While a detailed synthesis protocol is not publicly available, the provided information on its structure, mechanism of action, and in vitro and in vivo activity serves as a comprehensive guide for researchers in the field of drug development and cell death. Further studies are warranted to fully elucidate its therapeutic potential and to develop a scalable synthetic route for clinical applications.
References
- 1. Structure-based development of potent and selective type-II kinase inhibitors of RIPK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scientificarchives.com [scientificarchives.com]
- 3. molnova.com [molnova.com]
- 4. abmole.com [abmole.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Frontiers | Advances in RIPK1 kinase inhibitors [frontiersin.org]
- 7. RIPK1 and RIPK3 inhibitors: potential weapons against inflammation to treat diabetic complications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. This compound blocks progression of existing abdominal aortic dilation - PubMed [pubmed.ncbi.nlm.nih.gov]
GSK2593074A: A Technical Guide to a Dual RIPK1/RIPK3 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
GSK2593074A, also known as GSK'074, is a potent and selective small molecule inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1) and RIPK3, key mediators of the necroptosis signaling pathway.[1][2] Necroptosis, a form of programmed necrosis, is implicated in the pathophysiology of various inflammatory diseases. By dually targeting RIPK1 and RIPK3, this compound effectively blocks the formation of the necrosome complex, a critical step in the execution of necroptotic cell death and subsequent inflammation.[2] This technical guide provides a comprehensive overview of the discovery, preclinical development, and experimental protocols related to this compound, serving as a resource for researchers in the fields of inflammation, cell death, and drug discovery. It is important to note that this compound is intended for research use only and is not for human use.[1]
Introduction
Necroptosis is a regulated form of necrotic cell death that is increasingly recognized as a significant contributor to the pathogenesis of a wide range of human diseases, including inflammatory conditions, neurodegenerative disorders, and ischemic injury. The core machinery of necroptosis involves the sequential activation of RIPK1 and RIPK3, which culminates in the phosphorylation of Mixed Lineage Kinase Domain-Like protein (MLKL) and subsequent plasma membrane rupture. The discovery of small molecule inhibitors targeting this pathway offers valuable tools to probe its physiological and pathological roles and presents potential therapeutic opportunities. This compound has emerged as a critical research tool due to its dual inhibitory action on both RIPK1 and RIPK3, providing a robust blockade of the necroptotic cascade.
Mechanism of Action
This compound exerts its biological effects by directly inhibiting the kinase activity of both RIPK1 and RIPK3.[2] In the canonical necroptosis pathway, stimuli such as tumor necrosis factor-alpha (TNFα) in the presence of a caspase inhibitor trigger the autophosphorylation of RIPK1. This leads to the recruitment and phosphorylation of RIPK3, forming the necrosome complex. This compound binds to the ATP-binding pockets of both RIPK1 and RIPK3, preventing their phosphorylation and activation, thereby inhibiting the downstream phosphorylation of MLKL and blocking necroptotic cell death.[2]
Figure 1: this compound inhibits the necroptosis signaling pathway.
Synthesis and Physicochemical Properties
While a detailed, step-by-step synthesis protocol for this compound is not publicly available, a publication focused on the development of novel RIPK1 inhibitors describes a general synthetic route for a class of compounds that includes this compound.[3] This suggests a multi-step synthesis likely involving the construction of a core scaffold followed by functional group modifications.[3]
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 1337531-06-2 |
| Purity | ≥99.07% |
| Solubility | DMSO: ≥ 2.08 mg/mL |
| Storage | Powder: -20°C for 3 years; In solvent: -80°C for 1 year |
Preclinical Data
In Vitro Efficacy
This compound has demonstrated potent inhibition of necroptosis in various cell lines.
Table 2: In Vitro Efficacy of this compound
| Cell Line | Species | Necroptosis Stimulus | IC50 (nM) |
| MOVAS (Smooth Muscle Cells) | Murine | TNFα + zVAD-fmk | ~3[1] |
| L929 (Fibroblasts) | Murine | TNFα + zVAD-fmk | ~3[1] |
| Bone Marrow-Derived Macrophages | Murine | Not Specified | ~3[1] |
| HT29 (Colon Epithelial Cells) | Human | TNFα + Smac mimetic + zVAD-fmk | ~3[1] |
In Vivo Efficacy
The therapeutic potential of this compound has been evaluated in a murine model of abdominal aortic aneurysm (AAA), a condition where necroptosis and inflammation play a significant role.
Table 3: In Vivo Efficacy of this compound in a Murine AAA Model
| Parameter | Vehicle Control (DMSO) | This compound (0.93 mg/kg/day, i.p.) |
| Aortic Dilatation (%) | 85.39 ± 15.76 | 36.28 ± 5.76 (p<0.05)[1] |
| AAA Incidence (%) | 83.3 | 16.7[1] |
| Aortic Expansion (%) | 66.06 ± 9.17 | 27.36 ± 8.25 (p<0.05)[1] |
Experimental Protocols
In Vitro Necroptosis Inhibition Assay
This protocol outlines the assessment of this compound's ability to protect cells from induced necroptosis.
Figure 2: Workflow for in vitro necroptosis inhibition assay.
Materials:
-
Cell line susceptible to necroptosis (e.g., HT-29, L929)
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Necroptosis-inducing agents (e.g., TNFα, Smac mimetic, z-VAD-fmk)
-
96-well plates
-
Cell viability reagent (e.g., CellTiter-Glo®)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Compound Pre-treatment: Prepare serial dilutions of this compound in complete medium. The final DMSO concentration should be kept below 0.1%. Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle control (DMSO). Incubate for 1-2 hours.
-
Necroptosis Induction: Add a cocktail of necroptosis-inducing agents to the wells. For HT-29 cells, a typical cocktail consists of 100 ng/mL TNFα, 100 nM Smac mimetic, and 20 µM z-VAD-fmk.
-
Incubation: Incubate the plate for 6-24 hours.
-
Cell Viability Assessment: Measure cell viability using a luminescent-based assay such as CellTiter-Glo®, following the manufacturer's instructions.
-
Data Analysis: Calculate the IC50 value by plotting the percentage of cell viability against the log of the inhibitor concentration and fitting the data to a non-linear regression curve.
In Vivo Abdominal Aortic Aneurysm (AAA) Model
This protocol describes the induction of AAA in mice and the evaluation of this compound's therapeutic effect.
Figure 3: Workflow for the in vivo AAA model and treatment.
Materials:
-
C57BL/6J mice
-
This compound
-
Vehicle: 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline[1]
-
Calcium chloride (0.5 M)
-
Surgical instruments
-
Anesthesia
-
Ultrasound imaging system
Procedure:
-
Animal Model: Anesthetize C57BL/6J mice. Perform a laparotomy to expose the infrarenal aorta.
-
AAA Induction: Apply a calcium chloride (0.5 M) soaked piece of gauze to the adventitial surface of the aorta for 15 minutes.
-
Treatment: Administer this compound (0.93 mg/kg/day) or vehicle via intraperitoneal (i.p.) injection daily for the duration of the study (e.g., 28 days).
-
Monitoring: Monitor the aortic diameter weekly using high-resolution ultrasound.
-
Endpoint Analysis: At the end of the study, euthanize the mice and harvest the aortas for histological and immunohistochemical analysis to assess inflammation, elastin (B1584352) degradation, and smooth muscle cell content.
Clinical Development
As of the latest available information, there are no registered clinical trials for this compound. Its development appears to be focused on preclinical research as a tool compound to investigate the role of necroptosis in various disease models.
Conclusion
This compound is a valuable and potent dual inhibitor of RIPK1 and RIPK3, making it an indispensable tool for studying the intricate mechanisms of necroptosis. Its efficacy in preclinical models of inflammatory disease, such as abdominal aortic aneurysm, highlights the potential of targeting necroptosis as a therapeutic strategy. This technical guide provides a comprehensive summary of the available data and experimental protocols to facilitate further research into the roles of RIPK1, RIPK3, and necroptosis in health and disease. Further investigation is warranted to explore the full therapeutic potential of this and other necroptosis inhibitors.
References
GSK2593074A in Neurodegenerative Disease Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neurodegenerative diseases, including Alzheimer's disease, Parkinson's disease, and amyotrophic lateral sclerosis (ALS), are characterized by the progressive loss of neuronal structure and function. A growing body of evidence implicates necroptosis, a form of regulated necrotic cell death, as a key contributor to the neuronal loss and neuroinflammation observed in these conditions. Receptor-interacting protein kinase 1 (RIPK1) and receptor-interacting protein kinase 3 (RIPK3) are central mediators of the necroptosis pathway, making them attractive therapeutic targets. GSK2593074A is a potent dual inhibitor of both RIPK1 and RIPK3, offering a promising pharmacological tool to investigate the role of necroptosis in neurodegeneration and as a potential therapeutic agent. This technical guide provides a comprehensive overview of the core data, experimental protocols, and signaling pathways related to the application of this compound in the context of neurodegenerative disease models.
Core Mechanism of Action: Dual Inhibition of RIPK1 and RIPK3
This compound exerts its biological effects by inhibiting the kinase activity of both RIPK1 and RIPK3.[1] This dual inhibition effectively blocks the formation and activation of the necrosome, a protein complex essential for the execution of necroptosis.[2] By preventing the phosphorylation cascade downstream of RIPK1 and RIPK3, this compound can prevent the lytic cell death and subsequent release of damage-associated molecular patterns (DAMPs) that fuel neuroinflammation.[2]
Quantitative Data Presentation
While direct quantitative data for this compound in dedicated neurodegenerative disease models is emerging, its potent in vitro activity and in vivo efficacy in related models of inflammation provide a strong basis for its investigation in neurological disorders.
In Vitro Inhibitory Activity
This compound has demonstrated potent inhibition of necroptosis in various cell lines with a consistent half-maximal inhibitory concentration (IC50).
| Cell Line | Species | Cell Type | IC50 (nM) |
| MOVAS | Murine | Smooth Muscle Cells | ~3 |
| L929 | Murine | Fibroblasts | ~3 |
| HT29 | Human | Colon Epithelial Cells | ~3 |
| BMDM | Murine | Bone Marrow-Derived Macrophages | ~3 |
Data sourced from MedchemExpress.[1]
In Vivo Efficacy in a Model of Vascular Inflammation
In a mouse model of abdominal aortic aneurysm, a condition with a significant inflammatory component, this compound demonstrated significant efficacy.
| Animal Model | Dosing | Treatment Duration | Key Findings |
| Apoe-/- mice | 0.93 mg/kg/day (i.p.) | 14 or 28 days | Significantly reduced aortic dilatation and aneurysm incidence.[1] |
| C57BL/6J mice (Calcium Phosphate model) | 0.93 mg/kg/day (i.p.) | 21 days | Significantly attenuated aortic expansion.[2] |
| C57BL/6J mice (Angiotensin II model) | 0.93 mg/kg/day (i.p.) | 28 days | Significantly attenuated aortic expansion.[2] |
Data sourced from MedchemExpress and Identification of a novel class of RIP1/RIP3 dual inhibitors that impede cell death and inflammation in mouse abdominal aortic aneurysm models.[1][2]
Signaling Pathways
The necroptosis signaling cascade is a critical pathway in inflammatory and degenerative diseases. This compound targets key kinases in this pathway.
Caption: The Necroptosis Signaling Pathway and the inhibitory action of this compound.
Experimental Protocols
The following protocols provide a framework for evaluating the efficacy of this compound in in vitro and in vivo models relevant to neurodegeneration.
In Vitro Neuroprotection Assay
This protocol is designed to assess the ability of this compound to protect neuronal cells from necroptotic cell death.
Materials:
-
Neuronal cell line (e.g., SH-SY5Y, primary cortical neurons)
-
Cell culture medium and supplements
-
This compound
-
Necroptosis-inducing agent (e.g., TNF-α in combination with a caspase inhibitor like z-VAD-fmk)
-
Cell viability assay reagent (e.g., CellTiter-Glo®, MTT)
-
96-well plates
Procedure:
-
Cell Seeding: Plate neuronal cells in a 96-well plate at a density that allows for optimal growth and treatment.
-
Pre-treatment: Pre-incubate the cells with varying concentrations of this compound (e.g., 1 nM to 1 µM) for 1-2 hours.
-
Necroptosis Induction: Add the necroptosis-inducing agent(s) to the wells.
-
Incubation: Incubate the plate for a predetermined time course (e.g., 6, 12, 24 hours).
-
Cell Viability Assessment: Measure cell viability using a chosen assay according to the manufacturer's instructions.
Caption: Experimental workflow for in vitro neuroprotection assay.
In Vivo Study in a Mouse Model of Alzheimer's Disease
This protocol outlines a potential study design to evaluate this compound in a transgenic mouse model of Alzheimer's disease (e.g., APP/PS1).
Animals:
-
APP/PS1 transgenic mice and wild-type littermates.
Treatment:
-
This compound can be administered via intraperitoneal (i.p.) injection or potentially through oral gavage or formulated in drinking water, pending pharmacokinetic and bioavailability data. A starting dose could be extrapolated from the effective dose in the aneurysm model (e.g., 0.93 mg/kg/day).[1]
-
Vehicle control group.
Experimental Timeline:
-
Treatment Initiation: Begin treatment at an age when pathology starts to develop in the APP/PS1 mice (e.g., 5-6 months of age).
-
Treatment Duration: Treat for a period sufficient to observe changes in pathology and behavior (e.g., 1-3 months).
-
Behavioral Testing: Conduct behavioral tests to assess cognitive function (e.g., Morris water maze, Y-maze) during the final weeks of treatment.
-
Tissue Collection: At the end of the study, perfuse the mice and collect brain tissue for analysis.
Outcome Measures:
-
Biochemical: Measure levels of soluble and insoluble Aβ40 and Aβ42 in brain homogenates by ELISA.
-
Histological: Quantify amyloid plaque burden using Thioflavin S or antibody staining. Assess neuroinflammation by staining for microglial (Iba1) and astrocytic (GFAP) markers.
-
Western Blot: Analyze the phosphorylation status of RIPK1, RIPK3, and MLKL in brain lysates.
Caption: Experimental workflow for an in vivo Alzheimer's disease model study.
Immunoprecipitation and Western Blot for Necrosome Formation
This protocol is to assess the effect of this compound on the formation of the RIPK1-RIPK3 complex (necrosome).
Materials:
-
Treated cells or brain tissue lysates
-
Antibodies: anti-RIPK1, anti-RIPK3, anti-phospho-MLKL
-
Protein A/G agarose (B213101) beads
-
Lysis buffer
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Cell/Tissue Lysis: Lyse cells or tissue in a suitable buffer containing protease and phosphatase inhibitors.
-
Immunoprecipitation: Incubate the lysate with an anti-RIPK1 or anti-RIPK3 antibody overnight, followed by incubation with protein A/G agarose beads.
-
Washing: Wash the beads to remove non-specific binding.
-
Elution: Elute the protein complexes from the beads.
-
Western Blot: Separate the eluted proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies against RIPK1, RIPK3, and phospho-MLKL.
Considerations for Neurodegenerative Disease Models
-
Model Selection: The choice of animal model is crucial. For Alzheimer's disease, transgenic models like APP/PS1 or 5XFAD are commonly used.[4] For ALS, the SOD1-G93A mouse model is well-established.[5]
-
Neuroinflammation Assessment: In addition to neuronal death, neuroinflammation is a key component of neurodegenerative diseases. Assays for microglial and astrocyte activation, as well as cytokine profiling, should be incorporated into study designs.
Conclusion
This compound is a potent dual inhibitor of RIPK1 and RIPK3 with a well-characterized mechanism of action in blocking necroptosis. While direct evidence in neurodegenerative disease models is still emerging, its strong in vitro activity and efficacy in inflammatory disease models provide a solid foundation for its investigation as a neuroprotective agent. The experimental protocols and workflows provided in this guide offer a starting point for researchers to explore the therapeutic potential of this compound in mitigating the detrimental effects of necroptosis and neuroinflammation in the context of neurodegenerative disorders. Further studies are warranted to establish its efficacy and pharmacokinetic profile in relevant CNS models.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Identification of a novel class of RIP1/RIP3 dual inhibitors that impede cell death and inflammation in mouse abdominal aortic aneurysm models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Safety, pharmacokinetics, and target engagement of a brain penetrant RIPK1 inhibitor, SAR443820 (DNL788), in healthy adult participants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. alzdiscovery.org [alzdiscovery.org]
- 5. Necroptosis is dispensable for motor neuron degeneration in a mouse model of ALS - PMC [pmc.ncbi.nlm.nih.gov]
GSK2593074A: A Technical Guide for its Application as a Chemical Probe for Necroptosis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Necroptosis is a form of regulated necrotic cell death that plays a critical role in a variety of physiological and pathological processes, including inflammation, infectious diseases, and cancer.[1] Unlike apoptosis, which is a non-inflammatory process, necroptosis results in the release of cellular contents and damage-associated molecular patterns (DAMPs), triggering a potent inflammatory response.[2] The core machinery of necroptosis involves a signaling cascade mediated by Receptor-Interacting Protein Kinase 1 (RIPK1), RIPK3, and Mixed Lineage Kinase Domain-Like protein (MLKL).[3][4] The kinase activities of RIPK1 and RIPK3 are essential for the execution of this pathway, making them key targets for therapeutic intervention and for the development of chemical probes to study necroptosis.[5]
GSK2593074A (also known as GSK'074) has emerged as a potent and selective chemical probe for studying necroptosis due to its dual inhibitory activity against both RIPK1 and RIPK3.[2][6][7] This technical guide provides an in-depth overview of this compound, including its mechanism of action, quantitative data on its potency and selectivity, detailed experimental protocols for its use, and a discussion of its utility in dissecting the necroptosis signaling pathway.
Mechanism of Action: Dual Inhibition of RIPK1 and RIPK3
This compound functions as a Type II kinase inhibitor, binding to and inhibiting the kinase activity of both RIPK1 and RIPK3.[8][9] This dual inhibition is critical for its efficacy in blocking the necroptosis pathway. In the canonical TNF-α induced necroptosis pathway, the inhibition of caspase-8 leads to the recruitment of RIPK1 and RIPK3 into a signaling complex called the necrosome.[1][5] Within the necrosome, RIPK1 and RIPK3 undergo autophosphorylation and activation, leading to the subsequent phosphorylation of the downstream effector MLKL.[10] Phosphorylated MLKL oligomerizes and translocates to the plasma membrane, causing membrane permeabilization and cell death.[3] this compound intervenes at the level of the necrosome by inhibiting the kinase activities of both RIPK1 and RIPK3, thereby preventing the phosphorylation of MLKL and the subsequent execution of necroptosis.[2][11]
Quantitative Data
The following tables summarize the quantitative data for this compound, providing a clear overview of its potency and selectivity.
Table 1: In Vitro Potency of this compound [2][5][7][8]
| Cell Line | Species | Necroptosis Stimulus | IC50 (nM) | Reference |
| MOVAS (Smooth Muscle Cells) | Murine | TNF-α + z-VAD-fmk | ~3 | [2][7][8] |
| L929 (Fibroblasts) | Murine | TNF-α + z-VAD-fmk | ~3 | [2][7][8] |
| BMDM (Bone Marrow-Derived Macrophages) | Murine | TNF-α + z-VAD-fmk | ~3 | [2][8] |
| HT-29 (Colon Epithelial Cells) | Human | TNF-α + Smac mimetic + z-VAD-fmk | ~3 | [2][5][8] |
Table 2: Binding Affinity and Selectivity of this compound [5][8][12]
| Target | Binding Affinity (Kd) | Selectivity Score S(1) at 100 nM | Comments | Reference |
| RIPK1 | 12 nM | 0.012 | Highly selective for RIPK1 in a panel of 403 non-mutant kinases. | [5][8][12] |
| RIPK3 | 130 nM | Not explicitly stated | Also potently inhibits RIPK3. | [5] |
| MAP2K5 | Not explicitly stated | Identified as a potential off-target. | Involved in cell migration. | [6] |
Table 3: In Vivo Efficacy of this compound in a Mouse Model of Abdominal Aortic Aneurysm (AAA) [7][13][14]
| Animal Model | Dosage | Administration Route | Duration | Key Findings | Reference |
| Apoe-/- mice with CaCl2-induced AAA | 0.93 mg/kg/day | Intraperitoneal (i.p.) injection | 14 or 28 days | Significantly alleviated aneurysm formation and reduced aortic expansion. | [7][13] |
| C57BL/6J mice with CaCl2-induced AAA | 4.65 mg/kg/day | Intraperitoneal (i.p.) injection | Started 7 days after induction for 21 days | Attenuated the progression of existing aneurysms. | [14] |
Signaling Pathways and Experimental Workflows
To visually represent the complex processes involved, the following diagrams have been generated using the DOT language.
Caption: Necroptosis signaling pathway and the inhibitory action of this compound.
Caption: Generalized workflow for in vitro evaluation of this compound.
Caption: Logical workflow for validating this compound as a chemical probe.
Experimental Protocols
The following are detailed protocols for key experiments to assess the inhibitory effect of this compound on necroptosis.
In Vitro Necroptosis Inhibition Assay (Cell Viability)
This protocol details a method to induce necroptosis in a cell culture model and assess the inhibitory effect of this compound.[2]
Materials:
-
Human colon adenocarcinoma cell line (e.g., HT-29)
-
Complete cell culture medium (e.g., DMEM with 10% FBS, 1% penicillin-streptomycin)
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Human TNF-α
-
Smac mimetic (e.g., Birinapant)
-
Pan-caspase inhibitor (e.g., z-VAD-fmk)
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
96-well plates
Procedure:
-
Cell Seeding: Seed HT-29 cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.[2]
-
Compound Pre-treatment: Prepare serial dilutions of this compound in complete medium.[2] Remove the old medium from the cells and add the medium containing different concentrations of this compound.[2] Include a vehicle control (DMSO).[2] Incubate for 1-2 hours.[2]
-
Necroptosis Induction: Prepare a cocktail of necroptosis-inducing agents in complete medium: TNF-α (final concentration, e.g., 20 ng/mL), Smac mimetic (final concentration, e.g., 100 nM), and z-VAD-fmk (final concentration, e.g., 20 µM).[2] Add the induction cocktail to the wells already containing this compound or vehicle.[2]
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
Cell Viability Measurement: After incubation, allow the plate to equilibrate to room temperature for 30 minutes. Add the CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the IC50 value for this compound by plotting the percentage of cell viability against the log of the inhibitor concentration and fitting the data to a four-parameter logistic curve.[2]
In Vivo Efficacy Study in a Mouse Model of Abdominal Aortic Aneurysm (AAA)
This protocol provides a general framework for evaluating the in vivo efficacy of this compound in a mouse model of AAA.[13][14]
Materials:
-
C57BL/6J mice
-
This compound
-
Vehicle control (e.g., DMSO)
-
Calcium Chloride (CaCl2)
-
Surgical instruments
-
Ultrasound imaging system
Procedure:
-
AAA Induction: Anesthetize the mice and perform a laparotomy to expose the abdominal aorta. Apply a CaCl2-soaked gauze to the adventitial surface of the isolated aorta for 15 minutes.[2] Remove the CaCl2 gauze and apply a new piece of gauze soaked in PBS for 5 minutes.[2] Suture the abdominal wall and skin.[2] Provide appropriate post-operative analgesia and monitor the animal's recovery.[2]
-
This compound Administration: Beginning on day 7 post-surgery, administer this compound at a dose of 4.65 mg/kg/day via intraperitoneal (i.p.) injection.[2] Administer a vehicle control (DMSO) to a separate cohort of mice.[2] Continue daily injections until the experimental endpoint (e.g., day 28).[2]
-
Monitoring and Analysis: Monitor the aneurysm growth via ultrasound imaging every 7 days. At the end of the study, harvest the aortas and perform histological and immunohistochemical analysis to assess aortic diameter, elastin (B1584352) fiber organization, and inflammatory cell infiltration.[14]
On-Target and Off-Target Considerations
While this compound is a potent dual inhibitor of RIPK1 and RIPK3, it is crucial to consider potential off-target effects when interpreting experimental results.[6] One study identified dual specificity mitogen-activated protein kinase 5 (MAP2K5) as a potential off-target.[6] To confirm that the observed effects are due to on-target inhibition of necroptosis, it is recommended to include genetic controls, such as using cells with knockout or knockdown of RIPK1 or RIPK3.[6] If the phenotype is not rescued in these genetic models, it may suggest an off-target mechanism.[6] Additionally, in certain cellular contexts, RIPK1 kinase activity can drive apoptosis independently of RIPK3 and necroptosis, especially when caspase-8 is inhibited.[6] Therefore, assessing markers of apoptosis is also recommended.[6]
Conclusion
This compound is a valuable chemical probe for the study of necroptosis. Its potent dual inhibitory activity against RIPK1 and RIPK3 allows for the effective blockade of the necroptotic pathway in both in vitro and in vivo models. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers utilizing this compound to investigate the role of necroptosis in health and disease. As with any chemical probe, careful experimental design, including appropriate controls, is essential for robust and reliable data interpretation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Necroptotic Cell Death Signaling and Execution Pathway: Lessons from Knockout Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Identification of a novel class of RIP1/RIP3 dual inhibitors that impede cell death and inflammation in mouse abdominal aortic aneurysm models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. From PERK to RIPK1: Design, synthesis and evaluation of novel potent and selective necroptosis inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Necroptosis molecular mechanisms: Recent findings regarding novel necroptosis regulators - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. This compound blocks progression of existing abdominal aortic dilation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound blocks progression of existing abdominal aortic dilation - PubMed [pubmed.ncbi.nlm.nih.gov]
GSK2593074A: An In-Depth Technical Guide on its Selectivity Profile and Off-Target Effects
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK2593074A is a potent and selective dual inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1) and RIPK3, key enzymatic drivers of necroptosis, a form of regulated cell death implicated in a variety of inflammatory and degenerative diseases.[1] By targeting these central mediators, this compound offers a promising therapeutic strategy for conditions where necroptotic cell death is a pathological feature. This technical guide provides a comprehensive overview of the selectivity profile and potential off-target effects of this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of relevant biological pathways and experimental workflows.
Core Mechanism of Action: Inhibition of the Necrosome
This compound exerts its therapeutic effects by directly inhibiting the kinase activity of both RIPK1 and RIPK3.[1] These two serine/threonine kinases are essential for the formation of the necrosome, a multi-protein complex that executes necroptosis. The process is typically initiated by stimuli such as tumor necrosis factor-alpha (TNFα) in the absence of caspase-8 activity. Within the necrosome, RIPK1 and RIPK3 undergo reciprocal phosphorylation, leading to the activation of RIPK3. Activated RIPK3 then phosphorylates the mixed lineage kinase domain-like pseudokinase (MLKL), the terminal effector of necroptosis. Phosphorylated MLKL oligomerizes and translocates to the plasma membrane, inducing membrane permeabilization and lytic cell death. This compound, by inhibiting the kinase function of both RIPK1 and RIPK3, effectively blocks the formation and activation of the necrosome, thereby preventing MLKL phosphorylation and subsequent necroptotic cell death.[1]
In various cell types, including mouse smooth muscle cells, fibroblasts (L929), bone marrow-derived macrophages (BMDM), and human colon epithelial cells (HT29), this compound has been shown to inhibit necroptosis with a half-maximal inhibitory concentration (IC50) of approximately 3 nM.[2]
References
Methodological & Application
Application Notes and Protocols for GSK2593074A: An In Vitro Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK2593074A is a potent and selective dual inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1) and RIPK3, key enzymatic drivers of necroptosis.[1][2] Necroptosis is a regulated form of necrosis that plays a significant role in the inflammatory response and has been implicated in the pathophysiology of various inflammatory diseases.[1] By targeting the kinase activity of both RIPK1 and RIPK3, this compound effectively blocks the formation of the necrosome, a critical signaling complex for the execution of necroptotic cell death.[1] These application notes provide detailed protocols for in vitro assays to characterize the activity of this compound.
Mechanism of Action
This compound inhibits the kinase activity of both RIPK1 and RIPK3.[1] In the canonical necroptosis pathway, stimulation by factors such as Tumor Necrosis Factor-alpha (TNFα) in the presence of a caspase inhibitor (like z-VAD-fmk) leads to the autophosphorylation of RIPK1.[3][4] This activates RIPK1, which then recruits and phosphorylates RIPK3, leading to the formation of the necrosome.[4] The necrosome then phosphorylates the Mixed Lineage Kinase Domain-Like protein (MLKL), the terminal effector of necroptosis.[5] Phosphorylated MLKL translocates to the plasma membrane, disrupting its integrity and leading to lytic cell death.[5] this compound's dual inhibition of RIPK1 and RIPK3 prevents these phosphorylation events, thereby blocking necroptosis.[1]
Figure 1: Necroptosis signaling pathway and the inhibitory action of this compound.
Data Presentation
In Vitro Inhibitory Activity of this compound
| Cell Line | Assay Type | Endpoint | IC50 (nM) |
| Murine Smooth Muscle Cells (MOVAS) | Necroptosis Assay | Cell Viability | ~3[2] |
| Murine Fibroblasts (L929) | Necroptosis Assay | Cell Viability | ~3[2] |
| Murine Bone Marrow-Derived Macrophages (BMDM) | Necroptosis Assay | Cell Viability | ~3[1] |
| Human Colon Epithelial Cells (HT-29) | Necroptosis Assay | Cell Viability | ~3[2] |
| Human A549 Cells | PERK Autophosphorylation | Western Blot | 30[2] |
Experimental Protocols
Protocol 1: In Vitro Necroptosis Inhibition Assay
This assay assesses the ability of this compound to protect cells from induced necroptosis.
Figure 2: Workflow for the in vitro necroptosis inhibition assay.
Materials:
-
Cell line susceptible to necroptosis (e.g., HT-29, L929, MOVAS)[2][3]
-
Complete cell culture medium
-
This compound
-
DMSO (vehicle control)[6]
-
Necroptosis-inducing agents: TNF-α, Smac mimetic, and z-VAD-fmk[1][3]
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo®)[2]
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that allows for 70-80% confluency on the day of the experiment and incubate overnight.[3]
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in complete medium to achieve the desired final concentrations. The final DMSO concentration should be kept below 0.1%.[6]
-
Pre-treatment: Pre-treat the cells with various concentrations of this compound or vehicle (DMSO) for 1-2 hours.[1][3]
-
Necroptosis Induction: Add a cocktail of necroptosis-inducing agents (e.g., 20 ng/mL TNF-α, 100 nM Smac mimetic, and 20 µM z-VAD-fmk) to the wells.[1]
-
Incubation: Incubate the plate for 6-24 hours, depending on the cell line.[3]
-
Cell Viability Assessment: Measure cell viability using a reagent like CellTiter-Glo® according to the manufacturer's protocol.[2]
-
Data Analysis: Normalize the data to vehicle-treated controls and calculate the IC50 value by plotting the percentage of cell viability against the log of the inhibitor concentration.[1]
Protocol 2: In Vitro Kinase Assay
This assay directly measures the inhibitory effect of this compound on the kinase activity of purified RIPK1 and RIPK3.
Materials:
-
Recombinant human RIPK1 or RIPK3 protein[1]
-
Kinase assay buffer (e.g., 25 mM HEPES pH 7.2, 12.5 mM MnCl2, 5 mM EGTA, 20 mM MgCl2, 12.5 mM β-glycerol phosphate, 2 mM EDTA, and 2 mM DTT)[1]
-
ATP[1]
-
Substrate (e.g., Myelin Basic Protein - MBP)[1]
-
This compound
-
DMSO
-
ADP-Glo™ Kinase Assay kit or similar[1]
-
384-well plates
-
Plate reader for luminescence detection
Procedure:
-
Compound Preparation: Prepare serial dilutions of this compound in DMSO.
-
Reaction Setup: In a 384-well plate, incubate the recombinant RIPK1 or RIPK3 protein with this compound or DMSO in the kinase assay buffer for approximately 15 minutes at room temperature.[1]
-
Initiate Reaction: Add a mixture of ATP and the MBP substrate to start the kinase reaction. Incubate for 2 hours at room temperature.[1]
-
Signal Detection: Terminate the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.[1]
-
Data Analysis: Calculate the kinase activity and determine the IC50 value of this compound for both RIPK1 and RIPK3.
Protocol 3: Cellular Thermal Shift Assay (CETSA)
CETSA is used to verify the direct binding of this compound to RIPK1 and RIPK3 in a cellular context by measuring changes in their thermal stability.
Figure 3: Workflow for the Cellular Thermal Shift Assay (CETSA).
Materials:
-
Cell line expressing RIPK1 and RIPK3 (e.g., HT-29)
-
This compound
-
DMSO
-
PBS with protease and phosphatase inhibitors
-
Lysis buffer
-
Antibodies for RIPK1 and RIPK3 for Western blotting
Procedure:
-
Cell Treatment: Treat cultured cells with this compound or DMSO for 1-2 hours at 37°C.[2]
-
Heating: Aliquot the cell suspension into PCR tubes and heat them at a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermocycler.[2]
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding a suitable lysis buffer.[2]
-
Centrifugation: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated proteins.[7]
-
Western Blotting: Collect the supernatant (soluble protein fraction) and analyze the levels of soluble RIPK1 and RIPK3 by Western blotting.[2]
-
Data Analysis: Quantify the band intensities and plot them against the temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.[2]
Protocol 4: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Binding Assay (Representative Protocol)
This is a representative protocol for a competitive binding assay to determine the affinity of this compound for RIPK1 or RIPK3, as a specific protocol for this compound is not publicly available.
Materials:
-
Tagged recombinant human RIPK1 or RIPK3 (e.g., GST-tagged or His-tagged)
-
TR-FRET donor: Terbium-labeled anti-tag antibody (e.g., anti-GST or anti-His)
-
TR-FRET acceptor: A fluorescently labeled, known RIPK1/RIPK3 binder (tracer)
-
This compound
-
Assay buffer
-
384-well plates
-
TR-FRET-compatible plate reader
Procedure:
-
Reagent Preparation: Prepare solutions of the tagged RIPK1 or RIPK3, the terbium-labeled antibody, the fluorescent tracer, and serial dilutions of this compound in the assay buffer.
-
Reaction Setup: In a 384-well plate, add the tagged kinase, the terbium-labeled antibody, and the this compound dilutions. Incubate to allow for antibody-kinase and inhibitor-kinase binding.
-
Tracer Addition: Add the fluorescent tracer to all wells.
-
Incubation: Incubate the plate in the dark at room temperature for a specified period (e.g., 1-2 hours) to allow the binding reaction to reach equilibrium.
-
Signal Detection: Measure the TR-FRET signal using a plate reader with an excitation wavelength of ~340 nm and emission wavelengths for the donor (e.g., ~495 nm) and acceptor (e.g., ~520 nm).
-
Data Analysis: Calculate the TR-FRET ratio (acceptor emission/donor emission). Plot the ratio against the log of the this compound concentration to generate a competition curve and determine the IC50 value.
References
- 1. Frontiers | Discovery of a Potent RIPK3 Inhibitor for the Amelioration of Necroptosis-Associated Inflammatory Injury [frontiersin.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. benchchem.com [benchchem.com]
- 6. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
Application Notes and Protocols for GSK2593074A in Mouse Models
Audience: Researchers, scientists, and drug development professionals.
Introduction and Mechanism of Action
GSK2593074A, also known as GSK'074, is a potent and selective small molecule inhibitor that dually targets Receptor-Interacting Protein Kinase 1 (RIPK1) and RIPK3.[1][2][3] These kinases are central components of the necrosome, a signaling complex that executes a form of programmed cell death known as necroptosis.[2] Necroptotic cell death releases damage-associated molecular patterns (DAMPs), which can trigger significant inflammation.[1]
The primary mechanism of action for this compound involves inhibiting the kinase activity of both RIPK1 and RIPK3.[1][2] This prevention of phosphorylation events blocks the assembly and activation of the necrosome, thereby inhibiting the downstream phosphorylation of Mixed Lineage Kinase Domain-Like protein (MLKL), the ultimate executioner of necroptosis.[2] By blocking this pathway, this compound effectively prevents necroptotic cell death and the subsequent inflammatory cascade.[1] In addition to inhibiting necroptosis in cells like vascular smooth muscle cells (VSMCs), this compound has also been shown to inhibit macrophage migration.[4][5]
Visualized Signaling Pathway and Experimental Workflow
Caption: Necroptosis signaling pathway and the inhibitory action of this compound.
Caption: Workflow for in vivo evaluation of this compound in a mouse AAA model.
Quantitative Data Summary
The efficacy of this compound has been evaluated in both in vitro cell-based assays and in vivo mouse models of inflammatory disease.
Table 1: In Vitro Efficacy of this compound
| Cell Line | Species | Assay Type | Parameter | Result | Reference(s) |
|---|---|---|---|---|---|
| MOVAS (Smooth Muscle) | Mouse | Necroptosis | IC₅₀ | ~3 nM | [1][6] |
| L929 (Fibroblast) | Mouse | Necroptosis | IC₅₀ | ~3 nM | [1][6] |
| BMDM (Macrophages) | Mouse | Necroptosis | IC₅₀ | ~3 nM | [1][7] |
| HT-29 (Epithelial) | Human | Necroptosis | IC₅₀ | ~3 nM |[1][7] |
Table 2: In Vivo Efficacy of this compound in Mouse Models of Abdominal Aortic Aneurysm (AAA)
| Animal Model | Treatment Group | Dosage | Primary Outcome | Result | Reference(s) |
|---|---|---|---|---|---|
| Angiotensin II-Induced AAA (ApoE-/- mice) | Vehicle (DMSO) | - | Aortic Dilatation | 85.39 ± 15.76% | [1][6][8] |
| This compound | 0.93 mg/kg/day | Aortic Dilatation | 36.28 ± 5.76% (P < 0.05 vs. Vehicle) | [1][6][8] | |
| Vehicle (DMSO) | - | AAA Incidence | 83.3% | [1][6] | |
| This compound | 0.93 mg/kg/day | AAA Incidence | 16.7% | [1][6] | |
| Calcium Phosphate-Induced AAA (C57BL/6J mice) | Vehicle (DMSO) | - | Progression of Aortic Diameter | 157.2 ± 32.0% increase | [1][4] |
| | this compound | 4.65 mg/kg/day | Progression of Aortic Diameter | 83.2 ± 13.1% increase (P < 0.01 vs. Vehicle) |[1][4] |
Table 3: Effect of this compound on Inflammatory Markers in Aortic Tissue of AAA Mouse Models
| Animal Model | Treatment Group | Dosage | Inflammatory Marker | Result | Reference(s) |
|---|---|---|---|---|---|
| Calcium Phosphate-Induced AAA (C57BL/6J mice) | This compound vs. Vehicle | 4.65 mg/kg/day | F4/80+ Macrophages | Significantly reduced | [1][4] |
| This compound vs. Vehicle | 4.65 mg/kg/day | CD206+ (M2-like) Macrophages | Significantly reduced | [1][4] |
| | this compound vs. Vehicle | 4.65 mg/kg/day | MHCII+ Cells | Significantly reduced |[1][4] |
Experimental Protocols
Protocol 1: Preparation and Administration of this compound for In Vivo Studies
This protocol describes the preparation of this compound for intraperitoneal injection in mice. The most commonly cited vehicle is Dimethyl sulfoxide (B87167) (DMSO).[2]
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Sterile Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Sterile syringes and needles (e.g., 27-30 gauge)
Procedure: Solution Preparation Note: It is recommended to prepare the working solution fresh on the day of use.[6]
-
Stock Solution: Prepare a stock solution of this compound in DMSO. For example, to create a 20.8 mg/mL stock, dissolve the appropriate amount of powder in 100% DMSO. Ensure it is fully dissolved.[6]
-
Working Solution Formulation (Example for 1 mL): [6] a. To 400 µL of PEG300, add 100 µL of the DMSO stock solution (20.8 mg/mL). Mix thoroughly. b. Add 50 µL of Tween-80 to the mixture and mix again until uniform. c. Add 450 µL of sterile saline to bring the total volume to 1 mL. This yields a final concentration of 2.08 mg/mL.
-
Vehicle Control: Prepare a vehicle control solution containing the same concentration of solvents (10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline) but without this compound. It is critical to run parallel experiments with a vehicle-only control group.[2]
Procedure: Intraperitoneal (i.p.) Administration
-
Dosage Calculation: Calculate the required injection volume based on the desired dosage (e.g., 0.93 mg/kg or 4.65 mg/kg) and the animal's body weight.
-
Animal Restraint: Properly restrain the mouse.
-
Injection: Insert the needle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.
-
Administration: Inject the calculated volume of the this compound solution or vehicle control. The total injection volume is typically around 200 µL per mouse.[6][9]
-
Frequency: Administer injections daily for the duration of the experiment (e.g., 14 or 28 days).[4][6]
Protocol 2: Calcium Phosphate-Induced Abdominal Aortic Aneurysm (AAA) Mouse Model
This protocol describes the induction of AAA in mice, a model that recapitulates key features of the human disease.[1][4]
Materials:
-
C57BL/6J mice (male, 8-10 weeks old)
-
Anesthesia (e.g., isoflurane)
-
Surgical instruments
-
Calcium Chloride (CaCl₂), 0.5 M solution, sterile
-
Phosphate-Buffered Saline (PBS), pH 7.4, sterile
-
This compound and vehicle solutions (prepared as in Protocol 1)
-
Ultrasound imaging system
Procedure:
-
Anesthesia and Surgical Preparation: Anesthetize the mouse and place it in a supine position. Make a midline abdominal incision to expose the infrarenal aorta.
-
AAA Induction: a. Gently dissect the aorta from the surrounding tissues. b. Place a small piece of sterile cotton gauze soaked in 0.5 M CaCl₂ onto the external surface of the aorta for 15 minutes. c. After 15 minutes, remove the gauze and rinse the aorta with sterile PBS. d. Close the abdominal incision with sutures.
-
Post-Operative Care: Provide appropriate post-operative care, including analgesics.
-
Treatment: a. Begin treatment 7 days post-surgery.[4] b. Administer this compound (e.g., 4.65 mg/kg/day) or vehicle control via i.p. injection daily until the experimental endpoint (e.g., day 28).[4]
-
Monitoring and Analysis: a. Monitor the aortic diameter weekly using high-resolution ultrasound.[4] b. At the endpoint, euthanize the mice and perfuse the vasculature with PBS. c. Excise the aorta for histological (e.g., H&E), immunohistochemical (e.g., for F4/80, CD206, MHCII), and molecular analyses.[1][4]
Protocol 3: In Vitro Necroptosis Inhibition Assay
This protocol details a method to induce necroptosis in a cell culture model and assess the inhibitory effect of this compound.[1][5]
Materials:
-
HT-29 human colon epithelial cells or mouse aortic smooth muscle cells
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
Human or Mouse TNF-α
-
Smac mimetic (e.g., Birinapant)
-
Pan-caspase inhibitor (e.g., z-VAD-fmk)
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
96-well plates
Procedure:
-
Cell Seeding: Seed cells (e.g., HT-29 at 1 x 10⁴ cells/well) in a 96-well plate and allow them to adhere overnight.
-
Inhibitor Pre-treatment: a. Prepare serial dilutions of this compound in complete medium. Concentrations can range from 0.01 nM to 100 nM.[6] Include a vehicle control (DMSO). b. Remove the old medium from the cells and add the medium containing the different concentrations of this compound. c. Incubate for 1-2 hours.
-
Necroptosis Induction: a. Prepare a necroptosis-inducing cocktail in complete medium. Final concentrations may include: TNF-α (e.g., 20 ng/mL), Smac mimetic (e.g., 100 nM), and z-VAD-fmk (e.g., 20 µM). b. Add the induction cocktail to the wells already containing this compound or vehicle. c. Include control wells: cells only (no treatment) and cells with the induction cocktail but no inhibitor.
-
Incubation: Incubate the plate for a specified time (e.g., 6-24 hours), depending on the cell line.
-
Viability Assessment: Measure cell viability using a suitable reagent according to the manufacturer's instructions.
-
Data Analysis: Normalize the results to the "cells only" control (100% viability) and the "induction cocktail only" control (0% viability). Calculate the IC₅₀ value for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Frontiers | Advances in RIPK1 kinase inhibitors [frontiersin.org]
- 4. This compound blocks progression of existing abdominal aortic dilation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound blocks progression of existing abdominal aortic dilation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. Identification of a novel class of RIP1/RIP3 dual inhibitors that impede cell death and inflammation in mouse abdominal aortic aneurysm models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for GSK2593074A: A Dual RIPK1/RIPK3 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK2593074A, also known as GSK'074, is a potent small molecule inhibitor that demonstrates dual targeting capabilities against Receptor-Interacting Protein Kinase 1 (RIPK1) and RIPK3.[1][2][3] These two kinases are key components of the necrosome, a protein complex that executes necroptosis, a form of programmed necrotic cell death.[2] By inhibiting the kinase activities of both RIPK1 and RIPK3, this compound effectively blocks the necroptosis signaling pathway.[2][4] This mechanism of action makes this compound a valuable tool for investigating the role of necroptosis in various pathological conditions and a potential therapeutic agent for inflammatory diseases.[2][5]
Necroptotic cell death is a significant contributor to inflammation through the release of damage-associated molecular patterns (DAMPs).[2] this compound's ability to inhibit this process positions it as a promising candidate for studying and potentially treating diseases with an inflammatory component, such as abdominal aortic aneurysms.[5][6][7]
This document provides detailed information on the solubility and preparation of this compound for experimental use, summarizes its biological activity, and offers comprehensive protocols for both in vitro and in vivo studies.
Quantitative Data Summary
The following tables provide a summary of the key quantitative data for this compound.
Table 1: Physicochemical and Solubility Properties
| Property | Value | Notes |
| Molecular Weight | 465.57 g/mol | [1] |
| Formula | C27H23N5OS | [1] |
| CAS Number | 1337531-06-2 | [1] |
| Appearance | Light yellow to khaki solid | [1] |
| Solubility in DMSO | ≥ 41.67 mg/mL (89.50 mM) | Ultrasonic treatment is recommended. Use freshly opened, hygroscopic-free DMSO for best results.[1][3] |
| In Vivo Formulation Solubility | ≥ 2.08 mg/mL (4.47 mM) | In a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[1][3] |
Table 2: In Vitro Inhibitory Activity
| Target/Process | IC50 | Cell Types / Assay Conditions |
| Necroptosis | ~3 nM | Human (HT-29) and Murine (L929, MOVAS) cells stimulated with TNFα + zVAD-fmk.[1][4] |
| RIPK1 Kinase Activity | Inhibition equivalent to 1 µM Nec-1s at 20 nM | In vitro kinase assay.[8] |
| RIPK3 Kinase Activity | Potent dual inhibitor | In vitro kinase assay.[8] |
Table 3: Binding Affinity
| Target Kinase | Dissociation Constant (Kd) |
| RIPK1 | 12 nM[9][10] |
| RIPK3 | 130 nM[9][10] |
Signaling Pathway
This compound inhibits the necroptosis signaling pathway initiated by stimuli such as Tumor Necrosis Factor-alpha (TNFα). In the presence of caspase inhibitors (like zVAD-fmk), TNFα binding to its receptor (TNFR1) leads to the recruitment and autophosphorylation of RIPK1.[4] Phosphorylated RIPK1 then recruits and phosphorylates RIPK3, leading to the formation of the necrosome complex.[2][11] This complex ultimately activates the mixed lineage kinase domain-like protein (MLKL), the executioner of necroptosis.[12] this compound intervenes by inhibiting the kinase activities of both RIPK1 and RIPK3, thereby preventing the formation and activation of the necrosome.[2][11]
Caption: The Necroptosis Signaling Pathway and the inhibitory action of this compound.
Experimental Protocols
Preparation of Stock Solutions
For In Vitro Experiments:
-
To prepare a high-concentration stock solution, dissolve this compound powder in newly opened, anhydrous DMSO.[1]
-
For a 10 mM stock solution, dissolve 4.66 mg of this compound in 1 mL of DMSO.
-
Store the stock solution in aliquots at -20°C for up to 1 year or at -80°C for up to 2 years.[1] Avoid repeated freeze-thaw cycles.[13]
For In Vivo Experiments: A common vehicle for intraperitoneal injection is a mixture of DMSO, PEG300, Tween-80, and saline.[1][3]
-
First, prepare a clear stock solution of this compound in DMSO.
-
To prepare a 2.08 mg/mL working solution, follow this protocol for a 1 mL final volume:
-
Start with 100 µL of a 20.8 mg/mL this compound stock solution in DMSO.
-
Add 400 µL of PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 and mix until uniform.
-
Add 450 µL of saline to reach the final volume of 1 mL.[1]
-
-
The final solvent composition will be 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[1][3]
-
It is recommended to prepare the working solution freshly on the day of use.[1] If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.[1]
In Vitro Necroptosis Inhibition Assay
This protocol describes a method to induce necroptosis in a cell culture model and assess the inhibitory effect of this compound.
Materials:
-
Cells susceptible to necroptosis (e.g., L929, HT-29, MOVAS).[1][4]
-
Complete cell culture medium.
-
This compound stock solution (e.g., 10 mM in DMSO).
-
Necroptosis-inducing agents:
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT).
-
96-well plates.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will result in 70-80% confluency at the time of the assay. Incubate overnight at 37°C in a 5% CO2 incubator.
-
Compound Pre-treatment:
-
Prepare serial dilutions of this compound in complete medium from the stock solution.
-
Remove the old medium from the cells and add the medium containing different concentrations of this compound.
-
Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration (typically ≤ 0.1%).[4]
-
-
Necroptosis Induction:
-
Prepare a cocktail of the necroptosis-inducing agents (TNF-α, Smac mimetic, z-VAD-fmk) in complete medium.
-
Add the induction cocktail to the wells already containing this compound or vehicle.
-
Include control wells with cells only and cells with the induction cocktail but no inhibitor.[2]
-
-
Incubation: Incubate the plate for 6-24 hours, depending on the cell line and experimental endpoint.[4]
-
Cell Viability Assessment:
-
Equilibrate the plate and the cell viability reagent to room temperature.
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Measure the signal (e.g., luminescence, absorbance) using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the control wells.
-
Calculate the IC50 value for this compound by plotting the percentage of cell viability against the log of the inhibitor concentration and fitting the data to a four-parameter logistic curve.[2]
-
In Vivo Abdominal Aortic Aneurysm (AAA) Model
This protocol describes the use of this compound in a calcium phosphate-induced mouse model of AAA.[5][14]
Materials:
-
C57BL/6J mice.[5]
-
This compound working solution.
-
Vehicle control solution.
-
Surgical instruments.
-
0.5 M CaCl2 solution.[2]
-
Sterile PBS.
-
Sterile cotton gauze.
Procedure:
-
AAA Induction:
-
Anesthetize the mouse and perform a laparotomy to expose the abdominal aorta.
-
Isolate a segment of the aorta.
-
Soak a small piece of sterile cotton gauze in 0.5 M CaCl2 solution and apply it to the adventitial surface of the aorta for 15 minutes.[2]
-
Remove the CaCl2-soaked gauze and apply a new piece of gauze soaked in PBS for 5 minutes.[2]
-
Suture the abdominal wall and skin.
-
Provide appropriate post-operative care, including analgesia.[2]
-
-
This compound Administration:
-
Monitoring and Analysis:
-
Monitor the aortic diameter weekly using high-resolution ultrasound.[5]
-
At the endpoint, euthanize the mice and perfuse the vasculature with PBS.
-
Excise the aorta for histological analysis (e.g., H&E, Verhoeff-van Gieson), immunohistochemistry (e.g., for macrophages), and other molecular analyses.[2][5]
-
Experimental Workflow
The following diagram illustrates a general workflow for evaluating this compound in both in vitro and in vivo settings.
Caption: A generalized workflow for in vivo and in vitro evaluation of this compound.
Safety and Handling
This compound is for research use only.[1] Standard laboratory safety precautions should be taken when handling this compound. This includes wearing personal protective equipment such as gloves, a lab coat, and safety glasses. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.[1]
Conclusion
This compound is a potent and selective dual inhibitor of RIPK1 and RIPK3, making it an invaluable pharmacological tool for studying necroptosis. Its well-characterized solubility and established protocols for both in vitro and in vivo applications facilitate its use in a wide range of research settings. The provided data and methodologies serve as a comprehensive guide for researchers and scientists in the field of drug development and inflammatory disease research.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound | RIP kinase | TNF | TargetMol [targetmol.com]
- 4. benchchem.com [benchchem.com]
- 5. This compound blocks progression of existing abdominal aortic dilation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Identification of a novel class of RIP1/RIP3 dual inhibitors that impede cell death and inflammation in mouse abdominal aortic aneurysm models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. This compound Datasheet DC Chemicals [dcchemicals.com]
- 11. Frontiers | Advances in RIPK1 kinase inhibitors [frontiersin.org]
- 12. researchgate.net [researchgate.net]
- 13. medchemexpress.com [medchemexpress.com]
- 14. This compound blocks progression of existing abdominal aortic dilation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Western Blot Analysis of p-MLKL with GSK2593074A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Necroptosis is a form of regulated necrotic cell death critically involved in various inflammatory diseases, neurodegenerative disorders, and ischemia-reperfusion injuries. The execution of necroptosis is mediated by the sequential activation of Receptor-Interacting Protein Kinase 1 (RIPK1) and RIPK3, which form a complex known as the necrosome.[1] Activated RIPK3 then phosphorylates the Mixed Lineage Kinase Domain-Like (MLKL) protein.[1] This phosphorylation event is a pivotal step, triggering the oligomerization and translocation of MLKL to the plasma membrane, ultimately leading to membrane disruption and cell death.[1][2] Consequently, the detection of phosphorylated MLKL (p-MLKL) by Western blot is a key biomarker for assessing necroptotic activity and the efficacy of its inhibitors.
GSK2593074A is a potent small molecule inhibitor that targets the kinase activity of both RIPK1 and RIPK3.[3] By inhibiting these upstream kinases, this compound effectively blocks the downstream phosphorylation of MLKL, thereby preventing the execution of necroptosis.[3] These application notes provide a detailed protocol for the detection of p-MLKL by Western blot and for assessing the inhibitory activity of this compound.
Data Presentation
The inhibitory effect of this compound on necroptosis has been quantified across various cell lines. The following table summarizes the half-maximal inhibitory concentration (IC50) values, demonstrating the potent activity of this compound.
| Cell Line | Cell Type | IC50 for Necroptosis Inhibition |
| HT-29 | Human Colon Epithelial Cells | ~3 nM |
| L929 | Mouse Fibroblasts | ~3 nM |
| MOVAS | Mouse Smooth Muscle Cells | ~3 nM |
| BMDM | Mouse Bone Marrow-Derived Macrophages | ~3 nM |
| [4] |
Signaling Pathways and Experimental Workflow
To visually represent the underlying biological processes and the experimental design, the following diagrams are provided.
Caption: The Necroptosis Signaling Pathway and the inhibitory action of this compound.
Caption: Experimental workflow for Western blot analysis of p-MLKL.
Experimental Protocols
This section provides a detailed methodology for the detection of phosphorylated MLKL (p-MLKL) via Western blot and for evaluating the inhibitory effect of this compound. This protocol is a general guideline and may require optimization for specific cell lines and experimental conditions.[2]
Materials and Reagents
-
Cell Lines: HT-29 (human), L929 (mouse), or other appropriate cell lines.
-
Necroptosis Inducers:
-
Human or mouse TNF-α
-
Smac mimetic (e.g., Birinapant)
-
Pan-caspase inhibitor (e.g., z-VAD-FMK)
-
-
Inhibitor: this compound
-
Vehicle Control: Dimethyl sulfoxide (B87167) (DMSO)
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: BCA Protein Assay Kit
-
SDS-PAGE: Acrylamide gels (10% or 12%), running buffer.[5]
-
Western Transfer: PVDF or nitrocellulose membrane, transfer buffer.[5]
-
Blocking Buffer: 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST).
-
Primary Antibodies:
-
Anti-p-MLKL (e.g., Ser358 for human, Ser345 for mouse)[2]
-
Anti-total MLKL
-
Anti-β-actin or GAPDH (loading control)
-
-
Secondary Antibody: HRP-conjugated anti-rabbit or anti-mouse IgG.
-
Detection Reagent: Enhanced chemiluminescence (ECL) substrate.
Procedure
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density in culture dishes and allow them to adhere overnight.[2]
-
Prepare stock solutions of this compound in DMSO.
-
Pre-treat the cells with the desired concentrations of this compound or vehicle (DMSO) for 1-2 hours.[2]
-
Induce necroptosis by adding a combination of stimuli, for example:
-
For human cells (e.g., HT-29): TNF-α (20 ng/mL), a Smac mimetic (e.g., 100 nM birinapant), and a pan-caspase inhibitor (e.g., 20 µM z-VAD-FMK).[2]
-
For mouse cells (e.g., L929): TNF-α (20 ng/mL) and z-VAD-FMK (20 µM).
-
-
Incubate for a time period sufficient to induce MLKL phosphorylation (e.g., 4-8 hours), which should be optimized for the specific cell line.[2]
-
-
Cell Lysis and Protein Extraction:
-
Place culture plates on ice and wash the cells once with ice-cold PBS.[1]
-
Add an appropriate volume of ice-cold RIPA buffer (supplemented with protease and phosphatase inhibitors) to each plate.[1]
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.[1]
-
Incubate the lysate on ice for 20-30 minutes with occasional vortexing.[1]
-
Centrifuge the lysate at 14,000 x g for 15-20 minutes at 4°C to pellet cell debris.[1][2]
-
Carefully collect the supernatant containing the protein extract.[1][2]
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.[2]
-
-
SDS-PAGE and Western Transfer:
-
Normalize protein samples to the same concentration and add Laemmli sample buffer.[1]
-
Denature the samples by boiling at 95-100°C for 5-10 minutes.[1]
-
Load equal amounts of protein (e.g., 20-40 µg) per lane onto a 10% or 12% SDS-polyacrylamide gel.[5]
-
Run the gel at 100-120V until the dye front reaches the bottom.[5]
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[5]
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.[1]
-
Incubate the membrane with the primary antibody specific for p-MLKL, diluted in blocking buffer, overnight at 4°C with gentle agitation.[2]
-
Wash the membrane three times for 10 minutes each with TBST.[2]
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.[2]
-
Wash the membrane three times for 10 minutes each with TBST.[2]
-
-
Detection and Analysis:
-
Prepare the ECL substrate according to the manufacturer's instructions and apply it to the membrane.[5]
-
Capture the chemiluminescent signal using a digital imaging system or X-ray film.[5]
-
To quantify the relative changes in p-MLKL levels, perform densitometric analysis of the p-MLKL bands and normalize to a loading control (e.g., β-actin or total MLKL).[2]
-
By following this protocol, researchers can effectively assess the phosphorylation status of MLKL and quantify the inhibitory effect of this compound on the necroptotic signaling pathway.
References
Application Notes: Measuring the Efficacy of GSK2593074A in Necroptosis
Audience: Researchers, scientists, and drug development professionals.
Introduction Necroptosis is a regulated form of necrotic cell death orchestrated by a distinct signaling pathway that plays a crucial role in various inflammatory diseases, neurodegeneration, and cancer.[1] Unlike apoptosis, necroptosis is caspase-independent and is characterized by cell swelling and rupture, leading to the release of damage-associated molecular patterns (DAMPs) and subsequent inflammation.[2][3] The core of the necroptosis pathway involves the sequential activation of Receptor-Interacting Protein Kinase 1 (RIPK1) and RIPK3, which form a signaling complex called the necrosome.[1] This complex then phosphorylates the Mixed Lineage Kinase Domain-Like protein (MLKL), the ultimate executioner of necroptosis.[4][5] Phosphorylated MLKL oligomerizes and translocates to the plasma membrane, causing membrane disruption and cell lysis.[6][7]
GSK2593074A (also known as GSK'074) is a potent and selective small molecule inhibitor that dually targets the kinase activity of both RIPK1 and RIPK3.[2][8][9] By preventing the phosphorylation events mediated by these kinases, this compound effectively blocks the assembly and activation of the necrosome, thereby inhibiting necroptotic cell death.[2][10] These application notes provide a comprehensive guide to measuring the efficacy of this compound, including detailed experimental protocols and data presentation.
Mechanism of Action: Inhibition of the Necrosome
This compound exerts its therapeutic effect by directly inhibiting the kinase functions of RIPK1 and RIPK3, which are essential for the formation of the necrosome.[9] In a typical necroptosis-inducing scenario, such as stimulation with Tumor Necrosis Factor-alpha (TNF-α) in the absence of caspase-8 activity, RIPK1 and RIPK3 are recruited and activated.[11] this compound binds to both kinases, preventing their autophosphorylation and subsequent phosphorylation of MLKL, thereby halting the cell death cascade upstream of the final execution step.[2][4]
Quantitative Data Summary
The potency of this compound has been evaluated in various in vitro and in vivo models. The following tables summarize key quantitative data.
Table 1: In Vitro Efficacy of this compound
| Cell Line | Species | Necroptosis Stimuli | IC50 (nM) | Reference(s) |
|---|---|---|---|---|
| MOVAS (SMCs) | Murine | TNF-α + z-VAD-fmk | ~3 | [8] |
| L929 (Fibroblasts) | Murine | TNF-α + z-VAD-fmk | ~3 | [3][8] |
| HT-29 (Colon Epithelial) | Human | TNF-α + Smac Mimetic + z-VAD-fmk | ~3 | [3][8] |
| BMDM | Murine | LPS + z-VAD-fmk | ~3 |[8] |
Table 2: Comparative Potency of Necroptosis Inhibitors
| Inhibitor | Target(s) | Affinity (Kd) | Cell-based Assay IC50 | Reference(s) |
|---|---|---|---|---|
| This compound | RIPK1 & RIPK3 | 12 nM (RIPK1), 130 nM (RIPK3) | ~3 nM | [1] |
| Necrostatin-1 (Nec-1) | RIPK1 | Not Found | 494 nM (EC50) | [1] |
| GSK'872 | RIPK3 | 1.8 nM | 100-1000 fold higher than biochemical IC50 |[1] |
Table 3: In Vivo Efficacy of this compound
| Animal Model | Dosage | Key Outcome | Reference(s) |
|---|---|---|---|
| Apoe-/- Mice (Aneurysm) | 0.93 mg/kg/day (i.p.) | Significantly reduced aortic dilatation and AAA incidence. | [8] |
| Calcium Phosphate Model (Aneurysm) | 4.65 mg/kg/day (i.p.) | Attenuated aneurysm growth. |[2][12] |
Experimental Workflow
A typical workflow for assessing the efficacy of this compound involves inducing necroptosis in a suitable cell line, treating the cells with a range of inhibitor concentrations, and subsequently measuring cell death and specific pathway markers.
Detailed Experimental Protocols
Protocol 1: In Vitro Induction of Necroptosis in HT-29 Cells
This protocol describes a standard method for inducing necroptosis in the human colon adenocarcinoma cell line HT-29, which is a well-established model for this pathway.[6][13]
Materials:
-
HT-29 cells
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well or 24-well tissue culture plates
-
Smac mimetic (e.g., Birinapant; Final concentration: 100 nM)[2][13]
-
Pan-caspase inhibitor (e.g., z-VAD-fmk; Final concentration: 20 µM)[13][14]
-
This compound stock solution (in DMSO)
-
Vehicle control (DMSO)
Procedure:
-
Cell Seeding: Seed HT-29 cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.[2] For protein analysis (Western Blot), use a larger format like a 24-well plate with 5 x 10⁴ cells per well.[13]
-
Inhibitor Pre-treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the cells and add the medium containing the desired concentrations of this compound (e.g., 0.1 nM to 100 nM). Include a vehicle-only control (DMSO concentration should be <0.1%).[9]
-
Incubate the cells with the inhibitor for 30-60 minutes at 37°C.[14]
-
Necroptosis Induction: Add the necroptosis-inducing cocktail (TNF-α, Smac mimetic, and z-VAD-fmk) to each well to achieve the desired final concentrations.
-
Controls:
-
Untreated Control: Cells with medium only.
-
Vehicle Control: Cells treated with DMSO and the induction cocktail.
-
Induced Control: Cells treated with the induction cocktail only.
-
-
Incubation: Incubate the plate for 6-24 hours at 37°C. The optimal time should be determined empirically, but significant cell death is often observed within 8-12 hours.[15]
-
Analysis: Proceed with analysis using one of the methods described below (Protocol 2 or 3).
Protocol 2: Measuring Cell Viability via Lactate Dehydrogenase (LDH) Release Assay
This assay quantifies the release of LDH, a stable cytosolic enzyme, into the culture medium upon plasma membrane damage, a hallmark of necroptosis.[16][17]
Materials:
-
Supernatant from Protocol 1
-
Commercially available LDH Cytotoxicity Assay Kit (follow manufacturer's instructions)[13][18][19]
-
96-well plate reader
Procedure:
-
Prepare Controls for LDH Assay:
-
Spontaneous LDH Release: Use supernatant from untreated control cells.
-
Maximum LDH Release: Add lysis buffer (provided in the kit, often a Triton™ X-100 solution) to a set of untreated control wells 30-60 minutes before the end of the incubation period.[19]
-
-
Collect Supernatant: After the incubation period from Protocol 1, centrifuge the 96-well plate at ~300 x g for 5 minutes to pellet any detached cells.
-
Transfer Supernatant: Carefully transfer a portion of the cell-free supernatant (e.g., 50 µL) from each well to a new, clear 96-well plate.[16]
-
Perform LDH Assay: Add the LDH reaction mixture from the kit to each well according to the manufacturer's protocol.[19]
-
Incubate: Incubate the plate at room temperature for the time specified in the kit protocol (usually 15-30 minutes), protected from light.
-
Measure Absorbance: Measure the absorbance at the recommended wavelength (typically 490-520 nm) using a plate reader.[17][19]
-
Data Analysis: Calculate the percentage of cytotoxicity for each treatment group using the following formula:
-
% Cytotoxicity = 100 x [(Sample Absorbance - Spontaneous Release) / (Maximum Release - Spontaneous Release)]
-
-
Plot the % Cytotoxicity against the log of the this compound concentration to determine the IC50 value.
Protocol 3: Assessing Necroptosis by Western Blot for Phosphorylated MLKL (p-MLKL)
The most reliable method to confirm necroptosis is the immunochemical detection of phosphorylated key mediator proteins.[6][20] Phosphorylation of MLKL at Ser358 (human) or Ser345 (mouse) is a definitive marker of necroptosome activation.[21][22]
Materials:
-
Cell lysates from Protocol 1
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and Western blot equipment
-
Primary antibodies:
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Lysis: After the treatment period (Protocol 1), collect both adherent and floating cells. Wash with ice-cold PBS and lyse the cell pellet with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20 µg) per lane, separate by SDS-PAGE, and transfer to a PVDF or nitrocellulose membrane.[15]
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against p-MLKL (diluted in blocking buffer) overnight at 4°C.
-
Washing and Secondary Antibody: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and apply the chemiluminescent substrate. Capture the signal using an imaging system.[4]
-
Stripping and Re-probing: The membrane can be stripped and re-probed for total MLKL and a loading control to ensure equal protein loading and to assess changes in phosphorylation relative to total protein.
-
Analysis: Perform densitometric analysis of the p-MLKL bands and normalize them to the loading control. A dose-dependent decrease in the p-MLKL signal with increasing concentrations of this compound demonstrates its efficacy in inhibiting the necroptosis pathway.[4]
Protocol 4: Confirming Necroptosis vs. Apoptosis (Caspase-8 Activity)
Necroptosis is, by definition, a caspase-independent pathway. The pan-caspase inhibitor z-VAD-fmk is used to block caspase-8, which would otherwise cleave RIPK1 and initiate apoptosis.[24][25] Measuring caspase-8 activity can confirm that the induced cell death is not apoptotic.
Procedure:
-
Prepare Lysates: Prepare cell lysates from cells treated with the necroptosis stimulus (T/S/Z) with and without this compound, as well as an apoptosis-positive control (e.g., TNF-α + Cycloheximide).
-
Use Commercial Kit: Utilize a commercial luminogenic or fluorogenic Caspase-8 activity assay kit.[26]
-
Measure Activity: Follow the manufacturer's protocol to measure caspase-8 activity in the lysates.
-
Expected Outcome: In cells treated with the T/S/Z cocktail, caspase-8 activity should be minimal due to the presence of z-VAD-fmk, confirming that the observed cell death is not caspase-dependent apoptosis.[27] This validates the necroptosis model and the specific inhibitory effect of this compound on this pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. scientificarchives.com [scientificarchives.com]
- 4. benchchem.com [benchchem.com]
- 5. Advances in RIPK1 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Induction and Detection of Necroptotic Cell Death in Mammalian Cell Culture | Springer Nature Experiments [experiments.springernature.com]
- 7. Biomarkers for the detection of necroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. benchchem.com [benchchem.com]
- 10. Frontiers | Advances in RIPK1 kinase inhibitors [frontiersin.org]
- 11. benchchem.com [benchchem.com]
- 12. This compound blocks progression of existing abdominal aortic dilation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Detection of Necrosis by Release of Lactate Dehydrogenase (LDH) Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Analysis of Cell Viability by the Lactate Dehydrogenase Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. sigmaaldrich.com [sigmaaldrich.com]
- 19. LDH Cytotoxicity Assay Kit | Cell Signaling Technology [cellsignal.com]
- 20. Induction and Detection of Necroptotic Cell Death in Mammalian Cell Culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. bioradiations.com [bioradiations.com]
- 23. researchgate.net [researchgate.net]
- 24. Regulation of Caspase-8 Activity at the Crossroads of Pro-Inflammation and Anti-Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
- 27. news-medical.net [news-medical.net]
Application Notes and Protocols for GSK2593074A: A Dual Inhibitor for Studying RIPK1/RIPK3 Signaling
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK2593074A is a potent and selective small molecule inhibitor that dually targets the kinase activities of Receptor-Interacting Protein Kinase 1 (RIPK1) and RIPK3.[1][2][3] These two kinases are central to the execution of necroptosis, a form of regulated necrotic cell death.[1][2][3] Necroptosis is implicated in the pathophysiology of a range of inflammatory and neurodegenerative diseases.[3][4] this compound serves as a critical research tool for elucidating the role of RIPK1/RIPK3 signaling in these disease processes. By inhibiting the formation of the necrosome, a key signaling complex in the necroptosis pathway, this compound effectively blocks downstream inflammatory cascades.[1][3]
Mechanism of Action
This compound exerts its inhibitory effects by binding to the kinase domains of both RIPK1 and RIPK3, thereby preventing their phosphorylation and activation.[1][3] This dual inhibition is critical as both kinases are essential components of the necrosome.[2] The formation of this complex is a pivotal event in the necroptosis pathway, leading to the phosphorylation of the Mixed Lineage Kinase Domain-Like protein (MLKL), the ultimate executioner of necroptotic cell death.[3][4] By blocking the kinase activities of RIPK1 and RIPK3, this compound prevents the assembly and activation of the necrosome, thus inhibiting MLKL phosphorylation and subsequent cell death.[1][3]
References
Application Notes and Protocols for GSK2593074A Treatment in Primary Cell Cultures
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing GSK2593074A, a potent dual inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1) and Receptor-Interacting Protein Kinase 3 (RIPK3), in primary cell culture experiments. This compound is a valuable tool for investigating the role of necroptosis, a form of programmed cell death, in various physiological and pathological processes.
Introduction
This compound is a small molecule inhibitor that effectively blocks the necroptosis signaling pathway by targeting the kinase activity of both RIPK1 and RIPK3.[1] Necroptosis is a pro-inflammatory mode of cell death implicated in numerous diseases, including inflammatory disorders, neurodegenerative diseases, and ischemia-reperfusion injury. By inhibiting the core components of the necrosome, this compound prevents the phosphorylation of Mixed Lineage Kinase Domain-Like protein (MLKL), the key executioner of necroptosis, thereby mitigating necroptotic cell death and subsequent inflammation.[2]
Mechanism of Action
This compound functions as a dual inhibitor of RIPK1 and RIPK3, the serine/threonine kinases essential for the formation and activation of the necrosome complex.[1] Upon stimulation by ligands such as Tumor Necrosis Factor-alpha (TNF-α) in the presence of caspase inhibitors, RIPK1 and RIPK3 are recruited and activated, leading to the phosphorylation of MLKL.[2] Phosphorylated MLKL oligomerizes and translocates to the plasma membrane, causing membrane disruption and lytic cell death. This compound binds to the kinase domains of RIPK1 and RIPK3, preventing their catalytic activity and halting the downstream signaling cascade that leads to necroptosis.[1]
Quantitative Data
This compound exhibits high potency in inhibiting necroptosis across various cell types, including primary cells.
Table 1: In Vitro Efficacy of this compound
| Cell Type | Species | Assay | Endpoint | IC50 | Reference |
| Smooth Muscle Cells (SMCs) | Mouse (Primary) | Necroptosis Assay | Cell Viability | ~3 nM | [1] |
| Bone Marrow-Derived Macrophages (BMDMs) | Mouse (Primary) | Necroptosis Assay | Cell Viability | ~3 nM | [1] |
| MOVAS (Smooth Muscle Cell Line) | Mouse | Necroptosis Assay | Cell Viability | ~3 nM | [3] |
| L929 (Fibroblast Cell Line) | Mouse | Necroptosis Assay | Cell Viability | ~3 nM | [3] |
| HT-29 (Colon Epithelial Cell Line) | Human | Necroptosis Assay | Cell Viability | ~3 nM | [1] |
Table 2: In Vivo Efficacy of this compound in Mouse Models of Abdominal Aortic Aneurysm (AAA)
| AAA Model | Treatment | Dosage | Primary Outcome | Result | Reference |
| Calcium Phosphate-Induced | Vehicle (DMSO) | - | Aortic Expansion | 66.06 ± 9.17% | [1] |
| This compound | 0.93 mg/kg/day (i.p.) | Aortic Expansion | 27.36 ± 8.25% | [1] | |
| Angiotensin II-Induced | Vehicle (DMSO) | - | Aortic Dilatation | 85.39 ± 15.76% | [3] |
| This compound | 0.93 mg/kg/day (i.p.) | Aortic Dilatation | 36.28 ± 5.76% | [3] | |
| Calcium Phosphate-Induced | Vehicle (DMSO) | - | Progression of Aortic Diameter | 157.2 ± 32.0% increase | [4] |
| This compound | 4.65 mg/kg/day (i.p.) | Progression of Aortic Diameter | 83.2 ± 13.1% increase | [4] |
Experimental Protocols
The following protocols provide a general framework for using this compound in primary cell cultures. Optimization may be required for specific primary cell types and experimental conditions.
General Workflow for In Vitro Experiments
Protocol for Treatment of Primary Mouse Aortic Smooth Muscle Cells (SMCs)
Materials:
-
Primary mouse aortic smooth muscle cells
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound (stock solution in DMSO)
-
Recombinant mouse TNF-α
-
Smac mimetic (e.g., Birinapant)
-
Pan-caspase inhibitor (e.g., z-VAD-fmk)
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
96-well plates
Procedure:
-
Cell Seeding: Seed primary mouse aortic SMCs in a 96-well plate at a density of 5,000-10,000 cells/well. Allow cells to adhere and reach 70-80% confluency overnight.
-
Compound Pre-treatment: Prepare serial dilutions of this compound in complete growth medium. The final DMSO concentration should be kept below 0.1%. Remove the culture medium and add the medium containing different concentrations of this compound or vehicle control (DMSO). Incubate for 1-2 hours.
-
Necroptosis Induction: Prepare a necroptosis induction cocktail in complete growth medium containing TNF-α (e.g., 10-100 ng/mL), a Smac mimetic (e.g., 100 nM), and z-VAD-fmk (e.g., 20 µM). Add the induction cocktail to the wells.
-
Incubation: Incubate the plate for 6-24 hours at 37°C in a 5% CO2 incubator. The optimal incubation time should be determined empirically.
-
Cell Viability Assessment: Measure cell viability using a luminescent or fluorescent-based assay according to the manufacturer's instructions.
-
Data Analysis: Normalize the data to the vehicle-treated, non-induced control (100% viability) and the vehicle-treated, induced control (0% viability). Calculate the IC50 value for this compound.
Protocol for Treatment of Primary Mouse Bone Marrow-Derived Macrophages (BMDMs)
Materials:
-
Primary mouse bone marrow-derived macrophages
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS and M-CSF)
-
This compound (stock solution in DMSO)
-
Lipopolysaccharide (LPS)
-
Pan-caspase inhibitor (e.g., z-VAD-fmk)
-
Reagents for LDH assay or cell viability assay
-
24-well plates
Procedure:
-
Cell Seeding: Seed BMDMs in a 24-well plate at a density of 2.5 x 10^5 to 5 x 10^5 cells/well and allow them to adhere.
-
Compound Pre-treatment: Pre-treat the cells with desired concentrations of this compound or vehicle (DMSO) for 1-2 hours.
-
Necroptosis Induction: Induce necroptosis by treating the cells with LPS (e.g., 10-100 ng/mL) in the presence of z-VAD-fmk (e.g., 20 µM).
-
Incubation: Incubate for 12-24 hours.
-
Assessment of Necroptosis:
-
LDH Release Assay: Collect the cell culture supernatant and measure the activity of lactate (B86563) dehydrogenase (LDH) using a commercially available kit.
-
Cell Viability Assay: Assess cell viability using reagents like MTT or CellTiter-Glo®.
-
-
Analysis of Inflammatory Mediators: To assess the effect of this compound on inflammation, cell culture supernatants can be collected to measure the levels of cytokines (e.g., IL-6, TNF-α) by ELISA. Cell lysates can be used for Western blot analysis of key signaling proteins.
Troubleshooting and Considerations
-
Vehicle Control: Always include a vehicle-only (DMSO) control to account for any solvent effects. The final DMSO concentration in the culture medium should be kept low (typically ≤0.1%) to avoid toxicity.[1]
-
On-Target Validation: To confirm that the observed effects are due to the inhibition of necroptosis, consider using genetic controls such as cells from RIPK3 or MLKL knockout mice.[1]
-
Off-Target Effects: While this compound is a potent RIPK1/RIPK3 inhibitor, potential off-target effects should be considered when interpreting results.
-
Primary Cell Variability: Be aware that primary cells can exhibit greater variability than cell lines. It is crucial to use cells from multiple donors or animals to ensure the reproducibility of the findings.
-
Cytotoxicity: this compound has been shown to have low cytotoxicity at effective concentrations.[1] However, it is advisable to perform a dose-response curve to determine the optimal non-toxic concentration for your specific primary cell type.
By following these guidelines and protocols, researchers can effectively utilize this compound to investigate the intricate role of necroptosis in primary cell models, contributing to a better understanding of disease pathogenesis and the development of novel therapeutic strategies.
References
- 1. Identification of a novel class of RIP1/RIP3 dual inhibitors that impede cell death and inflammation in mouse abdominal aortic aneurysm models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound blocks progression of existing abdominal aortic dilation - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing GSK2593074A Concentration In Vitro
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing GSK2593074A, a potent dual inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1) and RIPK3. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data summaries to facilitate the optimization of this compound concentration in your in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a small molecule inhibitor that targets the kinase activity of both RIPK1 and RIPK3.[1][2][3] These two kinases are essential components of the "necrosome," a signaling complex that executes the necroptosis pathway.[1][2][3] By inhibiting RIPK1 and RIPK3, this compound effectively blocks the downstream phosphorylation of Mixed Lineage Kinase Domain-Like protein (MLKL), the ultimate executioner of necroptosis.[2][3] It has been shown to completely rescue cells from necroptotic stimuli with an IC₅₀ of approximately 3 nM.[3][4]
Q2: What is the recommended vehicle for dissolving and administering this compound in vitro?
The most commonly used vehicle for this compound in in vitro studies is Dimethyl sulfoxide (B87167) (DMSO).[1][3] It is crucial to run parallel experiments with a vehicle-only control group to ensure that any observed effects are due to the inhibitor and not the solvent. The final concentration of DMSO in the cell culture media should be kept low, typically ≤0.1%, to avoid solvent-induced toxicity.[3][5]
Q3: How can I confirm that the observed effects in my experiment are due to on-target inhibition of necroptosis?
To confirm on-target activity, you can employ several strategies:
-
Genetic Knockout/Knockdown: Use cell lines with genetic deletion or siRNA-mediated knockdown of RIPK1, RIPK3, or MLKL. The effect of this compound should be significantly diminished or absent in these cells.[3]
-
Pharmacological Comparison: Compare the effects of this compound with other well-characterized inhibitors of the necroptosis pathway, such as a RIPK1-specific inhibitor (e.g., Necrostatin-1).[3]
-
Biochemical Analysis: Directly measure the phosphorylation status of necrosome components (RIPK1, RIPK3, and MLKL) via Western Blot. Treatment with this compound should prevent the stimulus-induced phosphorylation of these proteins.[3]
Q4: What are the known off-target effects of this compound?
While this compound is a potent dual RIPK1/RIPK3 inhibitor, at least one study has identified dual-specificity mitogen-activated protein kinase 5 (MAP2K5) as a potential off-target through molecular binding studies. This kinase is involved in cell migration. Awareness of potential off-targets is important when interpreting results, especially if the observed phenotype is not fully rescued by the genetic ablation of RIPK1 or RIPK3.[3]
Q5: What is a typical concentration range to start with for in vitro experiments?
Based on published data, a good starting concentration range for this compound is 0.01 nM to 100 nM.[4] The IC₅₀ for inhibiting necroptosis is consistently reported to be around 3 nM in various cell lines.[4] However, the optimal concentration will depend on the specific cell type and experimental conditions. A dose-response experiment is always recommended to determine the optimal concentration for your system.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| High background cell death in the vehicle control (DMSO) group. | High DMSO concentration.[3] | Perform a dose-response curve for DMSO alone on your specific cell type to determine the maximum tolerated concentration (typically ≤0.1%). Ensure the final DMSO concentration is consistent across all experimental groups.[3] |
| Solvent-induced cellular stress. | Even at non-toxic concentrations, DMSO can induce stress responses. Minimize the incubation time with DMSO where possible and ensure all control groups are appropriately matched. | |
| Inconsistent or no inhibition of necroptosis. | Suboptimal concentration of this compound. | Perform a dose-response experiment to determine the optimal inhibitory concentration for your specific cell line and necroptosis induction method. |
| Ineffective necroptosis induction. | Titrate the concentration of your necroptosis-inducing agents (e.g., TNF-α, Smac mimetic, z-VAD-fmk) to ensure robust and reproducible cell death in your positive control group. | |
| Cell line is not susceptible to necroptosis. | Confirm that your cell line expresses the necessary components of the necroptosis pathway (RIPK1, RIPK3, MLKL). | |
| Observed phenotype is not fully rescued by RIPK3 knockout. | RIPK1-dependent apoptosis. | In some cellular contexts, RIPK1 kinase activity can drive apoptosis independently of RIPK3. Assess markers of apoptosis (e.g., cleaved caspase-3) in your RIPK3-KO cells treated with this compound.[3] |
| Off-target effects of this compound. | Replicate the phenotype using a structurally different RIPK1 inhibitor (e.g., Necrostatin-1). If the phenotype persists with this compound but not with other necroptosis inhibitors, it may suggest an off-target mechanism.[3] |
Quantitative Data Summary
The following table summarizes the in vitro efficacy of this compound across various cell lines.
| Cell Line | Species | Necroptosis Stimulus | IC₅₀ (nM) | Reference |
| MOVAS (smooth muscle cells) | Mouse | TNF-α + z-VAD-fmk | ~3 | [4] |
| L929 (fibroblasts) | Mouse | TNF-α + z-VAD-fmk | ~3 | [4] |
| BMDM (bone marrow-derived macrophages) | Mouse | Not specified | ~3 | [4] |
| HT29 (colon epithelial cells) | Human | TNF-α + Smac mimetic + z-VAD-fmk | ~3 | [1][4] |
Experimental Protocols
Protocol 1: In Vitro Necroptosis Inhibition Assay
This protocol describes a method to induce necroptosis in a cell culture model and to assess the inhibitory effect of this compound.
Materials:
-
HT-29 cells (or other suitable cell line)
-
Complete cell culture medium
-
This compound
-
DMSO (vehicle)
-
Human TNF-α
-
Smac mimetic (e.g., Birinapant)
-
Pan-caspase inhibitor (e.g., z-VAD-fmk)
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
96-well plates
Procedure:
-
Cell Seeding: Seed HT-29 cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.[1]
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in complete medium to achieve the desired final concentrations (e.g., a serial dilution from 100 nM to 0.01 nM). Ensure the final DMSO concentration does not exceed 0.1%.[2][5]
-
Compound Pre-treatment: Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle control (DMSO). Incubate for 1-2 hours.[1][5]
-
Necroptosis Induction: Prepare a cocktail of necroptosis-inducing agents in complete medium. Final concentrations to consider are: TNF-α (e.g., 20 ng/mL), Smac mimetic (e.g., 100 nM), and z-VAD-fmk (e.g., 20 µM).[1]
-
Add the induction cocktail to the wells already containing this compound or vehicle. Include control wells with cells only and cells with the induction cocktail but no inhibitor.[1]
-
Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO₂ incubator.[1]
-
Cell Viability Assessment: Measure cell viability using a suitable assay according to the manufacturer's instructions.
Protocol 2: Western Blot for Phosphorylated Necrosome Components
This protocol details the detection of phosphorylated RIPK1, RIPK3, and MLKL to confirm the inhibitory action of this compound.
Materials:
-
Cells treated as in Protocol 1 (in 6-well plates)
-
Ice-cold PBS
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (anti-pRIPK1, anti-pRIPK3, anti-pMLKL, and loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Lysis: After the desired incubation time, wash the cells with ice-cold PBS and lyse them with RIPA buffer.[2]
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.[2]
-
Sample Preparation: Normalize protein amounts and prepare samples with Laemmli buffer.
-
SDS-PAGE and Western Blotting:
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.[2]
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate.
-
Visualizations
Signaling Pathway
Caption: Necroptosis signaling pathway and the inhibitory action of this compound.
Experimental Workflow
Caption: Workflow for in vitro necroptosis inhibition assay.
Logical Relationship: On-Target Validation
Caption: Decision tree for validating on-target effects of this compound.
References
Technical Support Center: GSK2593074A Off-Target Effects and Mitigation Strategies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving the dual RIPK1/RIPK3 inhibitor, GSK2593074A. The information herein is designed to help identify and mitigate potential off-target effects, ensuring the generation of robust and reliable experimental data.
Frequently Asked Questions (FAQs)
Q1: What are the primary on-targets of this compound?
This compound is a potent dual inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1) and Receptor-Interacting Protein Kinase 3 (RIPK3).[1][2] These two kinases are central to the formation of the necrosome, a protein complex that executes a form of programmed cell death known as necroptosis. By inhibiting RIPK1 and RIPK3, this compound effectively blocks the necroptotic signaling cascade.
Q2: Are there any known off-targets for this compound?
Yes, kinome-wide screening has been performed to assess the selectivity of this compound.[3] While generally selective, one potential off-target that has been identified is the dual specificity mitogen-activated protein kinase 5 (MAP2K5, also known as MEK5).[3] However, the binding affinity for MAP2K5 appears to be significantly lower than for its primary targets, RIPK1 and RIPK3.
Q3: I am observing a phenotype in my experiment that is not consistent with the known function of RIPK1/RIPK3. Could this be an off-target effect?
It is possible. If the observed phenotype cannot be attributed to the inhibition of necroptosis, it is prudent to investigate potential off-target effects. This is particularly important if the phenotype persists in cell lines where RIPK1 or RIPK3 has been genetically ablated (e.g., via CRISPR-Cas9 knockout).
Q4: How can I distinguish between on-target and off-target effects of this compound in my experiments?
Several strategies can be employed:
-
Use of Structurally Unrelated Inhibitors: Compare the effects of this compound with other RIPK1 or RIPK3 inhibitors that have different chemical scaffolds. If the phenotype is consistent across different inhibitors, it is more likely to be an on-target effect.
-
Genetic Approaches: The gold standard for validating on-target effects is to use genetic tools such as CRISPR-Cas9 to knock out the intended targets (RIPK1 and/or RIPK3). If this compound still produces the same phenotype in these knockout cells, the effect is likely off-target. Similarly, siRNA-mediated knockdown of the targets can provide supporting evidence.
-
Dose-Response Analysis: A thorough dose-response study can help differentiate on-target from off-target effects, as off-target effects often require higher concentrations of the inhibitor.
-
Rescue Experiments: In some cases, it may be possible to "rescue" the on-target phenotype by overexpressing a drug-resistant mutant of the target kinase.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Action |
| Unexpected phenotype observed that does not align with necroptosis inhibition. | Off-target effect, likely involving MAP2K5. | 1. Perform a Western blot to assess the phosphorylation of ERK5, a direct downstream target of MAP2K5. A decrease in p-ERK5 levels upon treatment with this compound would suggest MAP2K5 inhibition.2. Use siRNA or CRISPR-Cas9 to deplete MAP2K5 and see if this phenocopies the effect of this compound. |
| Inconsistent results between different cell lines. | Cell line-dependent expression or importance of on-target and off-target kinases. | 1. Verify the expression levels of RIPK1, RIPK3, and MAP2K5 in the cell lines being used via Western blot or qPCR.2. Consider the functional relevance of the necroptosis and MAP2K5 pathways in your specific cellular models. |
| Complete rescue of phenotype is not achieved with RIPK1/RIPK3 knockout. | The observed phenotype is mediated by an off-target of this compound. | Investigate the involvement of MAP2K5 or other potential off-targets through the methods described in the first row of this table. |
Quantitative Data Summary
The following table summarizes the binding affinities of this compound for its on-targets and available information for the potential off-target MAP2K5.
| Target Kinase | Binding Affinity (Kd) | Cell-based IC50 (Necroptosis Inhibition) | Reference(s) |
| RIPK1 | 12 nM | ~3 nM | [1][2] |
| RIPK3 | 130 nM | ~3 nM | [1][2] |
| MAP2K5 | Not explicitly quantified, but KINOMEscan data suggests significantly weaker binding than to RIPK1/RIPK3.[3] | Not Determined | [3] |
Experimental Protocols
Protocol 1: Kinome-Wide Selectivity Profiling
This protocol provides a general workflow for assessing the selectivity of this compound against a broad panel of kinases.
Objective: To identify potential off-targets of this compound.
Methodology:
-
Compound Preparation: Prepare a stock solution of this compound in 100% DMSO (e.g., 10 mM).
-
Assay Format: Utilize a commercial kinase profiling service (e.g., KINOMEscan™ by DiscoveRx). These services typically employ a competition binding assay format.
-
Assay Conditions:
-
Inhibitor Concentration: A standard concentration for initial screening is 100 nM or 1 µM.
-
Kinase Panel: Select a comprehensive panel of human kinases.
-
-
Data Analysis: The results are typically provided as a percentage of control, where a lower percentage indicates stronger binding. Data can be visualized as a TREEspot™ diagram to illustrate the selectivity profile.
Protocol 2: Western Blot for On-Target and Off-Target Pathway Modulation
Objective: To confirm the on-target inhibition of RIPK1/RIPK3 signaling and investigate the off-target inhibition of the MAP2K5-ERK5 pathway.
Methodology:
-
Cell Culture and Treatment:
-
Plate cells of interest and allow them to adhere.
-
Treat cells with varying concentrations of this compound (e.g., 10 nM, 100 nM, 1 µM, 10 µM) for a predetermined time (e.g., 1-2 hours). Include a vehicle control (DMSO).
-
To assess on-target activity, induce necroptosis (e.g., with TNF-α, Smac mimetic, and z-VAD-FMK).
-
To assess off-target activity on the MAP2K5 pathway, you may need to stimulate the pathway with an appropriate growth factor if basal activity is low.
-
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibodies include:
-
On-Target: Phospho-RIPK1, Phospho-RIPK3, Phospho-MLKL
-
Off-Target: Phospho-ERK5, Total ERK5
-
Loading Control: GAPDH, β-actin
-
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis: Quantify band intensities and normalize the levels of phosphorylated proteins to their total protein counterparts.
Protocol 3: Genetic Validation of Off-Target Effects using siRNA
Objective: To determine if the knockdown of MAP2K5 phenocopies the effects of this compound.
Methodology:
-
siRNA Design and Synthesis:
-
Design or purchase at least two independent, validated siRNA duplexes targeting human MAP2K5. A non-targeting scrambled siRNA should be used as a negative control.
-
-
Transfection:
-
Plate cells to be 30-50% confluent at the time of transfection.
-
Transfect cells with MAP2K5-targeting siRNAs or the non-targeting control using a suitable lipid-based transfection reagent according to the manufacturer's protocol.
-
-
Knockdown Validation:
-
At 48-72 hours post-transfection, harvest a subset of cells to validate MAP2K5 knockdown by qPCR or Western blot.
-
-
Phenotypic Assay:
-
At the time of peak knockdown, perform the primary phenotypic assay of interest and compare the results from MAP2K5-depleted cells to those treated with this compound.
-
Protocol 4: Genetic Validation of Off-Target Effects using CRISPR-Cas9
Objective: To generate a MAP2K5 knockout cell line to definitively test if the phenotype observed with this compound is independent of its on-targets.
Methodology:
-
gRNA Design:
-
Design at least two different guide RNAs (gRNAs) targeting an early exon of the MAP2K5 gene using a publicly available design tool (e.g., CHOPCHOP, Benchling).
-
-
Vector Construction and Transfection:
-
Clone the designed gRNAs into a suitable Cas9 expression vector.
-
Transfect the gRNA/Cas9 construct into the cells of interest.
-
-
Selection and Clonal Isolation:
-
Select for transfected cells (e.g., using antibiotic resistance or FACS for a fluorescent marker).
-
Isolate single-cell clones to establish clonal knockout cell lines.
-
-
Knockout Validation:
-
Screen clonal populations for MAP2K5 knockout by genomic DNA sequencing (e.g., Sanger sequencing) and Western blot to confirm the absence of the protein.
-
-
Phenotypic Analysis:
-
Treat the validated MAP2K5 knockout and wild-type control cells with this compound and perform the phenotypic assay. If the phenotype is still observed in the knockout cells, it is not mediated by MAP2K5.
-
Visualizations
Caption: Necroptosis signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for investigating potential off-target effects.
Caption: Troubleshooting decision tree for this compound experiments.
References
GSK2593074A stability in solution and storage
This technical support center provides essential information for researchers, scientists, and drug development professionals working with GSK2593074A, a potent dual inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1) and RIPK3. Here you will find troubleshooting guides and frequently asked questions regarding the stability, storage, and handling of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage for this compound?
For long-term stability, this compound should be stored as a solid powder or in a DMSO stock solution at low temperatures. To prevent degradation from repeated freeze-thaw cycles, it is advisable to aliquot stock solutions into single-use volumes.[1][2]
Q2: How should I prepare stock and working solutions of this compound?
To prepare a stock solution, dissolve this compound powder in anhydrous DMSO.[3][4] For working solutions in cell culture experiments, dilute the DMSO stock solution directly into the cell culture medium to the final desired concentration. It is critical to keep the final DMSO concentration in the medium low (typically below 0.1%) to avoid cytotoxicity.[3] For in vivo studies, a common formulation involves a mixture of DMSO, PEG300, Tween 80, and saline.[4][5]
Q3: What is the stability of this compound in aqueous solutions and cell culture media?
Specific stability data for this compound in various aqueous solutions and cell culture media is limited. However, it is strongly recommended to prepare working solutions fresh for each experiment.[1] Small molecules can be susceptible to degradation in aqueous environments, and components of cell culture media can also impact their stability. For long-term or sensitive experiments, it is best practice to conduct a stability study under your specific experimental conditions.
Q4: What is the primary mechanism of action of this compound?
This compound is a potent dual inhibitor of RIPK1 and RIPK3, which are key kinases in the necroptosis signaling pathway.[3][6] By inhibiting these kinases, this compound blocks the formation of the necrosome complex and subsequent phosphorylation of MLKL, the executioner protein of necroptosis, thereby preventing this form of programmed cell death.[3]
Q5: Are there any known off-target effects of this compound?
While this compound is a potent inhibitor of RIPK1 and RIPK3, at least one study has identified dual-specificity mitogen-activated protein kinase 5 (MAP2K5) as a potential off-target.[3] Researchers should be aware of this when interpreting experimental results, especially if the observed phenotype is not fully rescued by the genetic knockout of RIPK1 or RIPK3.[3]
Data Summary
Storage Conditions
| Form | Storage Temperature | Duration | Citations |
| Solid Powder | -20°C | 3 years | [5] |
| Solid Powder | 4°C | 2 years | |
| In Solvent (DMSO) | -80°C | 1-2 years | [2][5] |
| In Solvent (DMSO) | -20°C | 1 year | [2] |
Solubility
| Solvent | Concentration | Method | Citations |
| DMSO | 41.67 mg/mL (89.5 mM) | Sonication recommended | [5] |
| In Vivo Formulation | 2 mg/mL (4.3 mM) | 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline | [5] |
Experimental Protocols
Protocol for Assessing the Stability of this compound in Solution
This protocol provides a general framework for determining the stability of this compound in a specific solution (e.g., cell culture medium) over time.
Materials:
-
This compound
-
Anhydrous DMSO
-
Sterile solution of interest (e.g., complete cell culture medium)
-
Sterile microcentrifuge tubes or a multi-well plate
-
Incubator set to the desired temperature (e.g., 37°C)
-
Analytical instrument for quantification (e.g., HPLC-UV, LC-MS/MS)
Procedure:
-
Prepare Stock Solution: Prepare a concentrated stock solution of this compound in DMSO (e.g., 10 mM).
-
Prepare Working Solution: Dilute the stock solution into the solution of interest to the final working concentration.
-
Incubation: Aliquot the working solution into sterile tubes or wells.
-
Time Points: Place the samples in an incubator at the desired temperature. At designated time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove one aliquot for analysis. The 0-hour time point will serve as the baseline concentration.
-
Sample Storage: Immediately freeze the collected samples at -80°C until analysis to prevent further degradation.
-
Sample Analysis: Analyze the concentration of this compound in each sample using a validated analytical method such as HPLC-UV or LC-MS/MS.
-
Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the 0-hour time point.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Inconsistent or no biological effect | Inhibitor Instability/Degradation: The compound may be degrading in the cell culture media over the course of the experiment. | Perform a stability study under your experimental conditions. Consider refreshing the media with a fresh inhibitor for long-term experiments. |
| Poor Cell Permeability: The inhibitor may not be effectively entering the cells. | Review the physicochemical properties of the inhibitor. Consider using a different inhibitor with better cell penetration. | |
| Incorrect Concentration: The concentration used may be too low to achieve significant target inhibition. | Perform a dose-response experiment to determine the optimal concentration (e.g., IC50) for your cell line and endpoint. | |
| High cellular toxicity observed | Off-target Toxicity: The inhibitor may be affecting other essential cellular pathways. | Use the lowest effective concentration of the inhibitor. Consider using a more selective inhibitor if available. |
| Solvent Toxicity: High concentrations of the solvent (e.g., DMSO) can be toxic to cells. | Ensure the final concentration of the solvent is below the toxic threshold for your cell line (typically <0.1% for DMSO). Run a solvent-only control. | |
| Variability between replicates | Inconsistent Inhibitor Concentration: Errors in pipetting or serial dilutions. | Ensure accurate and consistent pipetting. Prepare fresh serial dilutions for each experiment. |
| Incomplete Solubilization: The compound may not be fully dissolved in the stock or working solution. | Ensure complete dissolution of the compound using sonication if necessary. Visually inspect for any precipitate. |
Visualizations
Caption: this compound inhibits the necroptosis signaling pathway by targeting RIPK1 and RIPK3.
Caption: Experimental workflow for determining the stability of this compound in solution.
References
Technical Support Center: GSK2593074A In Vivo Delivery
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing GSK2593074A in in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a potent and selective dual inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1) and RIPK3.[1][2] These kinases are key components of the necroptosome, a protein complex that triggers a form of programmed cell death called necroptosis.[1] By inhibiting both RIPK1 and RIPK3, this compound effectively blocks the necroptotic pathway, which is implicated in various inflammatory diseases.[1][3]
Q2: What is the recommended vehicle for in vivo delivery of this compound?
The most commonly reported vehicle for in vivo administration of this compound is a formulation consisting of Dimethyl sulfoxide (B87167) (DMSO), Polyethylene glycol 300 (PEG300), Tween 80, and saline.[4][5] A typical composition is 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.[4][5] It is crucial to always include a vehicle-only control group in your experiments to ensure that the observed effects are attributable to this compound and not the vehicle components.[6]
Q3: What are the suggested storage conditions for this compound?
For long-term storage, this compound powder should be kept at -20°C for up to 3 years or at 4°C for up to 2 years.[7] Stock solutions prepared in a solvent can be stored at -80°C for up to 2 years or at -20°C for up to 1 year.[8] To avoid degradation from repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller volumes for single use.
Q4: What are the known off-target effects of this compound?
While this compound is a potent inhibitor of RIPK1 and RIPK3, at least one study has identified dual-specificity mitogen-activated protein kinase 5 (MAP2K5) as a potential off-target.[6] Researchers should be aware of this when interpreting phenotypes that are not fully rescued by the genetic knockout of RIPK1 or RIPK3.[6]
Troubleshooting In Vivo Delivery
Problem: Precipitate forms in the injection solution.
-
Possible Cause 1: Incorrect solvent handling. DMSO is hygroscopic, meaning it readily absorbs moisture from the air. Water contamination in the DMSO can significantly reduce the solubility of this compound.[8]
-
Solution: Always use newly opened, anhydrous DMSO to prepare your stock solution.[5]
-
-
Possible Cause 2: Improper mixing of components. The order and method of mixing the vehicle components are critical for maintaining solubility.
-
Solution: First, dissolve the this compound powder in DMSO to create a concentrated stock solution. Sonication may be used to aid dissolution.[4] Separately, prepare the vehicle mixture (PEG300 and Tween 80). Finally, add the DMSO stock solution to the vehicle mixture, followed by the addition of saline.[5] Vortex thoroughly after each addition to ensure a homogenous solution.
-
-
Possible Cause 3: The concentration is too high for the chosen vehicle.
-
Solution: A working concentration of 2 mg/mL has been successfully used with the recommended vehicle (10% DMSO, 40% PEG300, 5% Tween 80, and 45% Saline).[4] If precipitation persists, consider preparing a more dilute solution.
-
Problem: Inconsistent or lack of efficacy in the animal model.
-
Possible Cause 1: Insufficient drug exposure. The dose or frequency of administration may not be optimal for your specific model.
-
Possible Cause 2: Poor bioavailability with the chosen route of administration. While intraperitoneal injection is commonly used, other routes may be more suitable for your experimental goals.
-
Solution: If you suspect poor bioavailability, consider pharmacokinetic studies to measure the concentration of this compound in the plasma and target tissues over time. This will help you to understand the absorption, distribution, metabolism, and excretion (ADME) profile of the compound in your model.
-
-
Possible Cause 3: Degradation of the compound. Improper storage or handling of the compound or prepared solutions can lead to degradation.
Problem: Observed toxicity or adverse effects in the animals.
-
Possible Cause 1: Vehicle-induced toxicity. The vehicle itself, particularly at high concentrations of DMSO, can cause adverse effects.
-
Solution: Always include a vehicle-only control group to assess for any vehicle-related toxicity.[6] If toxicity is observed in the vehicle group, consider alternative formulations with lower concentrations of potentially toxic components.
-
-
Possible Cause 2: On-target toxicity. Inhibition of the necroptotic pathway may have unintended consequences in your specific animal model.
-
Solution: Carefully monitor the animals for any signs of toxicity. If adverse effects are observed, consider reducing the dose or frequency of administration. It may also be beneficial to investigate the specific cell types and tissues affected to better understand the on-target effects of inhibiting RIPK1 and RIPK3.
-
-
Possible Cause 3: Off-target effects. As mentioned, this compound may have off-target activities that could contribute to toxicity.[6]
-
Solution: If toxicity persists even at low doses where on-target efficacy is observed, it may be due to off-target effects. In such cases, it is important to characterize the nature of the toxicity and consider whether the observed phenotype is relevant to the inhibition of the intended target.
-
Quantitative Data Summary
Table 1: In Vitro Efficacy of this compound
| Cell Line | Species | Necroptosis Stimulus | IC50 (nM) |
| MOVAS | Murine | Not Specified | ~3 |
| L929 | Murine | Not Specified | ~3 |
| HT29 | Human | Not Specified | ~3 |
| BMDM | Murine | Not Specified | ~3 |
Data sourced from MedChemExpress.[8]
Table 2: In Vivo Formulations for this compound
| Formulation Components | Concentration | Route of Administration |
| 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline | 2 mg/mL | Intraperitoneal (i.p.) |
| DMSO, Cremophor EL, H₂O (1:1:8) | Not Specified | Not Specified |
Data sourced from TargetMol and BenchChem.[4][5]
Table 3: In Vivo Dosing of this compound in Mouse Models
| Animal Model | Dose | Route of Administration | Frequency |
| Apoe-/- female mice | 0.93 mg/kg/day | Intraperitoneal (i.p.) | Daily for 14 or 28 days |
| C57BL6/J mice | 4.65 mg/kg/day | Intraperitoneal (i.p.) | Daily until day 28 |
Data sourced from MedChemExpress and a study on abdominal aortic dilation.[8][9]
Experimental Protocols
Protocol 1: In Vitro Necroptosis Inhibition Assay
This protocol describes a general method to assess the inhibitory effect of this compound on induced necroptosis in a cell culture model.[1]
-
Cell Seeding: Plate cells (e.g., HT-29) in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Pre-treatment: Prepare serial dilutions of this compound in complete cell culture medium. Include a vehicle control (DMSO), ensuring the final DMSO concentration is consistent across all wells (typically <0.1%).[6] Remove the old medium from the cells and add the medium containing the different concentrations of this compound or vehicle. Incubate for 1-2 hours.
-
Necroptosis Induction: Prepare a cocktail of necroptosis-inducing agents in complete medium. A common combination is TNF-α (e.g., 20 ng/mL), a Smac mimetic (e.g., 100 nM), and a pan-caspase inhibitor like z-VAD-fmk (e.g., 20 µM).[1] Add the induction cocktail to the wells. Include control wells with cells only and cells with the induction cocktail but no inhibitor.
-
Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO2 incubator.
-
Cell Viability Assessment: Use a commercially available cell viability reagent (e.g., CellTiter-Glo®). Equilibrate the plate and reagent to room temperature. Add the reagent to each well according to the manufacturer's instructions and measure luminescence with a plate reader.
-
Data Analysis: Calculate the IC50 value for this compound by plotting the percentage of cell viability against the log of the inhibitor concentration and fitting the data to a four-parameter logistic curve.[1]
Protocol 2: Preparation of this compound for In Vivo Administration
This protocol details the preparation of an injection solution for in vivo studies.[5]
-
Prepare Stock Solution: Accurately weigh the this compound powder and dissolve it in anhydrous DMSO to create a concentrated stock solution (e.g., 20.8 mg/mL). Use an ultrasonic bath to aid dissolution if necessary.[4][5]
-
Prepare Vehicle Mixture: In a separate sterile tube, combine the required volumes of PEG300 and Tween 80. For a final formulation of 10% DMSO, 40% PEG300, and 5% Tween 80, the ratio of PEG300 to Tween 80 in this initial mixture should be 8:1.[5]
-
Formulate Final Injection Solution: To prepare 1 mL of the final solution, add 100 µL of the this compound DMSO stock solution to 450 µL of the PEG300/Tween 80 mixture and vortex thoroughly. Then, add 450 µL of sterile saline and vortex again to ensure a clear and homogenous solution.[5]
Visualizations
Caption: Necroptosis signaling pathway and the inhibitory action of this compound.
Caption: A generalized workflow for in vitro and in vivo evaluation of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Frontiers | Advances in RIPK1 kinase inhibitors [frontiersin.org]
- 3. This compound blocks progression of existing abdominal aortic dilation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | RIP kinase | TNF | TargetMol [targetmol.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. abmole.com [abmole.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. This compound blocks progression of existing abdominal aortic dilation - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: GSK2593074A
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues researchers may encounter when working with the dual RIPK1/RIPK3 inhibitor, GSK2593074A.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a potent small molecule inhibitor that dually targets the kinase activity of both Receptor-Interacting Protein Kinase 1 (RIPK1) and RIPK3.[1][2] These kinases are critical components of the "necrosome" complex, which executes a form of programmed cell death called necroptosis.[2] By inhibiting RIPK1 and RIPK3, this compound blocks the downstream phosphorylation of Mixed Lineage Kinase Domain-Like protein (MLKL), the key executioner of necroptosis.[1] It has been demonstrated to rescue cells from necroptotic stimuli with an IC₅₀ of approximately 3 nM.[1][3]
Q2: What is the recommended solvent and vehicle control for this compound?
The most common solvent for dissolving this compound for both in vitro and in vivo studies is Dimethyl sulfoxide (B87167) (DMSO).[1] It is essential to include a vehicle-only control group in your experiments to ensure that any observed effects are attributable to this compound and not the solvent.[1] To avoid solvent-induced toxicity, the final concentration of DMSO in cell culture media should be kept low, typically below 0.1%.[1][4]
Q3: How should I store this compound stock solutions?
For long-term stability, stock solutions of this compound should be stored at -80°C for up to 2 years or at -20°C for up to 1 year.[3][4] It is advisable to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles.[4] For in vivo experiments, it is recommended to prepare the working solution fresh on the day of use.[3]
Q4: What are the known off-target effects of this compound?
While this compound is a potent inhibitor of RIPK1 and RIPK3, some potential off-target effects have been noted. One study using molecular binding assays identified dual specificity mitogen-activated protein kinase 5 (MAP2K5) as a potential off-target.[5] This kinase is known to be involved in cell migration.[5] Awareness of potential off-targets is important when interpreting experimental results, particularly if the observed phenotype is not fully rescued by the genetic knockout of RIPK1 or RIPK3.[1][5]
Troubleshooting Guide
Problem 1: Inconsistent or no biological effect observed.
-
Possible Cause: Degradation of the compound.
-
Solution: Ensure proper storage of stock solutions (-80°C for up to 2 years, -20°C for up to 1 year) and avoid multiple freeze-thaw cycles by using aliquots.[3][4] It is best practice to prepare fresh working solutions for each experiment.[4] The stability of this compound in cell culture media at 37°C is not well-documented, so a stability study under your specific experimental conditions may be beneficial.[4]
-
-
Possible Cause: Incorrect dosage or incubation time.
-
Solution: this compound typically inhibits necroptosis with an IC₅₀ of ~3 nM.[3] Published studies often use incubation times ranging from 3 to 6 hours.[4] It is recommended to perform a dose-response experiment and optimize the incubation time for your specific cell line and experimental conditions.[4]
-
Problem 2: High background cell death in the vehicle control group.
-
Possible Cause: High concentration of DMSO.
-
Solution: DMSO can be toxic to cells at higher concentrations.[1] Perform a dose-response curve with DMSO alone on your cell line to determine the maximum tolerated concentration, which is typically ≤0.1%.[1][4] Ensure the final DMSO concentration is consistent across all wells, including controls, and remains below this toxic threshold.[1]
-
-
Possible Cause: Solvent-induced cellular stress.
-
Solution: Even at non-toxic concentrations, DMSO can induce stress responses in cells. Always compare your treatment groups to the vehicle control group, not to untreated cells, to accurately account for any effects of the solvent itself.[1]
-
Problem 3: The observed phenotype is not fully rescued in RIPK3 knockout cells.
-
Possible Cause: Off-target effects.
-
Possible Cause: RIPK1-dependent apoptosis.
-
Solution: In some cellular contexts, particularly when caspase-8 is inhibited, RIPK1 kinase activity can promote apoptosis independently of RIPK3 and necroptosis.[1] To assess this, probe for markers of apoptosis, such as cleaved caspase-3 and PARP cleavage, in your RIPK3-knockout cells treated with this compound.[1]
-
Problem 4: this compound precipitates out of solution.
-
Possible Cause: Poor solubility in aqueous media.
-
Solution: For in vitro experiments, ensure the final DMSO concentration is sufficient to maintain solubility without causing toxicity (ideally <0.1%).[4] If precipitation occurs in cell culture media, consider using a formulation aid like PEG300 and Tween 80, after confirming its compatibility with your cell line.[4] A formulation of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline has been used for in vivo studies.[3][4]
-
Data Presentation
Table 1: Inhibitory Profile of this compound
| Target | IC₅₀ (Concentration) | Cell Types / Assay Condition | Reference |
| Necroptosis | ~3 nM | Human (HT29) and Murine (L929, MOVAS) cells | [1][3] |
| RIPK1 Kinase Activity | Inhibition equivalent to 1 µM Nec-1s at 20 nM | In vitro kinase assay | [1][6] |
| RIPK3 Kinase Activity | Potent dual inhibitor | In vitro kinase assay | [1][6] |
Table 2: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Reference |
| Powder | -20°C | Up to 3 years | |
| Stock Solution (in DMSO) | -80°C | Up to 2 years | [3][4] |
| Stock Solution (in DMSO) | -20°C | Up to 1 year | [3][4] |
Experimental Protocols
Protocol 1: In Vitro Necroptosis Inhibition Assay
This protocol describes a method to induce necroptosis in cell culture and evaluate the inhibitory effect of this compound using a cell viability assay.
Materials:
-
HT-29 cells (or other suitable cell line)
-
This compound
-
Human TNF-α
-
Smac mimetic (e.g., Birinapant)
-
Pan-caspase inhibitor (e.g., z-VAD-fmk)
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
96-well plates
-
DMSO
Procedure:
-
Cell Seeding: Seed HT-29 cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.[2]
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in all wells remains below 0.1%.
-
Treatment: Pre-treat the cells with various concentrations of this compound or vehicle (DMSO) for 1-2 hours.
-
Induction of Necroptosis: Induce necroptosis by adding a combination of TNF-α, a Smac mimetic, and a pan-caspase inhibitor (e.g., 100 ng/mL TNF-α + 100 nM Smac mimetic + 20 µM z-VAD-fmk). Include control wells with vehicle only and necroptosis induction reagents only.
-
Incubation: Incubate the plate for a predetermined time (e.g., 24 hours), optimized for your cell line.
-
Cell Viability Measurement: Measure cell viability using a suitable reagent according to the manufacturer's instructions.
-
Data Analysis: Normalize the viability data to the vehicle-treated, non-induced control. Plot the results as a dose-response curve to determine the IC₅₀ of this compound.
Visualizations
Caption: Necroptosis signaling pathway and the inhibitory action of this compound.
Caption: Troubleshooting workflow for inconsistent results with this compound.
Caption: Experimental workflow for an in vitro necroptosis inhibition assay.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. This compound blocks progression of existing abdominal aortic dilation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Advances in RIPK1 kinase inhibitors [frontiersin.org]
Technical Support Center: GSK2593074A Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating potential artifacts and challenges during experiments with GSK2593074A.
Critical Alert: Mechanism of Action
Initial inquiries sometimes misidentify this compound. It is crucial to clarify that this compound is a potent dual inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1) and RIPK3.[1][2][3][4][5][6] Its primary function is to block necroptosis, a form of programmed cell death.[1][2] This guide is based on its well-established role as a RIPK1/RIPK3 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a small molecule that inhibits the kinase activity of both RIPK1 and RIPK3.[1][2][5] These kinases are essential components of the necrosome, a signaling complex that executes the necroptosis pathway.[1][2] By inhibiting RIPK1 and RIPK3, this compound blocks the downstream phosphorylation of Mixed Lineage Kinase Domain-Like protein (MLKL), the executioner of necroptosis.[1] It has been shown to rescue cells from necroptotic stimuli with an IC₅₀ of approximately 3 nM.[1][3]
Q2: What is the recommended vehicle for dissolving and administering this compound?
The most commonly used vehicle for this compound in both in vitro and in vivo studies is Dimethyl sulfoxide (B87167) (DMSO).[1] It is critical to include a vehicle-only control group in experiments to ensure that observed effects are due to the inhibitor and not the solvent. The final DMSO concentration in cell culture media should be kept low (e.g., <0.1%) to avoid solvent-induced toxicity.[1]
Q3: How can I confirm that the observed effects in my experiment are due to on-target inhibition of necroptosis?
To confirm on-target activity, consider the following experimental controls:
-
Genetic knockout/knockdown: The most rigorous approach is to use RIPK1 or RIPK3 knockout/knockdown cells. If the experimental phenotype is absent in these cells, it strongly suggests the effect is on-target.[1]
Q4: What are the known off-target effects of this compound?
While this compound is highly selective for RIPK1, some off-target activities have been reported.[4] One study identified dual specificity mitogen-activated protein kinase 5 (MAP2K5) as a potential off-target.[1][7] This kinase is involved in cell migration.[1][7] Awareness of potential off-targets is crucial when interpreting results, especially if the observed phenotype is not fully rescued by the genetic ablation of RIPK1 or RIPK3.[1]
Q5: What are the solubility and stability characteristics of this compound?
This compound is soluble in DMSO at 41.67 mg/mL (89.50 mM); sonication may be required to aid dissolution.[6][8] It is recommended to prepare fresh aqueous working solutions for each experiment, as the stability of the compound in cell culture media over extended periods is not extensively documented.[8] For long-term storage, a concentrated stock solution in DMSO is advisable.[8]
Troubleshooting Guides
Problem: My experimental phenotype is not fully rescued by RIPK3 knockout.
-
Possible Cause 1: Off-target effects. this compound may be acting on other cellular targets.
-
Solution: Try to replicate the phenotype using a structurally different RIPK1 inhibitor (e.g., Necrostatin-1s). If the phenotype persists with this compound but not with other necroptosis inhibitors, it strongly suggests an off-target mechanism.[1]
-
-
Possible Cause 2: RIPK1-dependent apoptosis. In certain cellular contexts, particularly when caspase-8 is inhibited, RIPK1 kinase activity can drive apoptosis independently of RIPK3 and necroptosis.[1]
-
Solution: Assess markers of apoptosis (e.g., cleaved caspase-3, PARP cleavage) in your RIPK3-KO cells treated with this compound. If apoptosis is occurring, the inhibitor's effect on RIPK1 may still be relevant.[1]
-
Problem: I observe significant cell death or other effects in my DMSO vehicle control group.
-
Possible Cause 1: High DMSO concentration. DMSO can be toxic to cells, especially at higher concentrations or after prolonged exposure.[1]
-
Solution: Perform a dose-response curve for DMSO alone on your specific cell type to determine the maximum tolerated concentration (typically ≤0.1%). Ensure the final concentration in all wells, including controls, is identical and below this toxic threshold.[1]
-
-
Possible Cause 2: Solvent-induced stress. Even at non-toxic concentrations, DMSO can induce cellular stress responses.
-
Solution: Ensure all comparisons are made relative to the vehicle control group, not to untreated cells, to properly account for any effects of the vehicle itself.[1]
-
Data Presentation
Table 1: Inhibitory Profile of this compound
| Target | IC₅₀ (Concentration) | Cell Types/Assay Condition | Reference |
| Necroptosis | ~3 nM | Human (HT29) and Murine (L929, MOVAS) cells | [1][3][4] |
| RIPK1 Kinase Activity | Inhibition equivalent to 1 µM Nec-1s at 20 nM | In vitro kinase assay | [5] |
| RIPK3 Kinase Activity | Potent dual inhibitor | In vitro kinase assay | [2][5] |
Table 2: Selectivity Profile of this compound
| Kinase | Binding (% of control) at 100 nM | Selectivity Score S(1) | Reference |
| RIPK1 | 0% | 0.012 (5 out of 403 non-mutant kinases) | [4] |
Table 3: Hypothetical Experimental Outcome for On-Target Validation
This table illustrates the expected results in a cell viability assay designed to confirm the on-target effect of this compound following the induction of necroptosis (e.g., with TNFα + z-VAD).[1]
| Cell Type | Treatment | Expected Cell Viability | Interpretation |
| Wild-Type (WT) | Vehicle + Stimulus | ~20% | Necroptosis is successfully induced. |
| Wild-Type (WT) | This compound + Stimulus | >90% | This compound blocks necroptosis. |
| RIPK3 Knockout | Vehicle + Stimulus | >90% | Genetic ablation of the target prevents necroptosis. |
| RIPK3 Knockout | This compound + Stimulus | >90% | The effect of this compound is occluded. |
Experimental Protocols
Protocol 1: In Vitro Necroptosis Inhibition Assay
This protocol details a method to induce necroptosis in a cell culture model and assess the inhibitory effect of this compound.[2]
Materials:
-
HT-29 cells (or other suitable cell line)
-
Complete cell culture medium
-
This compound
-
DMSO (vehicle)
-
Human TNF-α
-
Smac mimetic (e.g., Birinapant)
-
Pan-caspase inhibitor (e.g., z-VAD-fmk)
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
96-well plates
Procedure:
-
Cell Seeding: Seed HT-29 cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Compound Pre-treatment: Prepare serial dilutions of this compound in a complete medium. Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle control (DMSO). Incubate for 1-2 hours.
-
Induction of Necroptosis: Add a cocktail of TNF-α, Smac mimetic, and z-VAD-fmk to the wells to induce necroptosis.
-
Incubation: Incubate the plate for a predetermined time (e.g., 24 hours) at 37°C in a CO₂ incubator.
-
Cell Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Data Analysis: Measure the luminescence or fluorescence using a plate reader. Calculate the IC₅₀ value for this compound by plotting the percentage of cell viability against the log of the inhibitor concentration.
Protocol 2: In Vivo Administration in a Mouse Model of Abdominal Aortic Aneurysm (AAA)
This protocol provides a general guideline for the administration of this compound in a murine AAA model.[2][3]
Materials:
-
Apoe-/- mice
-
This compound
-
Vehicle (e.g., DMSO, PEG300, Tween-80, Saline)
-
Surgical instruments
-
0.5 M CaCl₂ solution
Procedure:
-
AAA Induction: Anesthetize the mice and perform a laparotomy to expose the abdominal aorta. Apply a CaCl₂-soaked gauze to the adventitial surface of the aorta for 15 minutes to induce an aneurysm.
-
This compound Administration: Beginning on day 7 post-surgery, administer this compound at a dose of 4.65 mg/kg/day via intraperitoneal (i.p.) injection. Administer a vehicle control to a separate cohort of mice. Continue daily injections until the experimental endpoint (e.g., day 28).
-
Monitoring and Analysis: Monitor the progression of the aneurysm using ultrasound. At the experimental endpoint, euthanize the mice and harvest the aortas for histological and molecular analysis.
Visualizations
Caption: Necroptosis signaling pathway inhibited by this compound.
Caption: Workflow for validating effects of this compound.
Caption: Troubleshooting decision tree for this compound experiments.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Identification of a novel class of RIP1/RIP3 dual inhibitors that impede cell death and inflammation in mouse abdominal aortic aneurysm models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Advances in RIPK1 kinase inhibitors [frontiersin.org]
- 6. This compound | RIP kinase | TNF | TargetMol [targetmol.com]
- 7. This compound blocks progression of existing abdominal aortic dilation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Technical Support Center: GSK2593074A Cytotoxicity and Efficacy Assessment
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the cytotoxicity assessment of GSK2593074A.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a potent and selective dual inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1) and RIPK3.[1] These two kinases are central to the formation of the necrosome, a protein complex that executes a programmed form of necrosis known as necroptosis.[1][2] By inhibiting the kinase activity of both RIPK1 and RIPK3, this compound effectively blocks the assembly and activation of the necrosome, thereby inhibiting necroptosis and the subsequent inflammatory cascade.[1][3]
Q2: In which experimental models has this compound been shown to be effective?
This compound has demonstrated efficacy in both in vitro and in vivo models. In cellular assays, it has been shown to inhibit necroptosis in various cell lines, including mouse smooth muscle cells (MOVAS), mouse fibroblasts (L929), bone marrow-derived macrophages (BMDM), and human colon epithelial cells (HT29).[4][5] In vivo, it has been shown to attenuate aneurysm formation in mouse models.[4][5]
Q3: What is the recommended vehicle for dissolving and administering this compound?
The most commonly used vehicle for this compound in both in vitro and in vivo studies is Dimethyl sulfoxide (B87167) (DMSO).[6] It is crucial to include a vehicle-only control group in experiments to ensure that any observed effects are attributable to this compound and not the solvent.[6] For cell culture experiments, the final DMSO concentration should be kept low (e.g., <0.1%) to avoid solvent-induced toxicity.[7]
Q4: How can I confirm that the observed effects in my experiment are due to the on-target inhibition of necroptosis?
To confirm on-target activity, consider the following controls:
-
Use alternative necroptosis inhibitors: Compare the effects of this compound with other known necroptosis inhibitors that have different mechanisms of action, such as Necrostatin-1 (a RIPK1 inhibitor) or GSK'872 (a RIPK3 specific inhibitor).[7]
-
Western Blot Analysis: Assess the phosphorylation status of key necroptosis pathway proteins, including RIPK1, RIPK3, and their downstream target, Mixed Lineage Kinase Domain-Like protein (MLKL).[2] Effective inhibition by this compound should lead to a reduction in the phosphorylation of these proteins.
-
Use of Knockout/Knockdown Cells: If available, utilize cells lacking key components of the necroptosis pathway (e.g., RIPK3-KO or MLKL-KO) to verify that the effects of this compound are dependent on this pathway.
Troubleshooting Guide
Problem: I am observing significant cell death in my vehicle control (DMSO) group.
-
Possible Cause: The concentration of DMSO may be too high, leading to solvent-induced cytotoxicity.
-
Solution: Ensure the final concentration of DMSO in the cell culture medium is at a non-toxic level, typically below 0.1%.[7] Perform a dose-response experiment with DMSO alone to determine the toxicity threshold for your specific cell line.
Problem: My results with this compound are variable and not reproducible.
-
Possible Cause 1: Inconsistent cell health and density.
-
Solution 1: Ensure that cells are seeded at a consistent density and are in a healthy, logarithmic growth phase before starting the experiment. Cell confluency should ideally be between 70-80% at the time of treatment.[7]
-
Possible Cause 2: Instability of the compound.
-
Solution 2: Prepare fresh dilutions of this compound from a stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.[4] Stock solutions are typically stable for up to 2 years at -80°C and 1 year at -20°C.[4]
Problem: I observe unexpected cytotoxicity even in the absence of a necroptosis-inducing stimulus.
-
Possible Cause: At high concentrations, this compound may have off-target effects or inherent cytotoxicity unrelated to necroptosis inhibition.
-
Solution: To assess the general cytotoxicity of this compound on your cell line, perform a standard cytotoxicity assay (e.g., MTT, XTT, or LDH release assay) in the absence of any necroptotic stimuli. This will help you determine a concentration range where the compound is not inherently toxic to the cells.
Quantitative Data
Table 1: In Vitro Efficacy of this compound
| Cell Line | Species | Assay | IC50 | Reference |
| MOVAS | Mouse | Necroptosis Inhibition | ~3 nM | [4] |
| L929 | Mouse | Necroptosis Inhibition | ~3 nM | [4] |
| BMDM | Mouse | Necroptosis Inhibition | ~3 nM | [5] |
| HT-29 | Human | Necroptosis Inhibition | ~3 nM | [4][5] |
Table 2: In Vivo Efficacy of this compound in a Mouse Model of Abdominal Aortic Aneurysm
| Parameter | Vehicle (DMSO) | This compound (0.93 mg/kg/day) | P-value | Reference |
| Aortic Dilatation (%) | 85.39 ± 15.76 | 36.28 ± 5.76 | <0.05 | [3] |
| AAA Incidence (%) | 83.3 | 16.7 | Not Specified | [3] |
| Aortic Expansion (%) | 66.06 ± 9.17 | 27.36 ± 8.25 | <0.05 | [3][5] |
Experimental Protocols
Protocol 1: In Vitro Necroptosis Inhibition Assay
This protocol details a method to induce necroptosis in a cell culture model and assess the inhibitory effect of this compound.[1]
-
Materials:
-
Human colon adenocarcinoma cells (HT-29)
-
Complete cell culture medium (e.g., McCoy's 5A with 10% FBS)
-
This compound
-
Human TNF-α
-
Smac mimetic (e.g., Birinapant)
-
Pan-caspase inhibitor (e.g., z-VAD-fmk)
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
96-well plates
-
-
Procedure:
-
Cell Seeding: Seed HT-29 cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.[1]
-
Compound Pre-treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle control (DMSO). Incubate for 1-2 hours.[1]
-
Necroptosis Induction: Prepare a cocktail of necroptosis-inducing agents in complete medium: TNF-α (final concentration, e.g., 20 ng/mL), Smac mimetic (final concentration, e.g., 100 nM), and z-VAD-fmk (final concentration, e.g., 20 µM).[1] Add the induction cocktail to the wells already containing this compound or vehicle. Include control wells with cells only and cells with the induction cocktail but no inhibitor.
-
Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO2 incubator.[1]
-
Cell Viability Assessment: Equilibrate the plate and the cell viability reagent to room temperature. Add the cell viability reagent to each well according to the manufacturer's instructions and measure luminescence using a plate reader.[1]
-
Data Analysis: Calculate the IC50 value for this compound by plotting the percentage of cell viability against the log of the inhibitor concentration and fitting the data to a four-parameter logistic curve.[1]
-
Protocol 2: Western Blot for Necroptosis Pathway Activation
This protocol is used to assess the phosphorylation status of RIPK1, RIPK3, and MLKL as markers of necrosome activation.[2]
-
Materials:
-
Cells treated with necroptosis inducers and inhibitors as in the cell viability assay.
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Primary antibodies: anti-phospho-RIPK1, anti-phospho-RIPK3, anti-phospho-MLKL, and antibodies for total proteins.
-
HRP-conjugated secondary antibodies.
-
SDS-PAGE gels and Western blotting apparatus.
-
Chemiluminescent substrate.
-
-
Procedure:
-
Cell Lysis: Lyse the cells at different time points to capture the dynamics of protein phosphorylation.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-PAGE and transfer them to a membrane.
-
Antibody Incubation: Block the membrane and incubate with primary antibodies overnight at 4°C. Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.[3]
-
Signal Detection: Add ECL substrate and capture the chemiluminescent signal using an imaging system.[3]
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.[3]
-
Visualizations
Caption: The Necroptosis Signaling Pathway and the inhibitory action of this compound.
Caption: A generalized workflow for an in vitro necroptosis inhibition assay.
Caption: A troubleshooting guide for unexpected cytotoxicity during experiments.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Identification of a novel class of RIP1/RIP3 dual inhibitors that impede cell death and inflammation in mouse abdominal aortic aneurysm models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Improving GSK2593074A Solubility for In Vivo Studies
For researchers, scientists, and drug development professionals utilizing the potent RIPK1/RIPK3 inhibitor GSK2593074A, achieving adequate solubility for in vivo studies is a critical step for obtaining reliable and reproducible results. This technical support center provides practical guidance, troubleshooting strategies, and detailed protocols to address common solubility challenges encountered during the formulation of this compound for animal studies.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting formulation for this compound for in vivo studies?
A1: A commonly used and effective vehicle for this compound is a co-solvent system that has been shown to achieve a clear solution at a concentration of 2 mg/mL.[1] The composition of this formulation is detailed in the table below.
Q2: My this compound precipitates out of the formulation upon preparation or dilution. What are the likely causes and how can I troubleshoot this?
A2: Precipitation of this compound from a formulation can be attributed to several factors, including exceeding its solubility limit in the vehicle, improper mixing order, or temperature fluctuations. Refer to the Troubleshooting Guide below for a systematic approach to resolving this issue.
Q3: Are there alternative formulation strategies if the standard co-solvent system is not suitable for my experimental needs?
A3: Yes, for poorly soluble compounds like this compound, alternative formulation strategies such as nanosuspensions and cyclodextrin (B1172386) inclusion complexes can be employed to enhance solubility and bioavailability. Detailed protocols for these methods are provided in the Experimental Protocols section.
Q4: How should I store this compound as a powder and in its formulated state?
A4: To ensure the stability and integrity of this compound, it is recommended to store the powder at -20°C for up to three years.[2] Once formulated, it is best to prepare the solution fresh for each experiment. If short-term storage of a stock solution in an organic solvent like DMSO is necessary, it should be stored at -80°C.[1]
Troubleshooting Guides
Problem: this compound Precipitation in Formulation
This guide provides a logical workflow to diagnose and resolve issues with this compound precipitating from the vehicle during preparation or upon administration.
Data Presentation
Table 1: Recommended In Vivo Formulation for this compound
| Parameter | Value | Reference |
| Final Concentration | 2 mg/mL | [1] |
| Vehicle Composition | 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline | [1][2] |
| Appearance | Clear Solution | [1] |
| Route of Administration | Intraperitoneal (i.p.) | [3] |
Table 2: Solubility of this compound in DMSO
| Solvent | Solubility | Reference |
| DMSO | 41.67 mg/mL (89.50 mM) | [2] |
Table 3: Comparison of Solubility Enhancement Strategies for Poorly Soluble Kinase Inhibitors
| Formulation Strategy | Example Kinase Inhibitor | Fold Increase in Solubility | Key Parameters | Reference |
| Co-solvent Vehicle | This compound | - (Achieves 2 mg/mL) | 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline | [1] |
| Nanosuspension | Gefitinib | >10-fold | Particle Size: ~358 nm, Polydispersity Index: 0.325 | [4] |
| Cyclodextrin Complex | Alectinib | ~50-fold | 1:2 Molar Ratio with HP-β-Cyclodextrin | [5][6] |
Experimental Protocols
Protocol 1: Preparation of this compound in a Co-solvent Vehicle
This protocol details the step-by-step procedure for preparing a 2 mg/mL solution of this compound for intraperitoneal injection.[1][2]
-
Prepare a Stock Solution:
-
Accurately weigh the required amount of this compound powder.
-
Dissolve the powder in anhydrous DMSO to create a concentrated stock solution (e.g., 20 mg/mL).
-
If necessary, use an ultrasonic bath to aid dissolution. It is crucial to use newly opened, anhydrous DMSO as hygroscopic DMSO can negatively impact solubility.
-
-
Prepare the Vehicle Mixture:
-
In a sterile conical tube, add 400 µL of PEG300 for every 1 mL of final solution to be prepared.
-
To the PEG300, add 100 µL of the 20 mg/mL this compound stock solution in DMSO.
-
Vortex thoroughly until the solution is clear and homogenous.
-
-
Add Surfactant:
-
To the DMSO/PEG300 mixture, add 50 µL of Tween 80 for every 1 mL of final solution.
-
Vortex again to ensure complete mixing.
-
-
Final Dilution:
-
Add 450 µL of sterile saline (0.9% NaCl) to bring the total volume to 1 mL.
-
Vortex the final solution thoroughly. The resulting clear solution will have a final this compound concentration of 2 mg/mL.
-
Protocol 2: Preparation of a this compound Nanosuspension (General Method)
This protocol provides a general method for preparing a nanosuspension of a poorly soluble compound like this compound using the nanoprecipitation technique.[4][7]
-
Organic Phase Preparation:
-
Dissolve this compound in a suitable organic solvent (e.g., acetone, methanol) to a desired concentration.
-
In a separate container, prepare an aqueous solution containing a stabilizer (e.g., 0.5% w/v Poloxamer 188 or Tween 80).
-
-
Nanoprecipitation:
-
Rapidly inject the organic solution of this compound into the aqueous stabilizer solution under high-speed homogenization or stirring.
-
The rapid solvent displacement will cause the this compound to precipitate as nanoparticles.
-
-
Solvent Removal:
-
Remove the organic solvent from the nanosuspension using a rotary evaporator or by stirring under vacuum.
-
-
Characterization:
-
Determine the particle size and polydispersity index (PDI) of the nanosuspension using dynamic light scattering.
-
Assess the zeta potential to evaluate the stability of the suspension.
-
Measure the drug content and encapsulation efficiency.
-
Protocol 3: Preparation of a this compound-Cyclodextrin Inclusion Complex (General Method)
This protocol outlines a general procedure for preparing an inclusion complex of a hydrophobic compound like this compound with a cyclodextrin, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), to improve its aqueous solubility.[5][6]
-
Phase Solubility Study (Optional but Recommended):
-
Prepare aqueous solutions of HP-β-CD at various concentrations.
-
Add an excess amount of this compound to each solution.
-
Shake the mixtures at a constant temperature until equilibrium is reached (typically 24-48 hours).
-
Filter the solutions and analyze the concentration of dissolved this compound to determine the optimal molar ratio of drug to cyclodextrin.
-
-
Preparation of the Inclusion Complex (Kneading Method):
-
Weigh the appropriate amounts of this compound and HP-β-CD based on the desired molar ratio (e.g., 1:2).
-
In a mortar, add the HP-β-CD and a small amount of a water-alcohol mixture to form a paste.
-
Gradually add the this compound powder to the paste and knead for a specified period (e.g., 45-60 minutes).
-
Dry the resulting product in an oven at a controlled temperature or under vacuum.
-
-
Characterization:
-
Confirm the formation of the inclusion complex using techniques such as Fourier-transform infrared spectroscopy (FTIR), differential scanning calorimetry (DSC), or X-ray diffractometry (XRD).
-
Determine the solubility of the complex in water or buffer and compare it to the solubility of the free drug.
-
Mandatory Visualizations
Signaling Pathway
This compound is a dual inhibitor of RIPK1 and RIPK3, key kinases in the necroptosis signaling pathway. By inhibiting these kinases, this compound prevents the phosphorylation of MLKL and the subsequent formation of the necrosome, thereby blocking necroptotic cell death.
Experimental Workflow
The following diagram illustrates a general workflow for preparing and evaluating a formulation of this compound for an in vivo study.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound blocks progression of existing abdominal aortic dilation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pnrjournal.com [pnrjournal.com]
- 5. Evaluation of Solubility, Dissolution Rate, and Oral Bioavailability of β-Cyclodextrin and Hydroxypropyl β-Cyclodextrin as Inclusion Complexes of the Tyrosine Kinase Inhibitor, Alectinib - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ijpsjournal.com [ijpsjournal.com]
Technical Support Center: GSK2593074A Vehicle Control for In Vivo Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using GSK2593074A in in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a potent and selective dual inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1) and RIPK3.[1][2] These kinases are key components of the necrosome, a protein complex that initiates necroptosis, a form of programmed cell death.[1] By inhibiting both RIPK1 and RIPK3, this compound effectively blocks the necroptosis signaling pathway.[1][2]
Q2: What is the recommended vehicle for dissolving and administering this compound in vivo?
The choice of vehicle for this compound depends on the specific experimental requirements. Two common options are:
-
Dimethyl sulfoxide (B87167) (DMSO): DMSO is a widely used solvent for both in vitro and in vivo studies with this compound.[3][4] However, it's crucial to use a vehicle-only control group to account for any potential solvent-induced effects.[3] For in vivo administration, the final concentration of DMSO should be kept low to minimize toxicity.[5]
-
Aqueous Formulation: For improved solubility and tolerability in in vivo models, a multi-component vehicle is often recommended. A common formulation consists of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[6]
Q3: What are the solubility properties of this compound?
This compound is soluble in DMSO at a concentration of 41.67 mg/mL (89.5 mM).[7][8] For aqueous-based formulations, the addition of co-solvents and surfactants is necessary to achieve a suitable concentration for in vivo dosing.[6]
Q4: How should I prepare the vehicle and this compound solution for in vivo administration?
Detailed protocols for preparing both a simple DMSO-based vehicle and a more complex aqueous formulation are provided in the "Experimental Protocols" section below. It is recommended to prepare fresh solutions for each experiment and to sonicate if necessary to ensure complete dissolution.[6]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation of this compound in the vehicle. | The solubility limit of the compound has been exceeded. | - Ensure you are using a fresh, anhydrous grade of DMSO.[7]- Gently warm the solution and sonicate to aid dissolution.[6]- For aqueous formulations, ensure the components are added in the correct order and mixed thoroughly at each step as described in the protocol. |
| Observed effects in the vehicle control group. | DMSO can have biological effects, even at low concentrations. | - Lower the final concentration of DMSO in the administered solution.[5]- If possible, switch to the aqueous formulation with a lower percentage of DMSO.[6]- Thoroughly characterize the effects of the vehicle alone in your specific model. |
| Inconsistent results between experiments. | Variability in vehicle preparation or administration. | - Prepare the vehicle and drug solution fresh for each experiment.- Use a consistent and precise method for administration (e.g., intraperitoneal injection).[6][7]- Ensure the final formulation is a clear, homogenous solution before administration. |
| This compound does not appear to be effective. | Poor bioavailability due to formulation issues. | - Confirm the correct dosage and administration route for your animal model.[4][7]- Consider using the aqueous formulation to improve solubility and absorption.[6] |
Quantitative Data
Table 1: Solubility of this compound
| Solvent | Concentration | Molarity | Notes |
| DMSO | 41.67 mg/mL | 89.5 mM | Sonication may be required.[6][7] |
| 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline | 2 mg/mL | 4.3 mM | Sonication is recommended.[6] |
Table 2: In Vitro Inhibitory Concentration of this compound
| Cell Line | IC50 |
| Human and Murine Cells | ~3 nM |
Experimental Protocols
Protocol 1: Preparation of DMSO Vehicle Control and this compound Solution
-
Vehicle Control Preparation:
-
Use sterile, anhydrous DMSO.
-
For injections, dilute the DMSO with sterile saline or phosphate-buffered saline (PBS) to the desired final concentration (e.g., 10% DMSO). Always add the DMSO to the saline/PBS slowly while mixing.
-
-
This compound Solution Preparation:
-
Weigh the required amount of this compound powder.
-
Add the appropriate volume of anhydrous DMSO to achieve a concentrated stock solution. Sonicate if necessary to fully dissolve the compound.
-
Further dilute the stock solution with sterile saline or PBS to the final desired concentration for injection. The final DMSO concentration should match that of the vehicle control group.
-
Protocol 2: Preparation of Aqueous Vehicle Control and this compound Solution
-
Aqueous Vehicle Control Preparation (1 mL):
-
To 400 µL of PEG300, add 100 µL of DMSO. Mix thoroughly.
-
Add 50 µL of Tween-80 to the mixture and mix until homogenous.
-
Add 450 µL of sterile saline to bring the total volume to 1 mL. Mix thoroughly.
-
-
This compound Aqueous Solution Preparation (1 mL at 2 mg/mL):
-
Prepare a 20.8 mg/mL stock solution of this compound in DMSO.
-
To 400 µL of PEG300, add 100 µL of the this compound stock solution. Mix thoroughly.
-
Add 50 µL of Tween-80 to the mixture and mix until homogenous.
-
Add 450 µL of sterile saline to bring the total volume to 1 mL. Mix thoroughly. This will result in a final concentration of approximately 2 mg/mL this compound.
-
Visualizations
Caption: Workflow for preparing the aqueous vehicle and this compound formulation.
Caption: The inhibitory action of this compound on the necroptosis signaling pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. Frontiers | Advances in RIPK1 kinase inhibitors [frontiersin.org]
- 3. benchchem.com [benchchem.com]
- 4. This compound blocks progression of existing abdominal aortic dilation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound | RIP kinase | TNF | TargetMol [targetmol.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. abmole.com [abmole.com]
Validation & Comparative
GSK2593074A: A Comparative Analysis Against Other RIPK1 Inhibitors
Receptor-Interacting Protein Kinase 1 (RIPK1) has emerged as a critical mediator in cellular signaling pathways that govern inflammation and programmed cell death, particularly necroptosis.[1][2][3] The dysregulation of RIPK1-mediated signaling is implicated in a range of inflammatory diseases, neurodegenerative disorders, and cancer, making it a compelling therapeutic target.[3][4][5] This has led to the development of numerous small molecule inhibitors targeting its kinase activity.
This guide provides an objective comparison of GSK2593074A, a potent dual inhibitor of RIPK1 and RIPK3, with other notable RIPK1 inhibitors.[4][6] The analysis is supported by experimental data, detailed methodologies for key validation assays, and visualizations of the underlying biological pathways and experimental workflows.
This compound: A Dual Inhibitor of the Necrosome
This compound (also known as GSK'074) is a small molecule that potently inhibits the kinase activity of both RIPK1 and RIPK3.[6][7][8] These two kinases are central to the formation of the necrosome, a protein complex that executes necroptosis.[4][6] By inhibiting the phosphorylation events mediated by both RIPK1 and RIPK3, this compound effectively blocks the assembly and activation of the necrosome, thereby preventing necroptotic cell death and the subsequent inflammatory cascade.[6] It has demonstrated the ability to completely rescue cells from necroptotic stimuli with a half-maximal inhibitory concentration (IC₅₀) of approximately 3 nM in multiple cell types.[7][9]
Comparative Analysis of Inhibitor Potency
The efficacy of this compound is best understood in the context of other well-characterized RIPK1 inhibitors. The following table summarizes key quantitative data, highlighting the comparative potency and selectivity of these compounds.
| Inhibitor | Target(s) | IC50/EC50 | Kd (Binding Affinity) | Cell-based Assay IC50 | Notes |
| This compound | RIPK1 & RIPK3 | Not explicitly stated for kinase activity | 12 nM (RIPK1), 130 nM (RIPK3)[4][10] | ~3 nM (in multiple cell types)[4][9] | Potent dual inhibitor.[6][8] |
| Necrostatin-1 (Nec-1) | RIPK1 | EC50: 182 nM (for RIPK1 inhibition)[4] | Not Found | 494 nM (for necroptosis inhibition)[4][11] | First-generation allosteric inhibitor; has off-target effects.[11] |
| Necrostatin-1s (Nec-1s) | RIPK1 | Not explicitly stated | Not Found | Not explicitly stated | A more specific version of Nec-1. |
| GSK'872 | RIPK3 | 1.3 nM[4] | 1.8 nM[4] | 100-1000 fold higher than biochemical IC50[4] | Selective RIPK3 inhibitor; can induce apoptosis at high concentrations.[10] |
| PK68 | RIPK1 | ~90 nM (kinase activity)[12][13] | Not Found | 13-23 nM (necroptosis)[13] | Type II RIPK1 inhibitor.[12] |
| GSK2982772 | Human RIPK1 | 16 nM[13] | Not Found | Not explicitly stated | Type III allosteric inhibitor with species-specific activity.[12][14] |
| SAR443060 (DNL747) | RIPK1 | 3.9 nM (TNF-α–induced pRIPK1)[13] | Not Found | Not explicitly stated | Brain-penetrant RIPK1 inhibitor. |
| KWCN-41 | RIPK1 | 88 nM (kinase activity)[13][15] | Not Found | Not explicitly stated | Selective RIPK1 inhibitor.[13] |
Table 1: Comparative Inhibitory Activity of Selected Compounds. IC50 values represent the concentration of inhibitor required to reduce enzyme activity by 50%. Kd (dissociation constant) is a measure of binding affinity, with lower values indicating tighter binding. Cell-based assay IC50s reflect the inhibitor's potency in a cellular context.
RIPK1/RIPK3 Signaling in Necroptosis
The diagram below illustrates the central role of RIPK1 and RIPK3 in the TNF-α induced necroptosis pathway. Under conditions where caspase-8 is inhibited, RIPK1 and RIPK3 are recruited to form the necrosome. This complex facilitates the autophosphorylation and activation of RIPK1 and RIPK3, leading to the subsequent phosphorylation of the downstream effector, Mixed Lineage Kinase Domain-Like (MLKL).[4][16] Activated MLKL then oligomerizes and translocates to the plasma membrane, causing membrane disruption and cell death.[16]
Experimental Protocols
Accurate validation of inhibitor efficacy is crucial. The following are detailed methodologies for key experiments used to assess the inhibitory effect of compounds like this compound.
In Vitro: Cellular Necroptosis Inhibition Assay
This assay measures the ability of an inhibitor to protect cells from necroptosis induced by a combination of TNF-α, a Smac mimetic, and a pan-caspase inhibitor (T/S/Z).
Materials:
-
Human colon adenocarcinoma HT-29 cells (or other susceptible cell lines like L929).
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Human TNF-α.
-
Smac mimetic (e.g., Birinapant).
-
Pan-caspase inhibitor (e.g., z-VAD-fmk).
-
This compound and other inhibitors of interest.
-
Cell viability reagent (e.g., CellTiter-Glo® or LDH release assay kit).[6][16]
-
96-well opaque-walled plates.
-
Vehicle (e.g., DMSO).[7]
Procedure:
-
Cell Seeding: Seed HT-29 cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.[6][17]
-
Compound Treatment: Prepare serial dilutions of this compound and other inhibitors in culture medium. The final concentration of DMSO should be kept below 0.1% to avoid toxicity.[7]
-
Remove the old medium and add 100 µL of the medium containing the desired inhibitor concentrations to the wells. Include vehicle-only control wells.
-
Incubate the plate for 1-2 hours at 37°C.[16]
-
Induction of Necroptosis: Add the induction cocktail (final concentrations: 20 ng/mL TNF-α, 250 nM Smac mimetic, and 10 µM z-VAD-fmk) to all wells except the "No Treatment" control.[16]
-
Incubate the plate for 8-24 hours.
-
Measurement of Cell Viability:
-
Data Analysis: Normalize the data to the vehicle-treated, non-induced control (100% viability) and the vehicle-treated, induced control (0% viability). Calculate the IC50 values by plotting the percentage of cell viability against the logarithm of the inhibitor concentration.[4]
In Vivo: TNF-α-Induced Systemic Inflammatory Response Syndrome (SIRS) Model
This mouse model is used to evaluate the therapeutic potential of RIPK1 inhibitors in a condition characterized by a lethal systemic inflammatory response.[13][18]
Materials:
-
C57BL/6 mice.
-
Recombinant murine TNF-α.
-
This compound and other inhibitors.
-
Vehicle (e.g., DMSO).
-
Sterile saline or PBS.
-
Rectal thermometer.
Procedure:
-
Inhibitor Administration: Administer this compound or other test compounds to mice via an appropriate route (e.g., intraperitoneal injection) at a predetermined dose. A vehicle control group must be included.
-
Induction of SIRS: After a specified pretreatment time (e.g., 1 hour), inject a lethal dose of murine TNF-α (e.g., 20-30 µ g/mouse ) intravenously or intraperitoneally.
-
Monitoring: Monitor the mice for signs of distress and measure core body temperature using a rectal thermometer at regular intervals. Hypothermia is a key indicator of TNF-α-induced shock.[18]
-
Survival Analysis: Record the survival of mice over a period of 24-48 hours.
-
Data Analysis: Plot survival curves (Kaplan-Meier) and compare the survival rates between the inhibitor-treated and vehicle-treated groups. Analyze the changes in body temperature over time.
Experimental and Comparative Workflow Visualizations
The following diagrams outline a typical workflow for validating RIPK1 inhibitors and a logical comparison of their key features.
Conclusion
This compound stands out as a highly potent dual inhibitor of both RIPK1 and RIPK3, effectively blocking necroptosis in cellular models at low nanomolar concentrations.[4][9] Its dual-targeting mechanism distinguishes it from more selective inhibitors like Necrostatin-1s (RIPK1-specific) and GSK'872 (RIPK3-specific).[4][10] While selective inhibitors are invaluable tools for dissecting the individual roles of RIPK1 and RIPK3, a dual inhibitor like this compound may offer a more comprehensive blockade of the necroptotic pathway, which could be advantageous in therapeutic contexts where both kinases play a significant role. However, the potential for off-target effects, as noted for some inhibitors, underscores the importance of thorough characterization using the experimental protocols outlined in this guide.[7] The choice of inhibitor will ultimately depend on the specific research question and the desired therapeutic strategy.
References
- 1. RIPK1 signaling pathways: implications for autoimmune and neuroinflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | RIPK1 signaling pathways: implications for autoimmune and neuroinflammatory diseases [frontiersin.org]
- 3. [PDF] RIPK1 signaling pathways: implications for autoimmune and neuroinflammatory diseases | Semantic Scholar [semanticscholar.org]
- 4. benchchem.com [benchchem.com]
- 5. Multitasking Kinase RIPK1 Regulates Cell Death and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Frontiers | Advances in RIPK1 kinase inhibitors [frontiersin.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. scientificarchives.com [scientificarchives.com]
- 11. Advances in RIPK1 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Discovery of potent necroptosis inhibitors targeting RIPK1 kinase activity for the treatment of inflammatory disorder and cancer metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. frontiersin.org [frontiersin.org]
- 15. medchemexpress.com [medchemexpress.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. Complex Pathologic Roles of RIPK1 and RIPK3: Moving Beyond Necroptosis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to GSK2593074A and Other RIPK3 Inhibitors for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of GSK2593074A with other prominent RIPK3 inhibitors. The information is supported by experimental data to aid in the selection of appropriate compounds for studying necroptosis and related pathologies.
Necroptosis is a form of regulated cell death critically mediated by the serine/threonine kinases, Receptor-Interacting Protein Kinase 1 (RIPK1) and RIPK3.[1] The kinase activity of these proteins is essential for the formation of the necrosome, a signaling complex that executes necroptosis, making them key therapeutic targets for a variety of inflammatory and neurodegenerative diseases.[1] this compound has been identified as a potent dual inhibitor of both RIPK1 and RIPK3.[1] This guide compares this compound to other well-characterized RIPK3 inhibitors, focusing on their potency, selectivity, and mechanism of action.
Quantitative Comparison of RIPK3 Inhibitors
The following tables summarize the key quantitative data for this compound and other notable RIPK3 inhibitors, providing a clear comparison of their biochemical and cellular activities.
Table 1: Biochemical Potency and Binding Affinity
| Inhibitor | Target(s) | IC50 (Kinase Activity) | Kd (Binding Affinity) | Source(s) |
| This compound | RIPK1 & RIPK3 | Not explicitly stated | 12 nM (RIPK1), 130 nM (RIPK3) | [1] |
| GSK'872 | RIPK3 | 1.3 nM | 1.8 nM | [2][3][4] |
| GSK'843 | RIPK3 | 6.5 nM | 8.6 nM | [4][5][6][7] |
| Zharp-99 | RIPK3 | More potent than GSK'872 | 1.35 nM | [8][9] |
| Necrostatin-1 (Nec-1) | RIPK1 | 182 nM (EC50) | Not Found | [1] |
Table 2: Cellular Potency in Necroptosis Inhibition
| Inhibitor | Cell-based Assay IC50 / EC50 | Cell Line(s) | Source(s) |
| This compound | ~3 nM | Multiple cell types | [1] |
| GSK'872 | 100-1000 fold higher than biochemical IC50 | HT-29, 3T3-SA | [1][4] |
| GSK'843 | <0.12 to 3 μM (EC50) | Human and mouse cells | [6] |
| Zharp-99 | More potent than GSK'872 | HT-29, MEFs | [8][9] |
| Necrostatin-1 (Nec-1) | 494 nM (EC50) | Not specified | [1] |
Mechanism of Action and Selectivity
This compound distinguishes itself as a dual inhibitor, targeting both RIPK1 and RIPK3. This dual-targeting may offer a broader inhibition of necroptosis signaling. In contrast, inhibitors like GSK'872, GSK'843, and Zharp-99 are highly selective for RIPK3.[4][9] Zharp-99, a derivative of the GSK'872 scaffold, has been reported to have higher efficacy in blocking TNF-induced necroptosis compared to GSK'872.[8][9][10]
It is important to note that some selective RIPK3 inhibitors, such as GSK'872 and GSK'843, have been observed to induce apoptosis at higher concentrations.[4][11] This on-target toxicity is a crucial consideration in experimental design and data interpretation.
Signaling Pathways and Experimental Workflows
To visualize the mechanism of action and experimental procedures, the following diagrams are provided in Graphviz DOT language.
References
- 1. benchchem.com [benchchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. RIP3 induces apoptosis independent of pro-necrotic kinase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. abmole.com [abmole.com]
- 7. immune-system-research.com [immune-system-research.com]
- 8. Discovery of a Potent RIPK3 Inhibitor for the Amelioration of Necroptosis-Associated Inflammatory Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Discovery of a Potent RIPK3 Inhibitor for the Amelioration of Necroptosis-Associated Inflammatory Injury [frontiersin.org]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
A Head-to-Head Comparison of Necroptosis Inhibitors: GSK2593074A and Necrostatin-1
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of two key inhibitors of necroptosis, GSK2593074A and Necrostatin-1. This document outlines their mechanisms of action, presents supporting experimental data, and offers detailed protocols for key validation assays.
Necroptosis, a form of regulated necrosis, is a critical pathway in various physiological and pathological processes, including inflammation, neurodegenerative diseases, and cancer. Central to this pathway are the receptor-interacting serine/threonine-protein kinases (RIPKs), particularly RIPK1 and RIPK3. The kinase activities of these proteins are essential for the formation of the necrosome, a signaling complex that ultimately leads to lytic cell death. Consequently, small molecule inhibitors targeting these kinases are invaluable tools for research and potential therapeutic agents.
This guide focuses on a comparative analysis of this compound, a potent dual inhibitor of RIPK1 and RIPK3, and Necrostatin-1 (Nec-1), a widely used and well-characterized inhibitor of RIPK1.
Mechanism of Action: A Tale of Two Inhibition Strategies
This compound distinguishes itself as a dual inhibitor, targeting the kinase activity of both RIPK1 and RIPK3.[1][2] By inhibiting both of these key upstream kinases in the necroptosis pathway, this compound effectively blocks the formation and activation of the necrosome. This dual inhibition offers a comprehensive blockade of the necroptotic signaling cascade.
Necrostatin-1 , on the other hand, is a specific allosteric inhibitor of RIPK1.[3] It binds to the kinase domain of RIPK1, locking it in an inactive conformation and thereby preventing its autophosphorylation and subsequent activation of RIPK3.[4] While effective at inhibiting RIPK1-dependent necroptosis, it does not directly target RIPK3. It is also important to note that Necrostatin-1 has been reported to have off-target effects, most notably the inhibition of indoleamine 2,3-dioxygenase (IDO), an enzyme involved in tryptophan metabolism and immune regulation.[5][6] A more stable and specific analog, Necrostatin-1s (Nec-1s), has been developed to address some of these limitations.[6][7]
Quantitative Data Summary
The following tables provide a summary of the reported in vitro efficacy and binding affinities of this compound and Necrostatin-1. These values highlight the differences in potency and target engagement between the two inhibitors.
Table 1: In Vitro Inhibitory Activity
| Inhibitor | Target(s) | Cellular IC50 (Necroptosis Inhibition) | Source(s) |
| This compound | RIPK1 & RIPK3 | ~3 nM (in multiple cell types) | [8][9] |
| Necrostatin-1 | RIPK1 | 494 nM (EC50 in FADD-deficient Jurkat cells) | [1] |
Table 2: Kinase Binding Affinity
| Inhibitor | Target Kinase | Dissociation Constant (Kd) | Source(s) |
| This compound | RIPK1 | 12 nM | [1] |
| RIPK3 | 130 nM | [1] | |
| Necrostatin-1 | RIPK1 | Not explicitly found |
Signaling Pathway and Experimental Workflow Visualization
To visually represent the mechanisms of action and a typical experimental approach, the following diagrams have been generated using the DOT language.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison of this compound and Necrostatin-1.
In Vitro Necroptosis Induction and Inhibition Assay
This protocol describes the induction of necroptosis in a cell culture model and the assessment of the inhibitory effects of this compound and Necrostatin-1.
Materials:
-
Cell line susceptible to necroptosis (e.g., HT-29, L929, or MOVAS cells)
-
Complete cell culture medium
-
This compound and Necrostatin-1 stock solutions (in DMSO)
-
Necroptosis-inducing agents:
-
Tumor Necrosis Factor-alpha (TNF-α)
-
Smac mimetic (e.g., Birinapant or LCL161)
-
Pan-caspase inhibitor (e.g., z-VAD-FMK)
-
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo®, MTS, or LDH assay kit)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that allows for 70-80% confluency on the day of treatment. Incubate overnight.
-
Inhibitor Pre-treatment: Prepare serial dilutions of this compound and Necrostatin-1 in complete cell culture medium. Remove the existing medium from the cells and add the medium containing the inhibitors or vehicle control (DMSO). Incubate for 1-2 hours.
-
Necroptosis Induction: Prepare a cocktail of necroptosis-inducing agents (e.g., 20 ng/mL TNF-α, 100 nM Smac mimetic, and 20 µM z-VAD-FMK) in complete cell culture medium. Add this cocktail to the appropriate wells.
-
Incubation: Incubate the plate for a predetermined time (e.g., 6-24 hours), which should be optimized for the specific cell line.
-
Cell Viability Assessment: Measure cell viability using a chosen reagent according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC50 value for each inhibitor by plotting a dose-response curve.
Western Blot for Phosphorylated MLKL (p-MLKL)
This protocol allows for the detection of the activated form of MLKL, a key downstream marker of necrosome activation.
Materials:
-
Cell lysates from the in vitro necroptosis assay
-
Lysis buffer (containing protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against p-MLKL (e.g., anti-phospho-MLKL Ser358)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system (e.g., chemiluminescence detector or X-ray film)
Procedure:
-
Protein Quantification: Determine the protein concentration of each cell lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-40 µg) per lane on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary anti-p-MLKL antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and apply the ECL substrate. Capture the chemiluminescent signal using an imaging system.
-
Analysis: Analyze the band intensities to determine the relative levels of p-MLKL in each sample.
Co-Immunoprecipitation (Co-IP) of RIPK1 and RIPK3
This protocol is used to assess the interaction between RIPK1 and RIPK3, a critical step in necrosome formation.
Materials:
-
Cell lysates from the in vitro necroptosis assay
-
Co-IP lysis buffer
-
Primary antibody for immunoprecipitation (e.g., anti-RIPK1 or anti-RIPK3)
-
Protein A/G magnetic beads or agarose (B213101) beads
-
Wash buffer
-
Elution buffer
-
Primary antibodies for western blotting (anti-RIPK1 and anti-RIPK3)
Procedure:
-
Lysate Preparation: Prepare cell lysates using a non-denaturing Co-IP lysis buffer.
-
Immunoprecipitation: Incubate the cell lysates with the immunoprecipitating antibody overnight at 4°C.
-
Bead Binding: Add protein A/G beads and incubate for 1-2 hours at 4°C to capture the antibody-protein complexes.
-
Washing: Wash the beads several times with wash buffer to remove non-specific binding.
-
Elution: Elute the protein complexes from the beads using elution buffer.
-
Western Blot Analysis: Analyze the eluted samples by western blotting using antibodies against both RIPK1 and RIPK3 to detect their interaction.
Conclusion
Both this compound and Necrostatin-1 are valuable tools for studying necroptosis. This compound offers potent, dual inhibition of both RIPK1 and RIPK3, providing a comprehensive blockade of the necroptotic pathway at low nanomolar concentrations.[8][9] Necrostatin-1, while a foundational tool in the field, is a less potent, RIPK1-specific inhibitor with known off-target effects.[3][5][6] The choice of inhibitor will depend on the specific experimental goals, with this compound being a more potent and specific option for dual targeting of the core necroptosis machinery. Researchers should carefully consider the quantitative data and mechanistic differences presented in this guide when designing their experiments.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. From PERK to RIPK1: Design, synthesis and evaluation of novel potent and selective necroptosis inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Analyzing the Structure-Activity Relationship of Necrostain-1 and Its Analogues as RIPK1 Inhibitors on Necroptosis [sciltp.com]
- 5. mdpi.com [mdpi.com]
- 6. Necrostatin-1 analogues: critical issues on the specificity, activity and in vivo use in experimental disease models [pubmed.ncbi.nlm.nih.gov]
- 7. jdc.jefferson.edu [jdc.jefferson.edu]
- 8. medchemexpress.com [medchemexpress.com]
- 9. [PDF] Identification of a novel class of RIP1/RIP3 dual inhibitors that impede cell death and inflammation in mouse abdominal aortic aneurysm models | Semantic Scholar [semanticscholar.org]
GSK2593074A: A Comparative Guide to Dual RIPK1/RIPK3 Inhibition in Necroptosis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of GSK2593074A across various cell lines, benchmarked against other relevant inhibitors. The information is intended to support research and development efforts in the field of inflammatory diseases by offering a clear overview of the compound's performance, supported by experimental data.
Abstract
This compound is a potent dual inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1) and RIPK3, key mediators of necroptosis, a form of programmed cell death implicated in various inflammatory conditions.[1] By targeting both kinases, this compound effectively blocks the formation of the necrosome, a critical step in the necroptotic signaling cascade.[1] This guide details its in vitro efficacy across multiple cell lines and provides comparative data against other known necroptosis inhibitors.
Data Presentation
In Vitro Efficacy of this compound
This compound has demonstrated consistent and potent inhibition of necroptosis across a range of human and murine cell lines.
| Cell Line | Species | Cell Type | Assay | Endpoint | This compound IC50 | Reference |
| MOVAS | Murine | Smooth Muscle Cells | Necroptosis Assay | Cell Viability | ~3 nM | [1][2] |
| L929 | Murine | Fibroblasts | Necroptosis Assay | Cell Viability | ~3 nM | [2][3] |
| BMDM | Murine | Bone Marrow-Derived Macrophages | Necroptosis Assay | Cell Viability | ~3 nM | [2][3] |
| HT-29 | Human | Colon Epithelial Cells | Necroptosis Assay | Cell Viability | ~3 nM | [1][2] |
Comparative Inhibitory Profile
This compound's dual inhibitory action on both RIPK1 and RIPK3 distinguishes it from other well-known inhibitors that target individual components of the necroptosis pathway.
| Compound | Primary Target(s) | Type of Inhibition | Key Characteristics | Reference |
| This compound | RIPK1 and RIPK3 | Type II Kinase Inhibitor | Potent dual inhibitor, blocks necroptosis in human and murine cells. | [3][4] |
| Necrostatin-1s (Nec-1s) | RIPK1 | Allosteric Inhibitor (Type III) | Selective for RIPK1, less potent than this compound in some assays. | [3][5] |
| GSK'872 | RIPK3 | Selective for RIPK3. | [6] | |
| RIPA-56 | RIPK1 | Potent and selective RIPK1 inhibitor with an IC50 of 13 nM. | [7] |
Signaling Pathway and Experimental Workflow
Necroptosis Signaling Pathway and this compound Inhibition
The following diagram illustrates the necroptosis signaling cascade initiated by TNF-α and the points of intervention by this compound.
Caption: The Necroptosis Signaling Pathway and the inhibitory action of this compound.
Generalized Experimental Workflow for Inhibitor Evaluation
This workflow outlines the key steps for assessing the efficacy of necroptosis inhibitors like this compound in vitro.
Caption: A generalized workflow for in vitro evaluation of this compound.
Experimental Protocols
In Vitro Necroptosis Inhibition Assay
This protocol details a method to induce necroptosis in a cell culture model and assess the inhibitory effect of this compound.
Materials:
-
Human (e.g., HT-29) or murine (e.g., L929) cell lines susceptible to necroptosis.[6]
-
Cell culture medium and supplements.[6]
-
TNF-α (Tumor Necrosis Factor-alpha).[6]
-
Smac mimetic (e.g., Birinapant).[1]
-
Pan-caspase inhibitor (e.g., z-VAD-fmk).[1]
-
This compound and other test inhibitors.
-
Cell viability reagent (e.g., CellTiter-Glo®).[1]
-
96-well plates.[1]
-
Dimethyl sulfoxide (B87167) (DMSO) as a vehicle control.[8]
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density (e.g., 1 x 10^4 cells/well for HT-29) and allow them to adhere overnight.[1]
-
Compound Pre-treatment: Prepare serial dilutions of this compound and other inhibitors in complete medium.[1] Remove the old medium from the cells and add the medium containing the different concentrations of the inhibitors. Include a vehicle control (DMSO).[1] The final DMSO concentration should be kept low (e.g., <0.1%) to avoid toxicity.[8] Incubate for 1-2 hours.[1]
-
Necroptosis Induction: Prepare a cocktail of necroptosis-inducing agents in complete medium (e.g., TNF-α at 20 ng/mL, Smac mimetic at 100 nM, and z-VAD-fmk at 20 µM).[1] Add the induction cocktail to the wells already containing the inhibitors or vehicle.[1]
-
Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO2 incubator.[1]
-
Cell Viability Assessment: Equilibrate the plate and the cell viability reagent to room temperature.[1] Add the cell viability reagent to each well according to the manufacturer's instructions and measure luminescence.[1]
-
Data Analysis: Calculate the IC50 value for each inhibitor by plotting the percentage of cell viability against the log of the inhibitor concentration and fitting the data to a four-parameter logistic curve.[1]
Co-Immunoprecipitation and Western Blotting
This method is used to assess the phosphorylation status of RIPK1, RIPK3, and MLKL, as well as the interaction between RIPK1 and RIPK3, as markers of necrosome activation.[6]
Procedure:
-
Treat cells with necroptosis inducers and inhibitors as described in the cell viability assay.[6]
-
Lyse the cells at different time points to capture the dynamics of protein phosphorylation and interaction.[6]
-
For co-immunoprecipitation, incubate cell lysates with an anti-RIPK3 antibody followed by protein A/G agarose (B213101) beads.[9]
-
For Western Blotting, quantify protein concentration in the lysates, separate equal amounts of protein by SDS-PAGE, and transfer to a PVDF membrane.[6]
-
Block the membrane and probe with primary antibodies for total and phosphorylated RIPK1, RIPK3, and MLKL overnight at 4°C.[6]
-
Wash and incubate with the appropriate HRP-conjugated secondary antibody.[6]
-
Detect the signal using a chemiluminescent substrate.[6]
Conclusion
This compound is a highly potent, dual inhibitor of RIPK1 and RIPK3, demonstrating low nanomolar efficacy in blocking necroptosis across multiple cell lines.[2][3] Its ability to target both key kinases in the necrosome complex distinguishes it from more selective inhibitors. The provided protocols offer a standardized framework for researchers to validate these findings and to further explore the therapeutic potential of this compound in inflammatory disease models.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Identification of a novel class of RIP1/RIP3 dual inhibitors that impede cell death and inflammation in mouse abdominal aortic aneurysm models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Advances in RIPK1 kinase inhibitors [frontiersin.org]
- 5. From PERK to RIPK1: Design, synthesis and evaluation of novel potent and selective necroptosis inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Advances in RIPK1 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. This compound blocks progression of existing abdominal aortic dilation - PMC [pmc.ncbi.nlm.nih.gov]
GSK2593074A: A Comparative Analysis of Cross-Reactivity in Human vs. Mouse Cells
A Guide for Researchers, Scientists, and Drug Development Professionals
GSK2593074A is a potent and selective dual inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1) and RIPK3, key regulators of necroptosis, a form of programmed cell death implicated in various inflammatory diseases.[1][2] This guide provides an objective comparison of the cross-reactivity and performance of this compound in human and mouse cells, supported by experimental data and detailed methodologies.
High Degree of Cross-Reactivity Observed
Experimental data demonstrates that this compound exhibits a high degree of cross-reactivity between human and murine cells. The inhibitor effectively blocks necroptosis in cell lines from both species with comparable potency.[3][4] This potent dual inhibition of both RIPK1 and RIPK3 makes this compound a valuable tool for studying the necroptosis pathway in both human and mouse models of disease.[1][5]
Quantitative Data Summary
The following table summarizes the in vitro efficacy of this compound in various human and mouse cell lines. The data consistently shows a half-maximal inhibitory concentration (IC50) of approximately 3 nM for necroptosis inhibition, regardless of the species of origin.
| Cell Line | Species | Assay | Endpoint | This compound IC50 | Reference(s) |
| HT-29 | Human | Necroptosis Assay | Cell Viability | ~3 nM | [1][4] |
| MOVAS (Smooth Muscle Cells) | Murine | Necroptosis Assay | Cell Viability | ~3 nM | [1][3] |
| L929 (Fibroblasts) | Murine | Necroptosis Assay | Cell Viability | ~3 nM | [3] |
| BMDM (Bone Marrow-Derived Macrophages) | Murine | Necroptosis Assay | Cell Viability | ~3 nM | [3][4] |
Signaling Pathway and Experimental Workflow
To understand the context of this compound's activity, it is crucial to visualize the necroptosis signaling pathway and the experimental workflow used to assess its inhibition.
Caption: The Necroptosis Signaling Pathway and the inhibitory action of this compound.
Caption: A generalized workflow for in vitro evaluation of this compound.
Experimental Protocols
In Vitro Necroptosis Assay
This protocol details a method to induce necroptosis in a cell culture model and assess the inhibitory effect of this compound.
Materials:
-
Human (e.g., HT-29) or murine (e.g., L929) cells susceptible to necroptosis
-
Complete cell culture medium
-
This compound
-
Human or mouse TNF-α (depending on the cell line)[5]
-
Smac mimetic (e.g., Birinapant)
-
Pan-caspase inhibitor (e.g., z-VAD-fmk)[5]
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
96-well plates
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.[1]
-
Compound Preparation: Prepare a serial dilution of this compound in complete culture medium.
-
Pre-treatment: Remove the culture medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO). Incubate for 1-2 hours.[5]
-
Necroptosis Induction: Add the necroptosis-inducing stimuli to the wells. For many cell lines, this consists of a combination of TNF-α, a Smac mimetic, and a pan-caspase inhibitor like z-VAD-fmk.[5]
-
Incubation: Incubate the plate for a duration sufficient to induce cell death in the control group (typically 6-24 hours).[5]
-
Cell Viability Assessment: Measure cell viability using a luminescent or fluorescent assay according to the manufacturer's instructions.
-
Data Analysis: Plot the percentage of cell viability against the logarithm of the this compound concentration. Calculate the IC50 value by fitting the data to a four-parameter logistic curve.[1]
Conclusion
This compound is a potent dual inhibitor of RIPK1 and RIPK3 with strong cross-reactivity between human and mouse cells. Its consistent low nanomolar IC50 in various cell lines from both species makes it an invaluable research tool for investigating the role of necroptosis in health and disease. The provided protocols and diagrams offer a framework for researchers to design and interpret experiments utilizing this powerful inhibitor.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Identification of a novel class of RIP1/RIP3 dual inhibitors that impede cell death and inflammation in mouse abdominal aortic aneurysm models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Comparative Analysis of Dual RIPK1/RIPK3 Inhibitors: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of dual inhibitors targeting Receptor-Interacting Protein Kinase 1 (RIPK1) and Receptor-Interacting Protein Kinase 3 (RIPK3), key regulators of necroptosis and inflammation. This analysis is supported by experimental data and detailed methodologies to aid in the evaluation and selection of these compounds for further investigation.
Necroptosis is a form of regulated cell death that plays a critical role in various physiological and pathological processes, including inflammation, immunity, and development. The core of the necroptosis signaling cascade is the formation of the necrosome, a protein complex initiated by the activation and interaction of RIPK1 and RIPK3.[1][2][3] This interaction, mediated by their respective RIP homotypic interaction motifs (RHIM), leads to the phosphorylation and activation of Mixed Lineage Kinase Domain-Like protein (MLKL), the ultimate executioner of necroptosis.[2] Given their central role, simultaneous inhibition of both RIPK1 and RIPK3 presents a compelling therapeutic strategy for a range of inflammatory and degenerative diseases.[4][5][6]
The Necroptosis Signaling Pathway
The diagram below illustrates the central roles of RIPK1 and RIPK3 in the tumor necrosis factor (TNF)-induced necroptosis pathway. In scenarios where caspase-8 is inhibited, RIPK1 and RIPK3 are recruited to form the necrosome. This complex facilitates the autophosphorylation and activation of both kinases, leading to the subsequent phosphorylation of MLKL.[7][8] Phosphorylated MLKL then oligomerizes and translocates to the plasma membrane, causing its disruption and subsequent cell death.[2][3]
Comparative Data of Dual RIPK1/RIPK3 Inhibitors
The following table summarizes the reported inhibitory activities of known dual RIPK1/RIPK3 inhibitors. The half-maximal inhibitory concentration (IC50) values represent the concentration of the inhibitor required to reduce the enzymatic activity of the target kinase by 50%. Lower IC50 values indicate higher potency.
| Compound | RIPK1 IC50 (nM) | RIPK3 IC50 (nM) | Cell-Based Necroptosis IC50 (nM) | Notes |
| Ponatinib | Varies | Varies | Potent inhibitor | A multi-kinase inhibitor, also targets Bcr-Abl.[9] |
| GSK'074 (GSK2593074A) | ~20 (cellular) | <10 (cellular) | ~10 | Potently blocks necroptosis in human and mouse cells.[10][11][12] |
Note: IC50 values can vary depending on the specific assay conditions. The data presented here are compiled from publicly available literature for comparative purposes.
Experimental Workflow for Inhibitor Evaluation
A systematic approach is crucial for the validation and comparison of dual RIPK1/RIPK3 inhibitors. The following diagram outlines a general experimental workflow, from initial biochemical assays to cellular and in vivo validation.
Detailed Experimental Protocols
In Vitro Kinase Assay
This assay directly quantifies the ability of a compound to inhibit the kinase activity of purified RIPK1 or RIPK3.
-
Objective: To determine the IC50 value of the inhibitor against recombinant RIPK1 and RIPK3.
-
Materials:
-
Purified, active recombinant human RIPK1 and RIPK3 enzymes.
-
Kinase buffer (e.g., 25 mM HEPES pH 7.2, 12.5 mM MnCl2, 5 mM EGTA, 20 mM MgCl2, 12.5 mM β-glycerol phosphate, 2 mM EDTA, 2 mM DTT).[13]
-
ATP (at a concentration near the Km for each enzyme).
-
Substrate (e.g., Myelin Basic Protein, MBP).[13]
-
Test inhibitors dissolved in DMSO.
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar ADP detection system.[13][14]
-
384-well white plates.
-
Plate reader capable of measuring luminescence.
-
-
Procedure:
-
Prepare serial dilutions of the test inhibitors in DMSO.
-
In a 384-well plate, add the kinase buffer containing the purified RIPK1 or RIPK3 enzyme.
-
Add the diluted inhibitor or DMSO (as a vehicle control) to the wells and incubate for 15 minutes at room temperature.[13]
-
Initiate the kinase reaction by adding a solution containing ATP and the MBP substrate.
-
Incubate the reaction for 1-2 hours at room temperature or 30°C.[13][14]
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit, following the manufacturer's instructions.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control.
-
Determine the IC50 values by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Cell-Based Necroptosis Inhibition Assay
This assay assesses the ability of an inhibitor to protect cells from induced necroptosis.
-
Objective: To determine the cellular potency (EC50) of the inhibitor in a biologically relevant context.
-
Cell Lines: Human colorectal adenocarcinoma cells (HT-29) or mouse fibrosarcoma cells (L929) are commonly used.
-
Materials:
-
HT-29 or L929 cells.
-
Cell culture medium (e.g., DMEM or McCoy's 5A) supplemented with 10% FBS and antibiotics.
-
Necroptosis-inducing stimuli:
-
For HT-29 cells: TNF-α, Smac mimetic (e.g., birinapant), and a pan-caspase inhibitor (e.g., z-VAD-fmk).
-
For L929 cells: TNF-α.
-
-
Test inhibitors dissolved in DMSO.
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega; or Sytox Green for microscopy).
-
96-well clear or opaque-walled plates.
-
-
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with serial dilutions of the test inhibitors for 30 minutes to 1 hour.[15]
-
Induce necroptosis by adding the appropriate stimuli (e.g., TNF-α + z-VAD-fmk for some cell types).[15]
-
Incubate for 18-24 hours.
-
Measure cell viability using a chosen reagent according to the manufacturer's protocol.
-
Calculate the percentage of cell survival for each inhibitor concentration relative to the vehicle-treated, stimulated control.
-
Determine the EC50 values from the dose-response curve.
-
Target Engagement (Western Blot for Phospho-Proteins)
This assay confirms that the inhibitor is acting on the intended targets within the cell by assessing the phosphorylation status of key signaling proteins.
-
Objective: To verify that the inhibitor blocks the phosphorylation of RIPK1, RIPK3, and MLKL in response to a necroptotic stimulus.
-
Materials:
-
Cell line and necroptosis-inducing stimuli as in the cell-based assay.
-
Test inhibitors.
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
Primary antibodies: anti-phospho-RIPK1 (Ser166), anti-phospho-RIPK3 (Ser227), anti-phospho-MLKL (Ser358), and antibodies for total proteins as loading controls (e.g., anti-RIPK1, anti-RIPK3, anti-MLKL, anti-β-actin).
-
Secondary antibodies (HRP-conjugated).
-
Chemiluminescent substrate.
-
SDS-PAGE and Western blotting equipment.
-
-
Procedure:
-
Seed cells in 6-well plates.
-
Pre-treat with the inhibitor at various concentrations for 1 hour.
-
Stimulate with necroptosis-inducing agents for a shorter time course (e.g., 1-4 hours) sufficient to induce phosphorylation but before widespread cell death.
-
Lyse the cells and collect the protein lysates.
-
Determine protein concentration using a BCA assay.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with primary antibodies overnight at 4°C.
-
Wash and incubate with secondary antibodies.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Analyze the band intensities to assess the reduction in phosphorylation of RIPK1, RIPK3, and MLKL in the presence of the inhibitor.
-
Conclusion
The development of dual RIPK1/RIPK3 inhibitors represents a promising avenue for the treatment of diseases driven by necroptosis and inflammation. Ponatinib and GSK'074 have emerged as important tool compounds in this area.[9][10] The provided experimental protocols offer a standardized framework for researchers to validate these findings and to compare the efficacy of novel inhibitors targeting this critical signaling axis. A thorough characterization, encompassing biochemical potency, cellular activity, and target engagement, is essential for the identification and advancement of new therapeutic candidates.
References
- 1. Complex Pathologic Roles of RIPK1 and RIPK3: Moving Beyond Necroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.biologists.com [journals.biologists.com]
- 3. The Pathogenesis of Necroptosis-Dependent Signaling Pathway in Cerebral Ischemic Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. RIPK1 and RIPK3 inhibitors: potential weapons against inflammation to treat diabetic complications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Novel Class of RIP1/RIP3 Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibitors Targeting RIPK1/RIPK3: Old and New Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Necroptosis-independent signaling by the RIP kinases in inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Structure guided design of potent and selective ponatinib-based hybrid inhibitors for RIPK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Advances in RIPK1 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Advances in RIPK1 kinase inhibitors [frontiersin.org]
- 12. mdpi.com [mdpi.com]
- 13. Frontiers | Discovery of a Potent RIPK3 Inhibitor for the Amelioration of Necroptosis-Associated Inflammatory Injury [frontiersin.org]
- 14. benchchem.com [benchchem.com]
- 15. From PERK to RIPK1: Design, synthesis and evaluation of novel potent and selective necroptosis inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Confirming On-Target Effects of GSK2593074A: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of GSK2593074A with alternative inhibitors of the necroptosis pathway, focusing on methods to confirm on-target effects. This compound is a potent dual inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1) and RIPK3, key mediators of necroptosis, a form of regulated cell death implicated in various inflammatory diseases.[1]
Quantitative Comparison of Inhibitor Potency
The following table summarizes the in vitro potency of this compound and its alternatives against their respective targets.
| Compound | Target(s) | IC50 (in vitro kinase assay) | Cellular IC50 (necroptosis inhibition) | Known Off-Targets |
| This compound | RIPK1 & RIPK3 | RIPK1: Not explicitly reported, but potent inhibition demonstrated.[2] RIPK3: Kd = 130 nM[2] | ~3 nM in multiple cell lines (L929, MOVAS, HT29)[3] | Dual specificity mitogen-activated protein kinase 5 (MAP2K5) has been suggested as a potential off-target. |
| Necrostatin-1 | RIPK1 | EC50 = 182 nM[4] | EC50 = 490 nM in Jurkat cells[5] | Indoleamine 2,3-dioxygenase (IDO).[6] May have RIPK1-independent effects and can prevent ferroptosis.[7] |
| GSK'872 | RIPK3 | 1.3 nM | Cell-based IC50 is 100- to 1000-fold higher than biochemical IC50.[8] | Can induce apoptosis at higher concentrations (3-10 µM) via a RIPK3-dependent mechanism.[1][9] |
Experimental Protocols for On-Target Validation
Confirming that the observed cellular effects of this compound are due to the inhibition of RIPK1 and RIPK3 is crucial. This section provides detailed protocols for key experiments to validate on-target engagement.
In Vitro Kinase Assay (ADP-Glo™)
This assay directly measures the ability of an inhibitor to block the kinase activity of purified RIPK1 or RIPK3 by quantifying ADP production.
Materials:
-
Purified recombinant human RIPK1 or RIPK3 enzyme
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
ATP
-
Substrate (e.g., Myelin Basic Protein)
-
This compound and other test compounds
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96-well or 384-well plates
Procedure:
-
Prepare Reagents: Thaw all kit components and prepare the ATP and substrate solutions in kinase buffer. Prepare serial dilutions of this compound and control compounds in DMSO.
-
Kinase Reaction:
-
Add 2.5 µL of 2X kinase/substrate solution to each well.
-
Add 0.5 µL of the test compound dilution or DMSO (vehicle control).
-
Initiate the reaction by adding 2 µL of 2.5X ATP solution.
-
Incubate at room temperature for 60 minutes.
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition: Measure luminescence using a plate reader. The signal is proportional to the amount of ADP produced and thus the kinase activity.
-
Data Analysis: Plot the percentage of kinase inhibition against the log concentration of the inhibitor to determine the IC50 value.
Co-Immunoprecipitation (Co-IP) and Western Blot
This method is used to assess the effect of this compound on the formation of the RIPK1-RIPK3 complex (necrosome) in cells.
Materials:
-
Cell line susceptible to necroptosis (e.g., HT-29)
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Antibodies: anti-RIPK1, anti-RIPK3, and isotype control IgG
-
Protein A/G magnetic beads
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Elution buffer (e.g., low pH glycine (B1666218) buffer or SDS-PAGE sample buffer)
-
Reagents and equipment for SDS-PAGE and Western blotting
Procedure:
-
Cell Treatment and Lysis:
-
Culture cells and treat with necroptotic stimuli (e.g., TNF-α, SMAC mimetic, z-VAD-fmk) in the presence or absence of this compound for the desired time.
-
Wash cells with ice-cold PBS and lyse on ice.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with an isotype control IgG and protein A/G beads, then pellet the beads and collect the supernatant.
-
Incubate the pre-cleared lysate with the primary antibody (e.g., anti-RIPK1) overnight at 4°C with gentle rotation.
-
Add protein A/G beads and incubate for another 1-3 hours at 4°C.
-
Pellet the beads and wash them three times with wash buffer.
-
-
Elution and Western Blot:
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with the antibody against the interacting protein (e.g., anti-RIPK3).
-
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to confirm direct binding of a compound to its target protein in a cellular environment. Ligand binding stabilizes the target protein, leading to a higher melting temperature.
Materials:
-
Intact cells
-
This compound
-
PBS with protease inhibitors
-
Equipment for heating (e.g., thermal cycler), cell lysis (e.g., sonicator or freeze-thaw), and protein quantification (e.g., BCA assay)
-
Reagents and equipment for Western blotting
Procedure:
-
Cell Treatment: Treat intact cells with this compound or vehicle (DMSO) for a sufficient time to allow compound entry and binding.
-
Heat Challenge: Aliquot the cell suspension into PCR tubes and heat them at a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Cell Lysis and Fractionation: Lyse the cells using freeze-thaw cycles or sonication. Separate the soluble fraction (supernatant) from the aggregated proteins (pellet) by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
Protein Analysis:
-
Collect the supernatant and determine the protein concentration.
-
Analyze the amount of soluble RIPK1 and RIPK3 in each sample by Western blot.
-
-
Data Analysis: Plot the amount of soluble target protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
Kinobeads Profiling (Competitive Chemical Proteomics)
This unbiased approach can be used to assess the selectivity of this compound across a large portion of the cellular kinome.
Materials:
-
Cell lysate
-
Kinobeads (Sepharose beads with immobilized broad-spectrum kinase inhibitors)
-
This compound
-
Wash and elution buffers
-
Equipment for mass spectrometry-based proteomics
Procedure:
-
Competitive Binding: Incubate the cell lysate with increasing concentrations of this compound or DMSO.
-
Kinase Enrichment: Add the kinobeads to the treated lysates to capture kinases that are not bound to this compound.
-
Elution and Digestion: Wash the beads to remove non-specifically bound proteins. Elute the bound kinases and digest them into peptides.
-
Mass Spectrometry: Analyze the peptide mixtures by LC-MS/MS to identify and quantify the captured kinases.
-
Data Analysis: A dose-dependent decrease in the amount of a specific kinase captured by the kinobeads in the presence of this compound indicates that the compound is binding to that kinase in the cell lysate.
Visualizing Pathways and Workflows
Caption: Necroptosis signaling pathway and the inhibitory action of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [bio-protocol.org]
- 3. A Probe-Based Target Engagement Assay for Kinases in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. promega.com [promega.com]
- 5. IP-WB Protocol: Immunoprecipitation & Western Blot Guide - Creative Proteomics [creative-proteomics.com]
- 6. Necrostatin-1 and necroptosis inhibition: Pathophysiology and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Necrostatin-1 analogues: critical issues on the specificity, activity and in vivo use in experimental disease models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. protocols.io [protocols.io]
- 9. benchchem.com [benchchem.com]
A Head-to-Head Comparison: GSK2593074A Versus Genetic Knockdown of RIPK1/RIPK3 in Regulating Necroptosis and Inflammation
For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Targeting the RIPK1/RIPK3 Axis
In the intricate landscape of cellular signaling, the Receptor-Interacting Protein Kinases (RIPK) family, particularly RIPK1 and RIPK3, have emerged as critical regulators of programmed cell death and inflammation. Their roles in necroptosis, a form of regulated necrosis, and in inflammatory pathways have positioned them as key therapeutic targets for a host of diseases, including inflammatory disorders, neurodegenerative conditions, and cancer. This guide provides a comprehensive comparison of two primary methodologies for interrogating and inhibiting the RIPK1/RIPK3 axis: the potent dual chemical inhibitor, GSK2593074A, and the precise but complex approach of genetic knockdown.
At a Glance: Chemical Inhibition vs. Genetic Knockdown
| Feature | This compound (Chemical Inhibition) | Genetic Knockdown (siRNA, shRNA, CRISPR/Cas9) |
| Target(s) | Dual inhibitor of RIPK1 and RIPK3 kinase activity.[1] | Complete removal or reduction of RIPK1 or RIPK3 protein. |
| Mechanism | Blocks the kinase function, preventing phosphorylation events in the necroptotic and inflammatory pathways.[1] | Prevents the translation of the target protein, eliminating both kinase and scaffolding functions. |
| Temporal Control | Acute, reversible, and dose-dependent inhibition. | Long-term or permanent ablation of the protein. |
| Specificity | Highly potent for RIPK1 and RIPK3, but potential for off-target effects exists.[1] | Highly specific to the target gene, but potential for off-target genetic modifications with CRISPR/Cas9. |
| Complexity | Relatively simple to apply in both in vitro and in vivo models. | Technically more demanding, requiring transfection or viral transduction and extensive validation. |
| Therapeutic Potential | High, as a small molecule drug candidate. | Primarily a research tool, with gene therapy applications in early stages. |
The Central Signaling Axis: RIPK1 and RIPK3 in Necroptosis
The best-understood role of RIPK1 and RIPK3 is in the execution of necroptosis, a pro-inflammatory form of programmed cell death. In response to stimuli such as Tumor Necrosis Factor (TNF), and in the absence of active Caspase-8, RIPK1 and RIPK3 are recruited to form a signaling complex known as the necrosome.[2] This leads to their autophosphorylation and the subsequent phosphorylation of the downstream effector, Mixed Lineage Kinase Domain-Like (MLKL).[2] Phosphorylated MLKL oligomerizes and translocates to the plasma membrane, causing its rupture and the release of cellular contents, thereby triggering an inflammatory response.[2]
The Necroptosis Signaling Pathway and the inhibitory action of this compound.
Quantitative Comparison of Efficacy
Direct quantitative comparisons between this compound and genetic knockdown in the same experimental systems are limited in publicly available literature. However, by juxtaposing data from various studies, we can construct a comparative overview.
In Vitro Inhibition of Necroptosis
| Intervention | Cell Type | Assay | Endpoint | Result | Reference |
| This compound | Human Colon Epithelial Cells (HT-29) | Cell Viability | IC50 | ~3 nM | [1] |
| This compound | Murine Bone Marrow-Derived Macrophages (BMDM) | Cell Viability | IC50 | ~3 nM | [1] |
| RIPK1 Knockdown (shRNA) | Human Colon Cancer Cells (HT29) | Cell Viability (TNF/zVAD/LBW242-induced necroptosis) | % Inhibition | Significant inhibition | [3] |
| RIPK3 Knockdown (shRNA) | Human Colon Cancer Cells (HT29) | Cell Viability (TNF/zVAD/LBW242-induced necroptosis) | % Inhibition | Significant inhibition | [3] |
Note: While both methods effectively inhibit necroptosis, the nuanced differences in their mechanisms can lead to distinct cellular outcomes. For instance, some studies suggest that in certain contexts, RIPK1 knockdown can paradoxically potentiate necroptosis, a phenomenon not observed with kinase inhibitors. This highlights the scaffolding role of RIPK1 in regulating cell death pathways.
In Vivo Modulation of Inflammation
| Intervention | Animal Model | Disease Model | Primary Outcome | Result | Reference |
| This compound | ApoE-/- mice | Angiotensin II-Induced Abdominal Aortic Aneurysm (AAA) | Aortic Dilatation | Reduced from 85.4% to 36.3% | [1] |
| This compound | C57BL/6J mice | Calcium Phosphate-Induced AAA | Progression of Aortic Diameter | Reduced from 157.2% to 83.2% increase | [1] |
| RIPK1 Kinase-Dead Knock-in (D138N) | Mice | TNF-induced shock | Survival | Protected from shock | [4][5] |
| RIPK3 Knockout | Mice | TNF-induced shock | Survival | Protected from shock | [6] |
These in vivo studies demonstrate that both pharmacological inhibition of RIPK1/RIPK3 kinase activity and genetic ablation of these proteins can ameliorate inflammatory disease models.
Beyond Necroptosis: Broader Roles in Inflammation
RIPK1 and RIPK3 are not solely involved in necroptosis. They play multifaceted roles in inflammatory signaling, often independent of their kinase activity or cell death induction. Both kinases can act as signaling scaffolds, bringing together other proteins to initiate downstream cascades that lead to the production of pro-inflammatory cytokines and chemokines.[7] For example, RIPK1 and RIPK3 have been implicated in the activation of the NLRP3 inflammasome, a key component of the innate immune response.[6][7]
This is a critical consideration when comparing this compound with genetic knockdown. While this compound specifically targets the kinase function, genetic knockdown eliminates the entire protein, including its scaffolding functions. This can lead to different and sometimes unexpected biological consequences. For example, RIPK3 can promote IL-1β processing and secretion in a kinase-independent manner.[6] Therefore, while this compound would not affect this process, a RIPK3 knockdown would abolish it.
Kinase-Independent Scaffolding Functions of RIPK1 and RIPK3 in Inflammation.
Experimental Protocols: A Methodological Overview
Pharmacological Inhibition with this compound
In Vitro Necroptosis Assay:
-
Cell Seeding: Plate cells of interest (e.g., HT-29, L929, or BMDMs) in a 96-well plate and allow them to adhere overnight.
-
Compound Pre-treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle control (DMSO). Incubate for 1-2 hours.[1]
-
Necroptosis Induction: Add the necroptosis-inducing stimulus (e.g., TNFα in combination with a pan-caspase inhibitor like z-VAD-fmk and a SMAC mimetic) to the wells.
-
Incubation: Incubate the plate for a duration sufficient to induce cell death in the control group (typically 12-24 hours).
-
Cell Viability Assessment: Measure cell viability using a standard assay such as CellTiter-Glo® or MTT.
-
Data Analysis: Normalize the data to the vehicle-treated, non-induced control (100% viability) and the vehicle-treated, induced control (0% viability). Calculate the IC50 value by plotting the percentage of cell viability against the logarithm of the inhibitor concentration.
Genetic Knockdown using Lentiviral shRNA
Lentivirus Production and Transduction:
-
shRNA Plasmid Preparation: Obtain or clone shRNA constructs targeting RIPK1 or RIPK3 into a lentiviral vector (e.g., pLKO.1).[8]
-
Lentivirus Production: Co-transfect the shRNA-containing lentiviral plasmid along with packaging plasmids into a packaging cell line (e.g., HEK293T).[9]
-
Virus Harvest and Titration: Harvest the lentiviral particles from the cell culture supernatant 48-72 hours post-transfection and determine the viral titer.
-
Transduction: Transduce the target cells with the lentiviral particles at an appropriate multiplicity of infection (MOI). Include a non-targeting shRNA control.
-
Selection: If the lentiviral vector contains a selection marker (e.g., puromycin (B1679871) resistance), apply the selection agent to enrich for transduced cells.[8]
-
Validation of Knockdown: Confirm the reduction in RIPK1 or RIPK3 protein levels by Western blotting or qRT-PCR.
Genetic Knockout using CRISPR/Cas9
Generation of Knockout Cell Lines:
-
sgRNA Design and Cloning: Design and clone two or more single-guide RNAs (sgRNAs) targeting an early exon of the RIPK1 or RIPK3 gene into a Cas9-expressing vector (e.g., pX458).[10]
-
Transfection: Transfect the sgRNA/Cas9 plasmid into the target cell line.
-
Single-Cell Cloning: Isolate single cells by fluorescence-activated cell sorting (FACS) (if the vector contains a fluorescent marker) or by limiting dilution to establish clonal cell lines.[11]
-
Screening for Knockout Clones: Screen the individual clones for the absence of RIPK1 or RIPK3 protein expression by Western blotting.
-
Genotypic Confirmation: Confirm the presence of insertions or deletions (indels) at the target locus in the knockout clones by Sanger sequencing of the genomic DNA.[11]
Generalized workflows for evaluating this compound and genetic knockdown.
Conclusion: Choosing the Right Tool for the Job
Both this compound and genetic knockdown are powerful tools for dissecting the roles of RIPK1 and RIPK3. The choice between them depends on the specific research question and experimental context.
This compound is an excellent choice for:
-
Acute and reversible inhibition of RIPK1/RIPK3 kinase activity.
-
In vivo studies in animal models of disease due to its drug-like properties.
-
High-throughput screening for modulators of necroptosis.
Genetic knockdown is preferred for:
-
Investigating the kinase-independent scaffolding functions of RIPK1 and RIPK3.
-
Creating stable, long-term models of RIPK1 or RIPK3 deficiency.
-
Avoiding the potential off-target effects of small molecule inhibitors.
A comprehensive understanding of the RIPK1/RIPK3 signaling axis often requires the complementary use of both approaches. By carefully considering the strengths and limitations of each, researchers can effectively probe the intricate functions of these key regulators of cell death and inflammation, paving the way for novel therapeutic interventions.
References
- 1. benchchem.com [benchchem.com]
- 2. Step-by-Step Guide to Generating CRISPR Knockout Cell Lines for Research - CD Biosynsis [biosynsis.com]
- 3. Differential roles of RIPK1 and RIPK3 in TNF-induced necroptosis and chemotherapeutic agent-induced cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 4. RIPK1 kinase inactive mice are viable and protected from TNF-induced necroptosis in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cutting edge: RIPK1 Kinase inactive mice are viable and protected from TNF-induced necroptosis in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. RIPK3 in cell death and inflammation: The Good, the Bad, and the Ugly - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | RIPK1 and RIPK3 inhibitors: potential weapons against inflammation to treat diabetic complications [frontiersin.org]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. A lentiviral system for efficient knockdown of proteins in neuronal cultures [version 1; referees: 2 approved] - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jitc.bmj.com [jitc.bmj.com]
- 11. Development of an optimized protocol for generating knockout cancer cell lines using the CRISPR/Cas9 system, with emphasis on transient transfection - PMC [pmc.ncbi.nlm.nih.gov]
GSK2593074A: A Comparative Guide to its Efficacy as a Dual RIPK1/RIPK3 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive review and objective comparison of GSK2593074A, a potent dual inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1) and Receptor-Interacting Protein Kinase 3 (RIPK3). The product's performance is compared with other key inhibitors of the necroptosis pathway, supported by experimental data.
Mechanism of Action: Inhibition of the Necrosome
This compound exerts its therapeutic effects by targeting the core machinery of necroptosis, a form of programmed cell death that plays a critical role in inflammation. It functions by directly inhibiting the kinase activity of both RIPK1 and RIPK3.[1] These two kinases are essential for the formation of the necrosome, a protein complex that executes necroptosis. By preventing the phosphorylation events mediated by RIPK1 and RIPK3, this compound effectively blocks the assembly and activation of the necrosome, thereby inhibiting necroptotic cell death and the subsequent inflammatory cascade.[1]
Quantitative Data Summary
The following tables summarize the quantitative data from preclinical studies, offering a comparison of the in vitro efficacy of this compound against other well-characterized inhibitors of the necroptosis pathway.
Table 1: Comparative Inhibitory Activity of Selected Compounds
| Inhibitor | Target(s) | IC50 (Kinase Assay) | Kd (Binding Affinity) | Cell-based Assay IC50 |
| This compound | RIPK1 & RIPK3 | Not explicitly stated | 12 nM (RIPK1), 130 nM (RIPK3) [2] | ~3 nM (in multiple cell types)[3] |
| Necrostatin-1s (Nec-1s) | RIPK1 | Not explicitly stated | Not explicitly stated | 27 nM (L929 cells)[4] |
| GSK'872 | RIPK3 | 1.3 nM[5][6] | 1.8 nM[5][6] | 100-1000 fold shift from kinase IC50[7] |
| Zharp-99 | RIPK3 | Higher than GSK'872 | 1.35 nM[8] | More efficient than GSK'872 in HT-29 cells[8] |
| RIPA-56 | RIPK1 | 13 nM[4] | Not explicitly stated | 27 nM (L929 cells)[4] |
Table 2: In Vivo Efficacy of this compound in a Mouse Model of Abdominal Aortic Aneurysm (AAA)
| Treatment Group | Aortic Dilatation (%) | AAA Incidence (%) |
| DMSO (Vehicle) | 85.39 ± 15.76 | 83.3 |
| This compound (0.93 mg/kg/day) | 36.28 ± 5.76 | 16.7 |
Data from Apoe-/- mice treated for 14 or 28 days.[3] P<0.05 for both aortic dilatation and AAA incidence compared to DMSO group.[3]
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using Graphviz, illustrate the necroptosis signaling pathway and a general experimental workflow for evaluating inhibitors.
Caption: The Necroptosis Signaling Pathway and the inhibitory action of this compound.
Caption: A generalized workflow for in vivo and in vitro evaluation of this compound.
Experimental Protocols
In Vitro Necroptosis Inhibition Assay
This protocol details a method to induce necroptosis in a cell culture model and assess the inhibitory effect of this compound and other compounds.
Materials:
-
Cell line susceptible to necroptosis (e.g., human HT-29 or mouse L929 cells)
-
Complete cell culture medium
-
This compound and other inhibitors (e.g., Necrostatin-1s, GSK'872)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Recombinant human or mouse Tumor Necrosis Factor-alpha (TNFα)
-
Pan-caspase inhibitor (e.g., z-VAD-fmk)
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will result in 70-80% confluency at the time of treatment. Incubate overnight at 37°C, 5% CO2.
-
Compound Preparation: Prepare stock solutions of this compound and other inhibitors in DMSO. Prepare serial dilutions of the compounds in complete medium to achieve the desired final concentrations. Ensure the final DMSO concentration is ≤ 0.1%.
-
Pre-treatment: Pre-treat cells with the desired concentrations of this compound, other inhibitors, or vehicle (DMSO) for 1-2 hours.
-
Necroptosis Induction: Add TNFα (e.g., 20 ng/mL for HT-29, 30 ng/mL for L929) and z-VAD-fmk (e.g., 20 µM for HT-29, 60 µM for L929) to the wells.[1][9]
-
Incubation: Incubate the plate for 3-6 hours, depending on the cell line.[3]
-
Cell Viability Assessment: Measure cell viability using a suitable assay according to the manufacturer's instructions.
-
Data Analysis: Calculate the IC50 value for each inhibitor by plotting the percentage of cell viability against the log of the inhibitor concentration and fitting the data to a four-parameter logistic curve.
Western Blot for Phosphorylated MLKL (p-MLKL)
This protocol describes the detection of p-MLKL, a key biomarker of necroptosis, by Western blot.
Materials:
-
Cell lysates from the in vitro necroptosis assay
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibody against p-MLKL (e.g., anti-p-MLKL Ser358 for human, Ser345 for mouse)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) in Laemmli sample buffer and separate by SDS-PAGE.
-
Western Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-p-MLKL antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection: Incubate the membrane with ECL substrate and capture the chemiluminescent signal using an imaging system.
-
Analysis: Perform densitometric analysis of the p-MLKL bands and normalize to a loading control (e.g., β-actin or GAPDH).
In Vivo Abdominal Aortic Aneurysm (AAA) Model
This protocol describes the induction of AAA in mice and the evaluation of this compound's therapeutic effect.
Materials:
-
ApoE-/- mice
-
Calcium chloride (CaCl2)
-
This compound
-
Vehicle control (e.g., DMSO)
-
Surgical instruments
-
Ultrasound imaging system
Procedure:
-
AAA Induction: Anesthetize the mice and expose the infrarenal aorta. Apply a CaCl2-soaked gauze to the adventitial surface of the aorta for 15 minutes to induce aneurysm formation.
-
This compound Administration: Administer this compound (e.g., 0.93 mg/kg/day) or vehicle via intraperitoneal (i.p.) injection daily for the duration of the study (e.g., 14 or 28 days).[3]
-
Monitoring and Analysis:
-
Monitor the growth of the aneurysm via ultrasound imaging at regular intervals.
-
At the experimental endpoint, harvest the aortas for histological analysis (e.g., H&E staining, elastin (B1584352) staining) and immunohistochemistry for markers of inflammation and cell death.
-
Disclaimer: The information provided in this guide is for research purposes only. The experimental protocols are intended as general guidelines and may require optimization for specific applications.
References
- 1. jitc.bmj.com [jitc.bmj.com]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Advances in RIPK1 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. RIP3 induces apoptosis independent of pro-necrotic kinase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Discovery of a Potent RIPK3 Inhibitor for the Amelioration of Necroptosis-Associated Inflammatory Injury [frontiersin.org]
- 9. spandidos-publications.com [spandidos-publications.com]
Safety Operating Guide
Essential Safety and Disposal Procedures for GSK2593074A
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety, handling, and disposal information for the research compound GSK2593074A, a dual inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1) and RIPK3. Adherence to these guidelines is essential for ensuring laboratory safety and environmental protection.
I. Quantitative Data Summary
For ease of reference, the following table summarizes key quantitative information for this compound.
| Parameter | Value | Source(s) |
| Storage Temperature (Powder) | -20°C for up to 3 years | [1] |
| Storage Temperature (In Solvent) | -80°C for up to 1 year | [1] |
| Molecular Weight | 465.575 g/mol | [2] |
| Solubility in DMSO | ≥ 41.67 mg/mL (89.5 mM) | [1] |
| In Vivo Formulation Solubility | 2 mg/mL (4.3 mM) in 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline | [1] |
II. Proper Disposal Procedures for this compound
As a research chemical, this compound and its associated waste must be treated as hazardous chemical waste. Disposal should always comply with local, state, and federal regulations.
Step 1: Identification and Segregation
-
Clearly label all waste containers with "Hazardous Waste" and the full chemical name, "this compound".[2][3]
-
Segregate this compound waste from other laboratory waste streams to avoid accidental reactions.[4][5] Incompatible materials should be stored separately.
Step 2: Waste Collection
-
Solid Waste: Collect unused or expired this compound powder in a designated, sealed, and clearly labeled hazardous waste container. Contaminated personal protective equipment (PPE), such as gloves and lab coats, should also be disposed of as solid hazardous waste.
-
Liquid Waste:
-
Collect solutions containing this compound in a compatible, leak-proof container. Given its solubility in DMSO, a common solvent, ensure the waste container is appropriate for organic solvent waste.[1]
-
Do not dispose of liquid waste containing this compound down the drain.[2]
-
Segregate halogenated and non-halogenated solvent waste if required by your institution's waste management program.[5]
-
-
Sharps Waste: Needles, syringes, or other sharps contaminated with this compound must be disposed of in a designated sharps container.
Step 3: Storage of Waste
-
Store waste containers in a well-ventilated, designated satellite accumulation area.
-
Keep waste containers securely closed except when adding waste.[2]
Step 4: Final Disposal
-
Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[3][4]
III. Experimental Protocols and Workflows
A. Preparation of a 2 mg/mL Solution for In Vivo Studies
This protocol is adapted from information provided by chemical suppliers for animal studies.[1]
-
Prepare a stock solution of this compound in DMSO.
-
In a sterile tube, combine the appropriate volume of the DMSO stock solution with PEG300.
-
Add Tween 80 to the mixture and mix thoroughly.
-
Add saline to reach the final desired volume and concentration.
-
Sonication may be required to achieve full dissolution.[1]
B. General Experimental Workflow and Disposal
The following diagram illustrates a typical workflow from compound handling to final waste disposal.
Caption: Experimental workflow for this compound from preparation to disposal.
IV. Signaling Pathway of this compound
This compound is an inhibitor of necroptosis, a form of programmed cell death. It functions by dually targeting RIPK1 and RIPK3.[6][7]
The diagram below illustrates the necroptosis signaling pathway and the points of inhibition by this compound.
Caption: this compound inhibits necroptosis by targeting RIPK1 and RIPK3.
References
- 1. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 2. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 3. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 4. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 5. rtong.people.ust.hk [rtong.people.ust.hk]
- 6. Necroptosis inhibitors: mechanisms of action and therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound blocks progression of existing abdominal aortic dilation - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Safe Handling of GSK2593074A: A Comprehensive Guide for Researchers
For researchers, scientists, and drug development professionals, ensuring laboratory safety and proper chemical handling is paramount. This document provides essential, immediate safety and logistical information for the handling of GSK2593074A, a potent dual inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1) and RIPK3. The following procedural guidance and operational plans are designed to foster a safe and efficient research environment.
This compound is a valuable tool in the study of necroptosis and inflammation. Adherence to the safety protocols outlined below is crucial for minimizing risks and ensuring the integrity of experimental outcomes.
Essential Safety and Handling Information
A comprehensive understanding of the chemical properties and potential hazards of this compound is the foundation of safe laboratory practices.
Quantitative Data Summary
For quick reference, the following table summarizes key quantitative data for this compound.
| Property | Value | Source |
| Molecular Weight | 465.57 g/mol | [1][2][3] |
| Formula | C27H23N5OS | [1][2][3] |
| CAS Number | 1337531-06-2 | [1][2][3] |
| Appearance | Light yellow to khaki solid | [1] |
| Solubility in DMSO | 41.67 mg/mL (89.50 mM) (ultrasonication recommended) | [1][2][4] |
| In Vivo Formulation Solubility | 2 mg/mL (4.3 mM) in 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline (sonication recommended) | [4] |
| IC50 (Necroptosis Inhibition) | ~3 nM in multiple cell lines | [1] |
Storage and Stability
Proper storage is critical to maintain the integrity and activity of this compound.
| Condition | Duration | Source |
| Powder at -20°C | 3 years | [1][4] |
| Powder at 4°C | 2 years | [1] |
| In solvent at -80°C | 2 years | [1] |
| In solvent at -20°C | 1 year | [1] |
To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot stock solutions into single-use volumes.[5]
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound ensures safety at every stage.
Receiving and Inspection
-
Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Verify that the product name, CAS number, and quantity match the order specifications.
-
Ensure the availability of the Safety Data Sheet (SDS) for all personnel who will be handling the compound.
Personal Protective Equipment (PPE)
The following PPE must be worn at all times when handling this compound:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A lab coat or chemical-resistant apron.
-
Respiratory Protection: While the SDS for a similar compound from MedchemExpress does not specify respiratory protection under normal handling conditions, a NIOSH-approved respirator should be used if there is a risk of generating dust or aerosols.
Caption: Personal Protective Equipment (PPE) Workflow.
Preparation of Solutions
-
All handling of the solid compound and preparation of stock solutions should be performed in a well-ventilated chemical fume hood.
-
To prepare a stock solution, use a freshly opened bottle of hygroscopic DMSO to ensure maximum solubility.[1] Sonication may be required to fully dissolve the compound.[4]
-
For in vivo studies, the recommended formulation is 10% DMSO, 40% PEG300, 5% Tween 80, and 45% Saline.[4] Add the solvents sequentially and ensure the solution is clear before use.[4]
Spill Response
In the event of a spill:
-
Evacuate the immediate area.
-
Alert colleagues and the laboratory supervisor.
-
Contain the spill with an appropriate absorbent material (e.g., chemical absorbent pads or vermiculite).
-
Clean the area using appropriate cleaning agents, wearing full PPE.
-
Dispose of all contaminated materials as hazardous waste.
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.
-
Unused Compound: Dispose of as hazardous chemical waste in accordance with local, state, and federal regulations. Do not discard in the regular trash or pour down the drain.
-
Contaminated Materials: Any materials that have come into contact with this compound, including gloves, pipette tips, and empty containers, should be collected in a designated, sealed hazardous waste container.
-
Empty Containers: Handle uncleaned containers as you would the product itself.
Caption: Disposal Workflow for this compound.
Experimental Protocol: In Vitro Necroptosis Inhibition Assay
This protocol provides a general framework for assessing the inhibitory activity of this compound on necroptosis in a cell culture model.
Materials
-
Cell line susceptible to necroptosis (e.g., HT-29, L929)
-
Complete cell culture medium
-
This compound
-
DMSO (for stock solution)
-
Necroptosis-inducing agents (e.g., TNF-α, Smac mimetic, z-VAD-fmk)
-
Cell viability assay reagent (e.g., CellTiter-Glo®)
-
96-well plates
Methodology
-
Cell Seeding: Seed cells in a 96-well plate at a density that will result in 70-80% confluency on the day of the experiment. Incubate overnight.
-
Compound Preparation: Prepare a series of dilutions of this compound in complete cell culture medium from a concentrated DMSO stock solution. The final DMSO concentration in the culture medium should be kept below 0.1% to avoid solvent-induced toxicity.[5]
-
Compound Treatment: Remove the culture medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration). Incubate for 1-2 hours.
-
Necroptosis Induction: Add the necroptosis-inducing agents (e.g., a cocktail of TNF-α, Smac mimetic, and z-VAD-fmk) to the wells. Include control wells with cells only (no treatment) and cells with inducing agents but no this compound.
-
Incubation: Incubate the plate for a predetermined time (e.g., 6-24 hours), depending on the cell line and induction method.
-
Cell Viability Assessment: Measure cell viability using a suitable assay according to the manufacturer's instructions.
-
Data Analysis: Normalize the viability data to the untreated control wells. Plot the percentage of viability against the log of the this compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
